Pizuglanstat
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJGCDCPYTEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244967-98-3 | |
| Record name | Pizuglanstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244967983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIZUGLANSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04RV4N7EMO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pizuglanstat: A Technical Deep-Dive into its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Pizuglanstat (TAS-205) is a selective, orally active inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the key enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2][3][4][5] Developed by Taiho Pharmaceutical, this compound was investigated primarily for the treatment of Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder characterized by progressive muscle degeneration and chronic inflammation.[1][3][4][6] Although the Phase III REACH-DMD clinical trial did not meet its primary endpoint, a detailed examination of this compound's mechanism of action and its effects on downstream signaling pathways provides valuable insights for future research and drug development in inflammatory and muscle-wasting diseases.[1][3]
Core Mechanism of Action
This compound's primary pharmacological action is the inhibition of HPGDS, which catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[7][8][9][10] In pathological conditions such as DMD, HPGDS is overexpressed in necrotic muscle fibers and infiltrating inflammatory cells, leading to an accumulation of PGD2.[7][9][11] This increase in PGD2 exacerbates the inflammatory response, contributing to further muscle damage and necrosis.[3][7][9] By selectively inhibiting HPGDS, this compound aims to reduce the concentration of PGD2, thereby mitigating the downstream inflammatory cascade.[3]
dot
Caption: this compound's Mechanism of Action.
Quantitative Analysis of this compound's Effects
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its downstream effects from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay System | IC50 | Reference |
| This compound | Human HPGDS | Enzyme Assay | 76 nM | [1] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Guinea Pig (Allergic Rhinitis) | 1-60 mg/kg, p.o. | Dose-dependent reduction of PGD2 in nasal lavage fluid. | [1] |
| HQL-79 (HPGDS Inhibitor) | mdx Mouse (DMD Model) | Not Specified | Significant decrease in necrotic muscle volume. Significant reduction in mRNA levels of CD11b and TGF-β1. | [7] |
| PK007 (HPGDS Inhibitor) | mdx Mouse (DMD Model) | Not Specified | 33.36% reduction in serum PGD2 levels. Significant reduction in TNF-α and IL-1β expression. 69.05% increase in grip strength. 49.75% reduction in myonecrotic area (gastrocnemius). 55.56% decrease in macrophage cell area (gastrocnemius). | [12] |
Table 3: Clinical Pharmacodynamics in DMD Patients (Phase 1)
| Compound | Parameter | Dosage | Effect | Reference |
| This compound | Urinary tetranor-prostaglandin D metabolite (t-PGDM) | 1.67–13.33 mg/kg/dose | Dose-dependent decrease. |
Downstream Signaling Pathways
The inhibition of HPGDS by this compound sets off a cascade of downstream effects, primarily centered on reducing PGD2-mediated inflammation.
-
Reduction of PGD2: The most immediate effect is the decreased synthesis of PGD2 from PGH2. This has been confirmed in preclinical models and inferred from the reduction of PGD2 metabolites in the urine of DMD patients treated with this compound.[1]
-
Modulation of Inflammatory Cell Infiltration: PGD2 is a potent chemoattractant for various immune cells, including eosinophils and basophils. Studies with HPGDS inhibitors in the mdx mouse model of DMD have shown a significant reduction in macrophage infiltration into muscle tissue.
-
Decreased Pro-inflammatory Cytokine Expression: The inflammatory milieu in dystrophic muscle is characterized by elevated levels of pro-inflammatory cytokines. Preclinical studies with the HPGDS inhibitor PK007 demonstrated a significant reduction in the expression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the muscle of mdx mice.[12]
-
Amelioration of Muscle Necrosis and Fibrosis: The culmination of these anti-inflammatory effects is the reduction of muscle cell death and subsequent fibrosis. HPGDS inhibitors have been shown to significantly decrease the area of necrotic muscle fibers in mdx mice.[7] Furthermore, by reducing inflammation, these inhibitors can also impact fibrotic pathways, as evidenced by the reduction in Transforming Growth Factor-beta 1 (TGF-β1) mRNA levels.[7]
dot
Caption: Downstream Signaling Effects of this compound.
Detailed Experimental Protocols
In Vitro PGD2 Inhibition Assay using Rat Basophilic Leukemia (RBL-2H3) Cells
This protocol provides a framework for assessing the in vitro potency of HPGDS inhibitors.
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 4 mM L-glutamine at 37°C in a 5% CO2 humidified atmosphere.
-
Sensitization: Seed cells in 24-well plates. Once confluent, sensitize the cells by incubating with anti-dinitrophenyl (DNP) IgE antibody (e.g., 0.5 µg/mL) for 18-24 hours.
-
Inhibitor Treatment: Wash the sensitized cells with a buffer (e.g., Siraganian buffer). Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour at 37°C.
-
Antigen Challenge: Induce PGD2 release by challenging the cells with DNP-conjugated bovine serum albumin (DNP-BSA) (e.g., 100 ng/mL) for 30 minutes at 37°C.
-
PGD2 Quantification: Terminate the reaction by placing the plates on ice. Collect the supernatant and measure the concentration of PGD2 using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of PGD2 release for each concentration of this compound and determine the IC50 value.
dot
References
- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 2. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. A prostaglandin D2 metabolite is elevated in the urine of Duchenne muscular dystrophy patients and increases further from 8 years old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene Therapy For the DMD Treatment [delveinsight.com]
- 7. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased levels of interleukin-6 exacerbate the dystrophic phenotype in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. IL-6 signaling blockade increases inflammation but does not affect muscle function in the mdx mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Pizuglanstat and the Prostaglandin D2 Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pizuglanstat (TAS-205) is a selective, orally active inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a lipid mediator implicated in the pathogenesis of various inflammatory conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action within the PGD2 synthesis pathway, a summary of its quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated biological pathways and experimental workflows. While this compound showed promise in preclinical and early clinical studies, it ultimately failed to meet its primary endpoint in a Phase 3 clinical trial for Duchenne muscular dystrophy (DMD). This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation.
The Prostaglandin D2 Synthesis Pathway and the Role of this compound
The synthesis of prostaglandin D2 (PGD2) is a critical component of the inflammatory response. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 serves as a common precursor for various prostanoids. The final and rate-limiting step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by two distinct enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS).
H-PGDS is primarily expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells.[1] Its activity is crucial for the production of PGD2 in the context of allergic and inflammatory responses.[1] PGD2 exerts its biological effects by binding to two G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4] Activation of these receptors can lead to a variety of cellular responses, including vasodilation, bronchoconstriction, and the recruitment and activation of inflammatory cells like eosinophils and Th2 lymphocytes.[2]
This compound is a potent and selective inhibitor of H-PGDS.[5][6] By specifically targeting this enzyme, this compound reduces the production of PGD2, thereby mitigating the downstream inflammatory effects mediated by this prostaglandin. This targeted approach is designed to avoid the broader effects of non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit COX enzymes further upstream in the pathway.
Prostaglandin D2 Synthesis and Signaling Pathway
The following diagram illustrates the synthesis of PGD2 and its subsequent signaling through the DP1 and CRTH2 receptors.
Caption: Prostaglandin D2 synthesis pathway and the inhibitory action of this compound.
Quantitative Data for this compound
This section summarizes the key quantitative data for this compound from preclinical and clinical studies.
In Vitro Potency
| Parameter | Value | Assay | Source |
| IC50 (H-PGDS) | 55.8 nM | Enzyme Inhibition Assay | --INVALID-LINK-- |
| IC50 (H-PGDS) | 76 nM | Enzyme Inhibition Assay | --INVALID-LINK-- |
Pharmacokinetics in Healthy Volunteers
The following data are from a Phase 1, open-label, single-dose mass balance study in six healthy adult males who received a single oral dose of 400 mg [¹⁴C]this compound.[7]
| Parameter | Value | Unit |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 | hours |
| Geometric Mean Half-life (t1/2) | 7.7 | hours |
| Primary Route of Excretion | Fecal (66.1%) | % of administered radioactivity |
| Urinary Excretion | 32.2 | % of administered radioactivity |
| Major Metabolite | Sulfate conjugate of hydroxyl this compound | - |
Clinical Trial Data in Duchenne Muscular Dystrophy (DMD)
This compound was evaluated in clinical trials for its potential to slow the decline in motor function in patients with DMD.
Phase 2a Study (NCT03252356) [8]
| Parameter | Low-Dose Group | High-Dose Group | Placebo Group | p-value (vs. Placebo) |
| Change in 6-Minute Walk Distance (6MWD) at 24 weeks | +13.5 m | +9.5 m | - | 0.625 (Low-Dose) |
| 0.646 (High-Dose) |
Note: While not statistically significant, there was a trend towards a smaller reduction in 6MWD and muscle volume index in the this compound-treated groups compared to placebo.[8]
Phase 3 Study (REACH-DMD; NCT04587908) [9][10]
| Parameter | This compound Group | Placebo Group | Outcome |
| Primary Endpoint: Mean change from baseline to 52 weeks in the time to rise from the floor | No significant difference | No significant difference | Primary endpoint not met |
The Phase 3 REACH-DMD trial, which enrolled 82 male DMD patients aged 5 years and older, did not demonstrate a significant difference between this compound and placebo for the primary endpoint.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the PGD2 pathway.
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound, such as this compound, on H-PGDS. The assay often utilizes a non-physiological substrate like 1-chloro-2,4-dinitrobenzene (CDNB) which allows for spectrophotometric monitoring of the enzyme activity.[1][11]
Materials:
-
Recombinant human H-PGDS enzyme
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of H-PGDS in potassium phosphate buffer.
-
Prepare stock solutions of CDNB and GSH in potassium phosphate buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Potassium phosphate buffer
-
GSH solution
-
Test compound dilution (or vehicle control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).
-
-
Initiate Reaction:
-
Add the CDNB solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. This change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Prostaglandin D2 (PGD2) Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA method for the quantification of PGD2 in biological samples such as cell culture supernatants or plasma.[12][13]
Materials:
-
PGD2 ELISA kit (containing a pre-coated microplate, PGD2 standard, biotinylated anti-PGD2 antibody, HRP-conjugated avidin, substrate solution, wash buffer, and stop solution)
-
Biological sample (e.g., cell culture supernatant, plasma)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample and Standard Preparation:
-
Prepare serial dilutions of the PGD2 standard in the provided assay diluent to generate a standard curve.
-
Prepare the biological samples. Depending on the sample type and expected PGD2 concentration, dilution may be necessary.
-
-
Assay Procedure:
-
Add a defined volume of the standard or sample to the appropriate wells of the pre-coated microplate.
-
Add the biotinylated anti-PGD2 antibody to each well.
-
Incubate the plate for a specified time and temperature (e.g., 1-2 hours at 37°C) to allow for competitive binding of the PGD2 in the sample/standard and the PGD2 on the plate to the antibody.
-
Wash the plate several times with the wash buffer to remove unbound reagents.
-
Add HRP-conjugated avidin to each well and incubate.
-
Wash the plate again to remove unbound HRP-conjugate.
-
Add the substrate solution to each well and incubate in the dark. A color change will develop.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of PGD2 in the samples by interpolating their OD values on the standard curve. The lower the OD value, the higher the concentration of PGD2 in the sample.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the H-PGDS inhibition assay and the general logic of a clinical trial for a drug like this compound.
H-PGDS Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of this compound on H-PGDS activity.
Clinical Trial Logic Flow for an Investigational Drug
References
- 1. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Therapy For the DMD Treatment [delveinsight.com]
- 6. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 7. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 9. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 10. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 11. researchgate.net [researchgate.net]
- 12. abbexa.com [abbexa.com]
- 13. cusabio.com [cusabio.com]
Pizuglanstat: A Preclinical In-Depth Analysis in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pizuglanstat (TAS-205) is a potent and selective small molecule inhibitor of hematopoietic prostaglandin D synthase (HPGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is a critical mediator in the inflammatory cascade, implicated in a variety of allergic and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in inflammatory disease models, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action and experimental workflows. While the clinical development of this compound has primarily focused on Duchenne muscular dystrophy (DMD), the preclinical data suggests a broader potential for its application in other inflammatory conditions.
Core Mechanism of Action: Inhibition of PGD2 Synthesis
This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting HPGDS. This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. By blocking this step, this compound effectively reduces the production of PGD2, a key pro-inflammatory mediator. Elevated levels of PGD2 are associated with the progression of muscle necrosis and exacerbation of the inflammatory response in diseases like DMD.[1]
Signaling Pathway of this compound's Action
References
Pizuglanstat's Impact on Muscle Fibrosis and Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizuglanstat (also known as TAS-205) is a novel, orally active, selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] Developed by Taiho Pharmaceutical, it was investigated as a potential treatment for Duchenne muscular dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration and weakness.[2][4] The therapeutic rationale for this compound in DMD was based on its ability to suppress the production of prostaglandin D2 (PGD2), a key mediator of inflammation, thereby aiming to reduce muscle necrosis and the associated inflammatory response.[1][3]
Despite a promising mechanism of action, the Phase III REACH-DMD clinical trial for this compound did not meet its primary endpoint, failing to show a significant improvement in the time to rise from the floor compared to placebo in ambulatory DMD patients.[1][3][4] This outcome has led to a halt in its clinical development for this indication.
This technical guide provides a comprehensive overview of this compound, with a specific focus on its known mechanism of action and the potential, albeit not clinically demonstrated, implications for muscle fibrosis and regeneration. Due to the early stage of its discontinuation, publicly available data directly assessing this compound's effects on specific markers of muscle fibrosis and regeneration is limited. Therefore, this guide will also incorporate established knowledge of the underlying biological pathways and standard experimental protocols relevant to these processes.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] HPGDS is the terminal enzyme responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[5] By inhibiting HPGDS, this compound effectively reduces the levels of PGD2, a key inflammatory mediator implicated in the pathology of DMD.[1] this compound has an IC50 of 76 nM for human HPGDS.[5] It is being developed as a treatment that can be used regardless of the specific dystrophin gene mutation type.[2][3][4]
Figure 1: this compound's Mechanism of Action.
Potential Impact on Muscle Fibrosis and Regeneration
While the clinical trials focused on functional outcomes, the mechanism of this compound suggests a potential, though unproven, role in modulating muscle fibrosis and regeneration.
3.1 Muscle Fibrosis
Muscle fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to scarring and loss of muscle function.[6] A key signaling pathway in fibrosis is mediated by Transforming Growth Factor-beta (TGF-β).[7][8] Upon tissue injury, TGF-β is activated and signals through its receptors to phosphorylate Smad proteins, which then translocate to the nucleus to induce the transcription of pro-fibrotic genes, such as those for collagens.[7][8]
The link between this compound's target, HPGDS, and the TGF-β pathway is not well-defined in the context of muscle. However, chronic inflammation, which this compound aims to reduce, is a known driver of fibrosis. By decreasing PGD2-mediated inflammation, it is plausible that this compound could indirectly attenuate the downstream fibrotic response.
Figure 2: Simplified TGF-β Signaling Pathway in Muscle Fibrosis.
3.2 Muscle Regeneration
Skeletal muscle has a remarkable capacity for regeneration, a process largely orchestrated by muscle stem cells, also known as satellite cells.[9] Following injury, quiescent satellite cells are activated, proliferate, differentiate into myoblasts, and fuse to form new myofibers or repair existing ones.[9] This intricate process is regulated by a complex interplay of signaling molecules and growth factors.
The role of PGD2 in muscle regeneration is not extensively studied. However, prostaglandins are known to be involved in the resolution of inflammation, which is a critical step for the transition from the degenerative to the regenerative phase of muscle repair. A well-regulated inflammatory response is necessary for efficient regeneration, and dysregulation can impair this process. By modulating the inflammatory environment, this compound could potentially influence the efficiency of muscle regeneration.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from the clinical trials of this compound in DMD patients.
Table 1: Phase IIa Study of this compound in DMD [4]
| Parameter | Low-Dose Group | High-Dose Group | Placebo Group | p-value (vs. Placebo) |
|---|---|---|---|---|
| Number of Patients | N/A | N/A | N/A | N/A |
| Treatment Duration | 24 weeks | 24 weeks | 24 weeks | N/A |
| Change in 6-Minute Walk Distance (6MWD) from Baseline | +13.5 m | +9.5 m | N/A | 0.625 (Low-Dose) |
| 0.646 (High-Dose) |
| Muscle Volume Index Reduction | Tended to be lower | Tended to be lower | N/A | N/A |
Table 2: Phase III REACH-DMD Study Design [1][3][4]
| Parameter | Description |
|---|---|
| Study Design | Randomized, placebo-controlled, double-blind, open-label extension |
| Patient Population | 82 male DMD patients (ambulatory cohort), aged 5 years and older |
| Location | 26 sites in Japan |
| Treatment | This compound or placebo, administered orally twice daily |
| Duration | 52 weeks |
| Primary Endpoint | Mean change from baseline to 52 weeks in the time to rise from the floor |
| Outcome | No significant difference between this compound and placebo |
Experimental Protocols
Detailed preclinical protocols for this compound's effects on muscle fibrosis and regeneration are not publicly available. However, the following sections describe the clinical trial methodology and standard, widely-used preclinical protocols for assessing these parameters.
5.1 Clinical Trial Protocol (REACH-DMD) [3]
Figure 3: Workflow of the REACH-DMD Clinical Trial.
5.2 Standard Preclinical Protocol for Assessing Muscle Fibrosis
This protocol describes a general method for inducing and assessing muscle fibrosis in a mouse model.
-
Induction of Fibrosis:
-
Tissue Harvesting and Preparation:
-
Histological Analysis:
-
Masson's Trichrome Staining: Cryosections (8-10 µm) are stained with Masson's trichrome to visualize collagen fibers (blue), muscle fibers (red), and nuclei (black).
-
Picrosirius Red Staining: This stain is specific for collagen and can be visualized under polarized light to differentiate between different collagen types.
-
-
Immunohistochemistry:
-
Sections are stained with antibodies against markers of fibrosis, such as Collagen I, Collagen III, and alpha-Smooth Muscle Actin (α-SMA) to identify myofibroblasts.
-
-
Quantitative Analysis:
-
The fibrotic area (percentage of blue-stained area in Masson's trichrome) is quantified using image analysis software (e.g., ImageJ).
-
Gene expression analysis (qRT-PCR) of pro-fibrotic genes (e.g., Col1a1, Col3a1, Tgf-β1, Acta2) from whole muscle lysates.
-
Protein levels of fibrotic markers can be quantified by Western blotting.
-
5.3 Standard Preclinical Protocol for Assessing Muscle Regeneration
This protocol outlines a general method for evaluating muscle regeneration in a mouse model.
-
Induction of Regeneration:
-
Model: C57BL/6 mice.
-
Method: A single intramuscular injection of CTX or BaCl2 into the TA muscle induces a synchronized wave of muscle degeneration and regeneration.[10]
-
-
Tissue Harvesting and Preparation:
-
Muscles are harvested at various time points post-injury (e.g., 3, 5, 7, 14, 28 days) to capture different stages of regeneration.
-
Tissue is prepared for cryosectioning as described above.
-
-
Histological and Immunohistochemical Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To visualize general muscle morphology, infiltrating inflammatory cells, and newly formed myofibers characterized by central nuclei.
-
Immunofluorescence Staining:
-
Satellite Cells: Staining for Pax7 (quiescent and activated satellite cells) and MyoD (activated satellite cells).
-
Differentiating Myoblasts: Staining for myogenin.
-
Newly Formed Myofibers: Staining for embryonic myosin heavy chain (eMyHC).
-
Myofiber Size: Staining for laminin or dystrophin to outline individual muscle fibers.
-
-
-
Quantitative Analysis:
-
Myofiber Cross-Sectional Area (CSA): The CSA of centrally nucleated (regenerating) fibers is measured using image analysis software.
-
Number of Regenerating Fibers: The number of eMyHC-positive fibers or centrally nucleated fibers per unit area is counted.
-
Satellite Cell Quantification: The number of Pax7-positive cells per myofiber is determined.
-
Gene Expression Analysis (qRT-PCR): Expression of myogenic regulatory factors (Pax7, MyoD, Myog) and developmental myosin isoforms is quantified.
-
Conclusion
This compound is a selective HPGDS inhibitor that was developed to reduce inflammation-mediated muscle damage in Duchenne muscular dystrophy. While its clinical development was halted due to a lack of efficacy in a Phase III trial, its mechanism of action provides a basis for considering its potential, though unproven, effects on the interconnected processes of muscle fibrosis and regeneration. A reduction in chronic inflammation could theoretically create a more permissive environment for muscle repair and reduce the stimulus for fibrotic tissue deposition. However, without specific preclinical data on these endpoints, its role remains speculative. The experimental protocols outlined in this guide provide a framework for future investigations into the potential impact of HPGDS inhibition on muscle fibrosis and regeneration, which could inform the development of new therapeutic strategies for muscular dystrophies and other muscle disorders.
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Gene Therapy For the DMD Treatment [delveinsight.com]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Extracellular matrix in skeletal muscle injury and atrophy: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Growth Factor-beta Induces Skeletal Muscle Atrophy and Fibrosis Through the Induction of Atrogin-1 and Scleraxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modifying muscular dystrophy through TGFβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging analysis for muscle stem cells and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Prostaglandin D2 in Skeletal Muscle Inflammation: A Technical Guide
Executive Summary
Prostaglandin D2 (PGD2), a prominent lipid mediator synthesized by hematopoietic prostaglandin D synthase (HPGDS), has emerged as a critical player in the pathophysiology of skeletal muscle inflammation and necrosis. Elevated levels of PGD2 are strongly implicated in the progression of dystrophic muscle diseases, such as Duchenne muscular dystrophy (DMD), where it exacerbates tissue damage. PGD2 exerts its effects through two primary G protein-coupled receptors, DP1 and DP2 (CRTH2), which trigger distinct downstream signaling cascades that collectively promote inflammation, increase vascular permeability, and recruit immune cells to the site of injury. Furthermore, evidence suggests that high concentrations of PGD2 can directly inhibit myogenesis, potentially impairing muscle repair and regeneration. Consequently, targeting the PGD2 pathway—either by inhibiting its synthesis with HPGDS inhibitors or by blocking its receptors—represents a promising therapeutic strategy for mitigating muscle damage and improving muscle function in inflammatory myopathies. This document provides an in-depth technical overview of the PGD2 signaling axis in skeletal muscle, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core pathways for researchers, scientists, and drug development professionals.
Introduction to PGD2 in Muscle Inflammation
Skeletal muscle injuries and diseases are often characterized by a robust inflammatory response, a critical phase that dictates the success of subsequent regeneration or the development of fibrosis.[1][2] Prostaglandins, a class of lipid compounds derived from arachidonic acid, are key regulators of this process.[3] Among them, Prostaglandin D2 (PGD2) has been identified as a significant pro-inflammatory mediator in the context of muscle pathology.[4][5]
Expression of hematopoietic prostaglandin D synthase (HPGDS), the terminal enzyme for PGD2 synthesis, is markedly upregulated in the necrotic muscle fibers of patients with Duchenne muscular dystrophy (DMD) and polymyositis.[4][6] This leads to an overproduction of PGD2 at the site of injury, which is believed to amplify the inflammatory cascade and contribute to the cycle of muscle degeneration.[4][7] In DMD patients, a metabolite of PGD2 was found to be 2.2 times higher in urine compared to controls, with levels increasing further after the age of 8, highlighting the pathway's clinical relevance.[8]
PGD2 Synthesis and Signaling Pathway
PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) enzyme, which produces the intermediate PGH2.[9] The tissue-specific enzyme HPGDS then isomerizes PGH2 to form PGD2.[4][10] Once produced, PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[10][11][12]
-
DP1 Receptor: This receptor is coupled to a Gs protein.[4] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which can mediate effects such as vasodilation and increased vascular permeability.[4][11] In some contexts, DP1 signaling can also have anti-inflammatory or neuroprotective effects.[9][13]
-
DP2 Receptor (CRTH2): This receptor is coupled to a Gi protein.[4] Its activation inhibits cAMP production and promotes the chemotaxis of various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, drawing them to the site of inflammation.[4][11][14]
The combined action of PGD2 on both receptors in injured muscle tissue results in an augmented inflammatory response and exacerbation of muscle necrosis.[4]
Quantitative Data from Preclinical and Clinical Studies
Research has generated significant quantitative data supporting the role of the PGD2 pathway in muscle inflammation. These findings underscore the potential of targeting HPGDS or PGD2 receptors.
| Parameter | Model/Population | Key Finding | Reference |
| PGD2 Metabolite Levels | Duchenne muscular dystrophy (DMD) patients | Urinary tetranor PGDM concentration was ~2.2-times higher than in controls. | [8] |
| HPGDS Inhibitor Potency | In vitro / in vivo analysis | Novel HPGDS inhibitors were 100- to 3000-times more potent than the initial lead compound, HQL-79. | [6] |
| Effect of HPGDS Inhibition | mdx mice (DMD model) treated with HQL-79 | Markedly suppressed PGD2 production, reduced necrotic muscle volume, and improved muscle strength. | [6] |
| Effect of PGD2 Overproduction | Human HPGDS-transgenic mice after BPVC injury | Water content (edema) in muscle was significantly increased (~1.25 relative value) compared to wild-type. | [7] |
| Myogenesis Inhibition | C2C12 myoblast cell line | Micromolar concentrations of PGD2 were required to strongly inhibit myogenesis. | [15][16] |
Evidence from Experimental Models
The pro-inflammatory role of PGD2 in skeletal muscle has been validated in several key experimental models.
Duchenne Muscular Dystrophy (DMD) Models
The mdx mouse, a widely used model for DMD, exhibits progressive muscle necrosis and weakness.[6] In these mice, HPGDS is induced in necrotic muscle fibers.[6] Oral administration of the HPGDS inhibitor HQL-79 was shown to significantly reduce the volume of necrotic muscle and improve muscle strength, demonstrating a direct link between PGD2 production and disease pathology.[6] Similar beneficial effects were observed in DMD dog models using next-generation HPGDS inhibitors.[6]
Acute Chemical-Induced Injury Models
Acute muscle injury can be induced by intramuscular injection of myotoxic agents like bupivacaine (BPVC). In a BPVC-induced necrosis model, researchers observed a biphasic upregulation of both DP1 and DP2 receptors.[4] Treatment with an HPGDS inhibitor was more effective at reducing muscle necrosis than antagonists for either DP1 or DP2 alone, suggesting that PGD2 exerts its detrimental effects through both receptors.[4]
PGD2's Role in Myogenesis and Fibrosis
Beyond augmenting the initial inflammatory response, PGD2 appears to play a direct role in subsequent muscle repair processes, often with negative consequences.
Inhibition of Myogenesis
Myogenesis, the formation of mature muscle fibers from myoblasts, is essential for regeneration. Studies using the C2C12 myoblast cell line have demonstrated that PGD2 strongly inhibits myogenesis, as measured by decreased cell fusion, reduced creatine kinase activity, and lower expression of key myogenic regulatory factors like MyoD and myogenin.[15][16] This inhibition occurs at high, inflammatory-associated concentrations and appears to be independent of the classic DP1 and DP2 receptors, suggesting a novel signaling mechanism during muscle repair.[16] This finding implies that the high levels of PGD2 present after injury could directly impair the muscle's ability to regenerate.
Contribution to Fibrosis
Chronic inflammation is a known driver of fibrosis, the excessive deposition of extracellular matrix components that leads to scar tissue formation and loss of function.[17] While direct studies on PGD2 and muscle fibrosis are emerging, its role in promoting chronic Th2-driven inflammatory responses is well-established in other tissues, such as the kidney.[5][18] In models of renal fibrosis, PGD2 produced by L-PGDS (a related synthase) promotes the activation of Th2 lymphocytes via the CRTH2 (DP2) receptor, leading to the production of pro-fibrotic cytokines.[18] Given that PGD2 recruits these same cell types in muscle, it is highly plausible that it contributes to a pro-fibrotic environment, hindering functional recovery.
Key Experimental Protocols
Reproducible and well-defined experimental protocols are crucial for studying the PGD2 pathway. Below are summaries of key methodologies cited in the literature.
| Protocol | Description |
| BPVC-Induced Muscular Necrosis | Animal Model: C57BL/6 mice.[4]Procedure: A single intramuscular injection of bupivacaine (BPVC) into a target muscle (e.g., quadriceps) induces localized, acute muscle necrosis.[4][7]Analysis: Tissues are typically harvested at various time points (e.g., 2 and 4 days post-injection) for histological analysis (H&E staining) to quantify the necrotic area and for biochemical assays.[4][7] |
| Treatment of mdx Mice | Animal Model: mdx mice (C57BL/10ScSn-Dmdmdx).[4]Procedure: Male mice are treated from a young age (e.g., 4 weeks) with daily oral administration of an HPGDS inhibitor (e.g., HQL-79 at 30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) in a double-blind manner.[4][6]Analysis: After a defined treatment period, muscle function is assessed (e.g., grip strength), and tissues are collected for histological and biochemical analysis.[6] |
| Measurement of PGD2/Metabolites | Sample Types: Serum, plasma, urine, cell culture supernatants.[8][19][20]ELISA: A common method for quantifying PGD2 directly from extracted specimens.[19]LC-MS/MS: A highly sensitive and specific method for measuring PGD2 and its stable metabolites (e.g., tetranor PGDM). Deuterated internal standards (d4-PGE2, d4-PGD2) are used to control for analyte loss and degradation during sample preparation.[20] The limit of detection can be as low as 20 pg/mL.[20] |
| In Vitro Myogenesis Assay | Cell Line: C2C12 mouse myoblasts.[16]Procedure: Myoblasts are cultured to confluence and then switched to a differentiation medium to induce fusion into myotubes. The medium is supplemented with PGD2 at various concentrations (typically in the micromolar range) or vehicle.[16]Analysis: Myogenesis is quantified by measuring cell fusion (myotube formation), the activity of creatine kinase (a marker of muscle differentiation), and the expression of myogenic proteins (e.g., MyoD, myogenin) via methods like Western blot or RT-PCR.[16] |
Therapeutic Implications and Drug Development
The central role of HPGDS and PGD2 in driving muscle inflammation makes this pathway a highly attractive target for therapeutic intervention, especially for diseases like DMD.[6]
-
HPGDS Inhibitors: Orally active HPGDS inhibitors (e.g., HQL-79, TAS-205, PK007) have shown significant promise in preclinical models.[6][7] By reducing PGD2 production at the source, these inhibitors can decrease myonecrosis, reduce inflammation, and improve overall muscle function.[6][7] The development of next-generation inhibitors with potencies thousands of times greater than early compounds is underway, based on the crystal structure of the human HPGDS-inhibitor complex.[4][6]
-
Receptor Antagonists: Selective antagonists for the DP1 (e.g., Laropiprant) and DP2 (e.g., Fevipiprant, Ramatroban) receptors offer another avenue for intervention.[4][21] While preclinical studies suggest that blocking both receptors may be necessary for maximal efficacy in muscle, targeting the DP2 receptor is a major focus for treating Th2-driven inflammatory diseases in general.[4][22]
The decision to use broad-spectrum NSAIDs that inhibit all prostaglandin synthesis warrants careful consideration, as some prostaglandins, like PGE2, have been shown to be essential for muscle stem cell function and regeneration.[4][23][24] Therefore, the targeted inhibition of the PGD2 pathway offers a more precise and potentially safer therapeutic strategy.[4]
Conclusion
Prostaglandin D2 is a potent, pro-inflammatory mediator that plays a significant and detrimental role in skeletal muscle inflammation. Through the activation of its DP1 and DP2 receptors, PGD2 orchestrates a cascade of events including increased vascular permeability and the recruitment of inflammatory cells, which collectively exacerbate muscle necrosis. It may also directly hinder muscle repair by inhibiting myogenesis. The compelling preclinical data from DMD and acute injury models strongly support the therapeutic potential of targeting this pathway. The development of specific and potent HPGDS inhibitors and PGD2 receptor antagonists represents a novel and promising approach for the treatment of Duchenne muscular dystrophy and other inflammatory muscle disorders.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. Mechanisms Regulating Muscle Regeneration: Insights into the Interrelated and Time-Dependent Phases of Tissue Healing [mdpi.com]
- 3. Effects of prostaglandins and COX-inhibiting drugs on skeletal muscle adaptations to exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A prostaglandin D2 metabolite is elevated in the urine of Duchenne muscular dystrophy patients and increases further from 8 years old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 11. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 16. Prostaglandin D2 inhibits C2C12 myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fibrosis following Acute Skeletal Muscle Injury: Mitigation and Reversal Potential in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PGD2-CRTH2 Pathway Promotes Tubulointerstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. interscienceinstitute.com [interscienceinstitute.com]
- 20. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizuglanstat's Cellular Interactions Beyond HPGDS: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pizuglanstat (TAS-205) is a novel, orally active small molecule developed as a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). While its primary mechanism of action is the potent inhibition of HPGDS, a thorough understanding of its off-target interactions is critical for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond HPGDS, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The evidence to date suggests that this compound is a highly selective inhibitor with a clean off-target profile, a crucial attribute for therapeutic candidates.
Introduction
This compound was developed by Taiho Pharmaceutical as a potential treatment for Duchenne muscular dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and inflammation.[1][2] The rationale for its development is based on the role of prostaglandin D2 (PGD2), synthesized by HPGDS, in exacerbating the inflammatory response in the muscles of DMD patients.[1] By selectively inhibiting HPGDS, this compound aims to reduce the production of PGD2, thereby mitigating inflammation and muscle necrosis.[1] Although recent Phase III clinical trials for DMD did not meet their primary endpoints, the extensive preclinical and clinical research on this compound has generated valuable data on its pharmacological profile, including its high degree of selectivity.
Primary Target: Hematopoietic Prostaglandin D Synthase (HPGDS)
This compound is a potent inhibitor of human HPGDS, with a reported half-maximal inhibitory concentration (IC50) of 76 nM.[3] HPGDS is a key enzyme in the prostanoid biosynthesis pathway, specifically catalyzing the isomerization of prostaglandin H2 (PGH2) to PGD2.
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the central role of HPGDS in the arachidonic acid cascade and the point of intervention for this compound.
References
- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 2. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 3. medchemexpress.com [medchemexpress.com]
Pizuglanstat's Effect on Eosinophil Recruitment and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pizuglanstat (TAS-205) is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the key enzyme responsible for the production of prostaglandin D2 (PGD2). PGD2 is a critical mediator in the inflammatory cascade, particularly in allergic responses, where it orchestrates the recruitment and activation of eosinophils. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on eosinophil function, and detailed experimental protocols for assessing these effects. By inhibiting HPGDS, this compound effectively reduces PGD2 levels, thereby attenuating eosinophil-driven inflammation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating eosinophilic disorders.
Introduction: The Role of PGD2 in Eosinophilic Inflammation
Eosinophils are key effector cells in type 2 inflammatory responses, characteristic of allergic diseases such as asthma and allergic rhinitis. The recruitment of eosinophils from the bloodstream into tissues and their subsequent activation are tightly regulated processes involving a complex network of mediators. Among these, PGD2, primarily produced by mast cells, has emerged as a pivotal player.
PGD2 exerts its effects through two distinct G-protein coupled receptors expressed on the surface of eosinophils:
-
DP1 Receptor: Activation of the DP1 receptor is generally associated with vasodilation and the inhibition of cell migration. However, it also plays a role in prolonging eosinophil survival by preventing apoptosis.
-
DP2 Receptor (CRTH2): The DP2 receptor is the primary mediator of PGD2's pro-inflammatory effects on eosinophils. Its activation triggers a cascade of events including chemotaxis (directed cell migration), upregulation of adhesion molecules (e.g., CD11b), and degranulation, leading to the release of cytotoxic granule proteins and inflammatory mediators.
The balance of signaling through DP1 and DP2 receptors is crucial in dictating the overall eosinophilic response.
Mechanism of Action of this compound
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. By specifically targeting and inhibiting HPGDS, this compound effectively curtails the production of PGD2 at its source. This reduction in PGD2 levels leads to decreased activation of both DP1 and DP2 receptors on eosinophils and other immune cells, thereby mitigating the downstream inflammatory cascade.
The primary mechanism by which this compound affects eosinophils is the inhibition of PGD2-mediated recruitment and activation . By lowering the concentration of PGD2, this compound reduces the chemotactic signals that draw eosinophils to sites of inflammation and diminishes the activation signals that lead to their effector functions.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data available for this compound and other relevant HPGDS inhibitors, demonstrating their impact on PGD2 synthesis and eosinophil function.
Table 1: this compound Potency
| Parameter | Value | Species | Source |
| IC₅₀ for HPGDS Inhibition | 76 nM | Human | [1] |
Table 2: In Vivo Effects of this compound (TAS-204) on Eosinophil Infiltration
| Animal Model | Treatment | Effect | Source |
| Guinea Pig Model of Allergic Rhinitis | This compound (1-60 mg/kg, p.o.) | Dose-dependently inhibited eosinophil infiltration into the nasal cavity. | [1] |
Table 3: Effects of a Selective HPGDS Inhibitor (HQL-79) on Eosinophil Function
| Parameter | Effect | Cell Type | Source |
| PGD₂ Synthesis | Inhibited A23187-induced PGD₂ release. | Human Eosinophils | [2] |
| Lipid Body Formation | Reduced eotaxin-induced lipid body formation. | Human Eosinophils | [2][3] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding.
PGD2 Signaling Pathway in Eosinophils
Caption: this compound inhibits HPGDS, reducing PGD2 synthesis and subsequent eosinophil effects.
Experimental Workflow for Eosinophil Chemotaxis Assay
Caption: Workflow for assessing this compound's effect on eosinophil chemotaxis.
Experimental Workflow for Eosinophil Degranulation Assay
Caption: Workflow for assessing this compound's effect on eosinophil degranulation.
Detailed Experimental Protocols
Eosinophil Isolation from Human Peripheral Blood
Principle: Eosinophils are isolated from whole blood using density gradient centrifugation followed by negative selection to remove other granulocytes.
Materials:
-
Anticoagulated (e.g., EDTA) whole blood from healthy or allergic donors.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Red Blood Cell Lysis Buffer.
-
Eosinophil isolation kit (negative selection, e.g., MACS or EasySep).
-
Phosphate-buffered saline (PBS).
-
RPMI-1640 medium.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, leaving the granulocyte/erythrocyte pellet.
-
Resuspend the pellet and lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the remaining granulocytes with PBS.
-
Isolate eosinophils using a negative selection kit following the manufacturer's protocol. This typically involves labeling unwanted cells with antibodies and removing them with magnetic beads.
-
Assess purity of the isolated eosinophils (typically >98%) by cytospin and staining (e.g., Wright-Giemsa) or flow cytometry.
Eosinophil Chemotaxis Assay (Boyden Chamber)
Principle: This assay measures the migration of eosinophils across a porous membrane towards a chemoattractant (PGD2).
Materials:
-
Isolated human eosinophils.
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size).
-
This compound.
-
PGD2.
-
Assay buffer (e.g., RPMI-1640 with 0.1% BSA).
-
Microscope and slides.
-
Staining solution (e.g., Diff-Quik).
Procedure:
-
Resuspend isolated eosinophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add PGD2 (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Add the pre-treated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator.
-
After incubation, remove the membrane, wipe off non-migrated cells from the top surface, and fix and stain the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Eosinophil Degranulation Assay (Eosinophil Peroxidase - EPX)
Principle: This assay quantifies the release of eosinophil peroxidase (EPX), a granule-stored enzyme, upon stimulation.
Materials:
-
Isolated human eosinophils.
-
This compound.
-
PGD2 or other secretagogue (e.g., C5a, PAF).
-
96-well microtiter plates.
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
EPX substrate solution (e.g., o-phenylenediamine dihydrochloride - OPD).
-
Lysis buffer (e.g., 0.1% Triton X-100).
-
Plate reader.
Procedure:
-
Resuspend isolated eosinophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add the eosinophil suspension to the wells of a 96-well plate.
-
Add various concentrations of this compound or vehicle control and pre-incubate for 30 minutes at 37°C.
-
Stimulate the eosinophils by adding PGD2. Include unstimulated (negative control) and fully lysed (positive control for total EPX) wells.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the EPX substrate solution to each well and incubate in the dark for 30 minutes.
-
Stop the reaction with sulfuric acid.
-
Read the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of EPX release and the inhibition by this compound.
Conclusion
This compound, through its selective inhibition of HPGDS, represents a targeted approach to mitigating eosinophilic inflammation by reducing the production of the key mediator, PGD2. The data presented in this guide demonstrate the potential of HPGDS inhibition to effectively block eosinophil recruitment and activation. The detailed experimental protocols provided herein offer a robust framework for further investigation into the therapeutic utility of this compound and other HPGDS inhibitors in the context of eosinophil-driven diseases. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the understanding and treatment of these complex inflammatory conditions.
References
Pizuglanstat: A Technical Guide to its Potential Application in Allergic Rhinitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and characterized by symptoms such as nasal congestion, sneezing, and rhinorrhea. The underlying pathophysiology involves a complex interplay of immune cells and inflammatory mediators. A key mediator in the allergic cascade is Prostaglandin D2 (PGD2), which is produced predominantly by mast cells upon allergen challenge. Pizuglanstat (also known as TAS-205) is an orally active and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the key enzyme responsible for the synthesis of PGD2. By targeting HPGDS, this compound offers a potential therapeutic strategy for allergic rhinitis by reducing the levels of a critical pro-inflammatory mediator. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical data in the context of allergic rhinitis, and detailed experimental protocols for researchers investigating its potential.
Mechanism of Action
This compound is a potent inhibitor of human HPGDS, with an in vitro IC50 of 76 nM.[1][2] HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. In the context of allergic rhinitis, PGD2, released from activated mast cells, plays a crucial role in orchestrating the inflammatory response. It exerts its effects through two main receptors: the DP1 and DP2 (also known as CRTH2) receptors, which are expressed on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.
The binding of PGD2 to these receptors initiates a cascade of downstream signaling events that contribute to the hallmark symptoms of allergic rhinitis. These include vasodilation and increased vascular permeability, leading to nasal congestion, as well as the recruitment and activation of inflammatory cells like eosinophils, which are key players in the late-phase allergic reaction.[3] By inhibiting HPGDS, this compound effectively reduces the production of PGD2, thereby dampening these pro-inflammatory signals.
Preclinical Efficacy in an Allergic Rhinitis Model
A key preclinical study investigated the effects of this compound in an ovalbumin-sensitized guinea pig model of allergic rhinitis. This model mimics key features of the human disease, including early and late-phase nasal obstruction and eosinophil infiltration into the nasal cavity.
Experimental Design Workflow
Quantitative Data
In the guinea pig model, oral administration of this compound (1-60 mg/kg) demonstrated a dose-dependent suppression of late-phase nasal obstruction and eosinophil infiltration into the nasal cavity.[1] While the specific quantitative data from the dose-response curves are not publicly available in detail, the study by Aoyagi et al. (2020) reported significant inhibitory effects.[4]
| Parameter | Vehicle Control | This compound (1-60 mg/kg) | Outcome |
| Late-Phase Nasal Obstruction | Increased specific airway resistance | Dose-dependent suppression | Significant inhibition of late-phase nasal blockage.[1][4] |
| Eosinophil Infiltration | Significant eosinophil presence in nasal lavage fluid | Dose-dependent reduction | Significant inhibition of eosinophil recruitment to the nasal cavity.[1][4] |
| PGD2 Levels in Nasal Lavage Fluid | Elevated PGD2 levels post-challenge | Dose-dependently reduced | Confirms target engagement and mechanism of action.[1] |
Note: Specific numerical values for percentage inhibition or absolute measurements are not available in the cited abstracts. Researchers should refer to the full publication for detailed quantitative data.
Experimental Protocols
The following are detailed methodologies based on established protocols for inducing and evaluating allergic rhinitis in guinea pigs, similar to those likely employed in the this compound preclinical studies.
Animal Model of Allergic Rhinitis
-
Animals: Male Hartley guinea pigs are commonly used.
-
Sensitization:
-
On day 0, guinea pigs are sensitized by an intraperitoneal injection of ovalbumin (e.g., 100 µg) emulsified in aluminum hydroxide gel as an adjuvant.
-
A booster injection is typically given on day 7.
-
-
Challenge:
-
Beginning on day 14, and repeated weekly, animals are challenged by intranasal administration of an ovalbumin solution (e.g., 1% in saline) to each nostril.
-
Measurement of Nasal Obstruction
Nasal obstruction is quantified by measuring specific airway resistance (sRaw) using a double-chamber plethysmograph.
-
Procedure:
-
The conscious guinea pig is placed in the plethysmograph, with its head protruding into the nasal chamber through a latex collar.
-
Nasal airflow is measured using a pneumotachograph connected to the nasal chamber.
-
Thoracic respiratory movements are measured by a pressure transducer connected to the body chamber.
-
sRaw is calculated from the airflow and pressure signals.
-
Baseline sRaw is measured before the ovalbumin challenge.
-
Following the challenge, sRaw is measured at regular intervals (e.g., every 30 minutes for several hours) to assess both early and late-phase responses.
-
Eosinophil Infiltration Analysis
Eosinophil counts in the nasal lavage fluid (NLF) are determined to assess the extent of inflammatory cell infiltration.
-
Procedure:
-
At a specified time point after the final ovalbumin challenge (e.g., 24 hours), the animals are anesthetized.
-
The trachea is cannulated to prevent aspiration.
-
The nasal cavity is lavaged with a known volume of phosphate-buffered saline (PBS).
-
The NLF is collected and centrifuged to pellet the cells.
-
The cell pellet is resuspended, and total cell counts are performed using a hemocytometer.
-
Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa) to determine the percentage and absolute number of eosinophils.
-
Clinical Trials
To date, a thorough search of clinical trial registries (e.g., ClinicalTrials.gov) reveals no registered clinical trials of this compound for the treatment of allergic rhinitis in humans. The clinical development of this compound has primarily focused on its potential application in Duchenne Muscular Dystrophy.[5][6]
Conclusion and Future Directions
This compound, as a selective HPGDS inhibitor, presents a promising and targeted approach for the treatment of allergic rhinitis. Preclinical data in a relevant animal model have demonstrated its ability to inhibit the production of PGD2 and consequently suppress key features of the allergic response, namely late-phase nasal obstruction and eosinophil infiltration. The detailed experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanisms of this compound in allergic rhinitis research.
Future research should aim to fully elucidate the dose-response relationship of this compound in preclinical models and to explore its potential synergistic effects with other classes of anti-allergic medications. Ultimately, the progression of this compound into clinical trials for allergic rhinitis will be a critical step in determining its therapeutic value for this common and often debilitating condition. The lack of current clinical trials for this indication suggests that this remains an open area for drug development and research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The complex pathophysiology of allergic rhinitis: scientific rationale for the development of an alternative treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential synergistic effects of novel hematopoietic prostaglandin D synthase inhibitor TAS-205 and different types of anti-allergic medicine on nasal obstruction in a Guinea pig model of experimental allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Pizuglanstat Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pizuglanstat (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2][3] PGD2 is a lipid mediator involved in various physiological and pathological processes, including allergic inflammation and muscle necrosis.[1][4][5] This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its inhibitory activity on HPGDS and its effects on PGD2 production in cellular models.
Introduction
This compound is an orally active small molecule that selectively targets HPGDS, thereby inhibiting the conversion of prostaglandin H2 (PGH2) to PGD2.[1] This mechanism of action makes it a valuable tool for studying the role of PGD2 in various biological systems and a potential therapeutic agent for conditions associated with elevated PGD2 levels, such as Duchenne muscular dystrophy (DMD) and allergic rhinitis.[1] The following protocols describe in vitro methods to quantify the potency and cellular activity of this compound.
Data Presentation
A summary of the quantitative data for this compound's in vitro activity is presented in the table below.
| Parameter | Species | Assay Type | Value | Reference |
| IC50 | Human | Recombinant HPGDS Enzymatic Assay | 76 nM | [6] |
Signaling Pathway
This compound inhibits the production of Prostaglandin D2 (PGD2) by selectively targeting the hematopoietic prostaglandin D synthase (HPGDS) enzyme. This enzyme is responsible for the isomerization of Prostaglandin H2 (PGH2), a central intermediate in the arachidonic acid cascade, into PGD2. By blocking HPGDS, this compound effectively reduces the levels of PGD2, a key mediator of inflammation and other pathological processes.
Experimental Protocols
Recombinant Human HPGDS Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro potency of this compound against recombinant human HPGDS.
Experimental Workflow:
Materials:
-
Recombinant Human HPGDS (e.g., from Syd Labs, Cayman Chemical)[6][7]
-
Prostaglandin H2 (PGH2) substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM GSH)
-
Stop Solution (e.g., 1 M citric acid)
-
96-well microplate
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 1 nM to 10 µM.
-
Enzyme Preparation: Dilute the recombinant human HPGDS in the assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the this compound dilution (or vehicle control). b. Add 20 µL of the diluted HPGDS enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 10 µL of PGH2 substrate to each well. e. Incubate the reaction mixture at 37°C for 10 minutes. f. Stop the reaction by adding 10 µL of the stop solution.
-
PGD2 Quantification: a. Quantify the amount of PGD2 produced in each well using a PGD2 ELISA kit according to the manufacturer's instructions.[4][5][8]
-
Data Analysis: a. Calculate the percentage of HPGDS inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular PGD2 Synthesis Inhibition Assay in RBL-2H3 or KU812 Cells
This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit PGD2 synthesis in a biologically relevant context using rat basophilic leukemia (RBL-2H3) or human basophilic (KU812) cell lines.[9]
Experimental Workflow:
Materials:
-
RBL-2H3 or KU812 cells
-
Cell Culture Medium (e.g., MEM for RBL-2H3, RPMI-1640 for KU812, supplemented with FBS and antibiotics)
-
This compound
-
Stimulating Agent (e.g., Calcium Ionophore A23187 or RANTES)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plate
Procedure:
-
Cell Culture and Seeding: a. Culture RBL-2H3 or KU812 cells according to standard protocols. b. Seed the cells into a 96-well cell culture plate at an appropriate density and allow them to adhere and stabilize overnight.
-
This compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. c. Incubate the cells with this compound for 1-2 hours at 37°C.
-
Cell Stimulation: a. Add the stimulating agent (e.g., A23187 to a final concentration of 1 µM or RANTES to 20 ng/mL) to each well to induce PGD2 production. b. Incubate the cells for an appropriate time (e.g., 30 minutes to 4 hours) at 37°C.
-
Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well for PGD2 analysis.
-
PGD2 Measurement: a. Determine the concentration of PGD2 in the cell culture supernatants using a PGD2 ELISA kit following the manufacturer's protocol.[4][5][8]
-
Data Analysis: a. Calculate the percentage of PGD2 synthesis inhibition for each this compound concentration compared to the stimulated vehicle control. b. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the cellular IC50 value by fitting the data to a dose-response curve.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound. The enzymatic assay allows for the direct assessment of its inhibitory potency against its molecular target, HPGDS. The cell-based assay provides insights into its activity in a more physiological context, confirming its ability to penetrate cells and inhibit PGD2 production. These methods are essential for the preclinical characterization and development of this compound and other HPGDS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Trends of in vitro pharmacological potency and in vivo pharmacokinetics parameters of modern drugs: Can the therapeutic/subtherapeutic dose be estimated from in vitro Ki and pharmacokinetic parameters? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Various Species PGD2 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 4. cdn.gentaur.com [cdn.gentaur.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. HPGDS Enzyme, Hematopoietic Prostaglandin D Synthase - Syd Labs [sydlabs.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Effect of intracellular glutathione on the production of prostaglandin D2 in RBL-2H3 cells oxidized by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat basophilic leukemia cells (RBL-2H3) generate prostaglandin D2 (PGD2) after regulated upon activation, normal T-cell expressed and secreted (RANTES) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizuglanstat (TAS-205) in mdx Mouse Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pizuglanstat (also known as TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), an enzyme implicated in the inflammatory cascade and muscle necrosis associated with Duchenne muscular dystrophy (DMD). Preclinical studies in the dystrophin-deficient mdx mouse model have suggested that this compound can mitigate key pathological features of the disease. Administration of this compound to mdx mice has been shown to reduce muscle necrosis, improve locomotor activity, and decrease urinary concentrations of tetranor-prostaglandin D metabolite (t-PGDM), a biomarker of prostaglandin D2 production.[1][2] While detailed protocols from dedicated preclinical publications on this compound in mdx mice are not widely available in the public domain, this document provides a synthesis of available information and outlines experimental protocols based on studies of similar HPGDS inhibitors in the same model. These notes are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in a preclinical setting.
Introduction
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, chronic inflammation, and fibrosis. The inflammatory response plays a crucial role in the pathology of DMD. Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the production of prostaglandin D2 (PGD2), a potent pro-inflammatory mediator. In DMD, HPGDS is upregulated in necrotic muscle fibers, contributing to the inflammatory infiltrate and exacerbating muscle damage.[3][4][5]
This compound is a small molecule inhibitor of HPGDS, designed to reduce the production of PGD2 and thereby dampen the inflammatory response in muscle tissue.[4][5][6] This mechanism of action is independent of the specific dystrophin gene mutation, suggesting a broad therapeutic potential for DMD patients. Preclinical evidence from mdx mouse studies has supported this hypothesis, indicating improvements in muscle pathology and function.[1][2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the PGD2 inflammatory pathway.
Quantitative Data Summary
While specific quantitative data from this compound studies in mdx mice is limited in publicly available literature, the following table summarizes the dosing from human clinical trials to provide context for the therapeutic range explored. Additionally, data from a study on a similar HPGDS inhibitor, PK007, in mdx mice is presented as a reference.
| Compound | Model | Dose | Administration Route | Frequency | Duration | Key Findings | Reference |
| This compound (TAS-205) | Human (DMD Patients) | Low Dose: 6.67-13.33 mg/kg | Oral | Twice Daily | 24 weeks | Favorable safety profile; no significant difference in 6MWD from placebo. | |
| This compound (TAS-205) | Human (DMD Patients) | High Dose: 13.33-26.67 mg/kg | Oral | Twice Daily | 24 weeks | Favorable safety profile; no significant difference in 6MWD from placebo. | |
| PK007 | mdx Mice | Not specified | Oral | Daily | 10 days | ~20% less regenerating muscle fibers; reduced fibrosis; 2-fold greater grip strength. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of HPGDS inhibitors in mdx mice, based on available literature for similar compounds.
Animal Model and Husbandry
-
Animal Model: Dystrophin-deficient mdx mice (C57BL/10ScSn-Dmdmdx/J) and age-matched wild-type C57BL/10ScSn mice as controls.
-
Age: Juvenile mice (e.g., postnatal day 18 to 28) are often used to coincide with the acute inflammatory phase of the disease.[3]
-
Husbandry: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
This compound Dosing and Administration
-
Drug Preparation: this compound (TAS-205) should be formulated in a suitable vehicle for oral administration (e.g., 0.5% w/v methylcellulose solution). The stability and homogeneity of the formulation should be confirmed.
-
Dosage: Based on the clinical trial data, a dose range of 5-30 mg/kg could be explored in mdx mice. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Administration: Oral gavage is a common method for precise dosing in mice.
-
Frequency and Duration: A once or twice daily administration for a period of 10 days to 4 weeks is a typical duration for assessing efficacy in juvenile mdx mice.[3]
In Vivo Efficacy Assessment
-
Functional Outcomes:
-
Grip Strength: Forelimb and hindlimb grip strength can be measured using a grip strength meter. This provides an assessment of muscle force.
-
Locomotor Activity: Open-field tests can be used to assess voluntary movement, exploratory behavior, and overall activity levels.
-
-
Biomarker Analysis:
-
Urine Analysis: Collection of urine samples to measure the concentration of t-PGDM, a stable metabolite of PGD2, can serve as a pharmacodynamic biomarker of HPGDS inhibition.
-
Ex Vivo Muscle Analysis
-
Tissue Collection: At the end of the treatment period, mice should be euthanized, and key muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) should be excised.
-
Histopathology:
-
H&E Staining: Hematoxylin and eosin staining can be used to visualize muscle fiber size, centrally nucleated (regenerating) fibers, and areas of necrosis and inflammation.
-
Fibrosis Staining: Masson's trichrome or Picrosirius red staining can be used to quantify the extent of fibrosis in muscle tissue.
-
-
Immunohistochemistry:
-
Staining for inflammatory cell markers (e.g., F4/80 for macrophages) can be performed to assess the inflammatory infiltrate.
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in mdx mouse models.
Conclusion
This compound represents a targeted therapeutic approach for DMD by inhibiting the pro-inflammatory mediator PGD2. While clinical trials in humans did not meet their primary endpoints, the preclinical rationale remains a subject of scientific interest.[3][8] The protocols and application notes provided here, based on the mechanism of action of this compound and data from similar HPGDS inhibitors, offer a framework for researchers to further investigate its potential in the mdx mouse model. Rigorous preclinical studies are essential to fully elucidate the therapeutic window and potential benefits of HPGDS inhibition in the context of dystrophinopathy.
References
- 1. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 5. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 6. Gene Therapy For the DMD Treatment [delveinsight.com]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: Immunohistochemical Staining of HPGDS in Muscle Biopsies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a critical mediator in various physiological and pathological processes. In muscle tissue, emerging evidence suggests that HPGDS expression is upregulated in necrotic muscle fibers, playing a role in the inflammatory response associated with muscular dystrophies such as Duchenne muscular dystrophy (DMD) and polymyositis.[1][2][3] The study of HPGDS in muscle biopsies is therefore crucial for understanding the pathophysiology of these diseases and for the development of novel therapeutic strategies.
These application notes provide a detailed protocol for the immunohistochemical detection of HPGDS in formalin-fixed, paraffin-embedded (FFPE) human muscle biopsy sections. Additionally, it presents a summary of quantitative data on HPGDS expression in diseased muscle tissue and illustrates the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes quantitative findings on HPGDS expression in muscle fibers at different stages of degeneration in a mouse model of muscular dystrophy. This data highlights the dynamic expression of HPGDS during disease progression.
| Stage of Muscle Fiber Degeneration | Percentage of HPGDS-Positive Fibers |
| Opaque fibers | 0%[1] |
| Ballooned hyaline-like fibers (without cell infiltration) | 97%[1] |
| Ballooned hyaline-like fibers (with cellular infiltration) | 95%[1] |
| Regenerating fibers | 60%[1] |
Signaling Pathway
HPGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. PGD2 then exerts its biological effects by binding to two distinct G-protein coupled receptors: the DP1 receptor, which signals through adenylyl cyclase to increase intracellular cAMP, and the DP2 receptor (also known as CRTH2), which signals through the inhibition of adenylyl cyclase and the activation of phospholipase C. In muscle, the upregulation of HPGDS and subsequent PGD2 production is associated with inflammatory cell infiltration and muscle necrosis.[1][3]
Caption: HPGDS signaling pathway in muscle tissue.
Experimental Protocols
Immunohistochemistry Protocol for HPGDS in FFPE Muscle Biopsy Sections
This protocol provides a standardized procedure for the detection of HPGDS in formalin-fixed, paraffin-embedded muscle tissue.
Materials:
-
FFPE muscle biopsy slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-HPGDS polyclonal antibody (e.g., Novus Biologicals NBP1-83322) diluted 1:50 - 1:200 in blocking buffer.[4]
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 1 x 3 minutes.
-
Immerse slides in 70% ethanol for 1 x 3 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 10-20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10 minutes at room temperature to block endogenous peroxidase activity.[5]
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Apply blocking buffer to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer without rinsing.
-
Apply the diluted primary anti-HPGDS antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Signal Amplification:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in a humidified chamber.
-
-
Visualization:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse gently in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol (70%, 95%, 100%) and xylene (or substitute).
-
Apply a coverslip using a permanent mounting medium.
-
Expected Results:
HPGDS is a cytosolic protein. Positive staining will appear as a brown precipitate in the cytoplasm of specific cells. In diseased muscle, HPGDS immunoreactivity is expected in necrotic muscle fibers and potentially in infiltrating inflammatory cells such as macrophages.[1][3] In healthy skeletal muscle, myocytes are generally expected to be negative for HPGDS staining.[4]
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for HPGDS detection.
Caption: Immunohistochemistry workflow for HPGDS.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of hematopoietic prostaglandin D synthase in hyalinated necrotic muscle fibers: its implication in grouped necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic Prostaglandin D Synthase/HPGDS Antibody - BSA Free (NBP1-83322): Novus Biologicals [novusbio.com]
- 5. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Developing a Target Engagement Assay for Pizuglanstat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizuglanstat (TAS-205) is an investigational small molecule inhibitor with a primary mechanism of action targeting hematopoietic prostaglandin D synthase (HPGDS).[1][2][3][4] HPGDS is a key enzyme in the pro-inflammatory prostaglandin pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] By inhibiting HPGDS, this compound aims to reduce the levels of PGD2, a mediator implicated in inflammatory processes and muscle necrosis, particularly in the context of Duchenne muscular dystrophy (DMD).[1][2] Verifying that a drug candidate effectively binds to its intended target within a cellular context is a critical step in drug development.[5][6][7] Target engagement assays provide the necessary evidence of this interaction, helping to establish a clear relationship between drug binding and the observed physiological effects.
These application notes provide detailed protocols for two established target engagement assays, the Cellular Thermal Shift Assay (CETSA) and Microscale Thermophoresis (MST), adapted for the evaluation of this compound's engagement with its target, HPGDS.
This compound: Mechanism of Action and Target
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3][4] It has an in vitro IC50 of 76 nM for human HPGDS.[8] The primary therapeutic goal of this compound is to decrease the synthesis of PGD2, thereby mitigating inflammatory responses.[1][2]
A Phase I clinical trial in healthy male subjects determined that after a single oral dose of 400 mg, this compound reached its maximum plasma concentration in a median of 0.5 hours and had a geometric mean half-life of 7.7 hours.[9] The drug is primarily excreted through feces (66.1%) and to a lesser extent in urine (32.2%).[9] The majority of the compound is found unchanged in plasma, urine, and feces.[9]
Data Presentation
The following tables represent hypothetical data that could be generated from the successful application of the described target engagement assays for this compound.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound
| This compound Concentration (nM) | Apparent Melting Temperature (Tm) of HPGDS (°C) | Thermal Shift (ΔTm) (°C) |
| 0 (Vehicle) | 52.3 | 0.0 |
| 10 | 52.8 | 0.5 |
| 50 | 54.1 | 1.8 |
| 100 | 55.9 | 3.6 |
| 500 | 58.2 | 5.9 |
| 1000 | 58.5 | 6.2 |
Table 2: Microscale Thermophoresis (MST) Binding Affinity Data for this compound
| Ligand | Target | Dissociation Constant (Kd) (nM) |
| This compound | Recombinant Human HPGDS | 85.2 |
| Inactive Control Compound | Recombinant Human HPGDS | > 10,000 |
Signaling Pathway
The following diagram illustrates the signaling pathway involving HPGDS and the mechanism of action of this compound.
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pizuglanstat in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Pizuglanstat (also known as TAS-205) in in vitro settings, focusing on its solubility, stability, and application in cell-based assays.
Introduction
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), the key enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2][3] PGD2 is a critical lipid mediator involved in various physiological and pathological processes, including allergic inflammation. By inhibiting H-PGDS, this compound effectively reduces the synthesis of PGD2, making it a valuable tool for studying the role of this prostaglandin in biological systems.[1] These notes provide essential information for the effective use of this compound in in vitro assays.
This compound: Mechanism of Action
This compound exerts its biological effect by specifically targeting and inhibiting the enzymatic activity of H-PGDS. This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. Subsequently, PGD2 can signal through two primary G-protein coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors, which often mediate opposing effects.
-
DP1 Receptor: Activation of the DP1 receptor is typically associated with anti-inflammatory responses, including vasodilation and the inhibition of immune cell migration.[3][4]
-
DP2 (CRTH2) Receptor: Conversely, activation of the DP2 receptor is linked to pro-inflammatory outcomes, such as the chemotaxis of eosinophils, basophils, and T-helper type 2 (Th2) cells, as well as the release of pro-inflammatory cytokines.[3][4][5]
The inhibitory action of this compound allows for the elucidation of PGD2-mediated signaling pathways in various cell types, particularly those involved in inflammatory and allergic responses like mast cells and basophils.[1][2]
Caption: this compound's mechanism of action.
Solubility and Stability of this compound
Proper preparation and storage of this compound solutions are critical for obtaining reproducible results in in vitro assays.
Solubility Data
| Solvent | Known Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Commercially available as a 10 mM solution. Recommended for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Not Reported | Direct solubility is expected to be low. Working solutions should be prepared by diluting a DMSO stock solution. A final DMSO concentration of ≤ 0.1% is recommended for most cell-based assays to avoid solvent toxicity. |
Stability and Storage
| Solution Type | Storage Temperature | Stability | Recommendations |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 37°C (in incubator) | Not Reported | Prepare fresh for each experiment from a frozen DMSO stock. Due to the lack of specific stability data in aqueous media at 37°C, it is advisable to add the compound to the assay immediately after dilution. |
Experimental Protocols
Protocol for In Vitro Inhibition of PGD2 Production in RBL-2H3 Cells
This protocol describes a method to assess the inhibitory activity of this compound on PGD2 production in the rat basophilic leukemia cell line, RBL-2H3. These cells are known to produce PGD2 upon stimulation.[1]
Materials:
-
This compound
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM with 15% FBS, L-glutamine, and antibiotics)
-
DMSO
-
Stimulating agent (e.g., RANTES)
-
Phosphate Buffered Saline (PBS)
-
PGD2 ELISA Kit
-
96-well cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
Workflow:
Caption: Workflow for this compound in vitro assay.
Procedure:
-
Cell Seeding:
-
Culture RBL-2H3 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform a serial dilution of the this compound stock solution in cell culture medium to achieve final desired concentrations (e.g., 10 nM to 3000 nM).[1]
-
Important: Ensure the final concentration of DMSO in all wells is consistent and does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration.
-
-
This compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the this compound working solutions or vehicle control to the respective wells.
-
Pre-incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Sample Collection and PGD2 Measurement:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGD2 production for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression analysis.
-
Troubleshooting and Considerations
-
Solubility Issues: If precipitation is observed upon dilution of the DMSO stock in aqueous media, consider using a lower final concentration or incorporating a small amount of a non-ionic surfactant like Tween® 20 (ensure cell compatibility first). It is always recommended to perform a visual solubility test at the highest desired concentration before proceeding with a full experiment.
-
Cell Viability: It is advisable to perform a cell viability assay (e.g., MTT or resazurin) in parallel to ensure that the observed inhibition of PGD2 production is not due to cytotoxicity of this compound at the tested concentrations.
-
Assay Variability: To minimize variability, ensure consistent cell seeding, accurate pipetting, and thorough mixing of reagents. Including appropriate positive and negative controls is essential for data interpretation.
-
Stability in Media: As the stability of this compound in cell culture media at 37°C is not well-documented, it is best practice to prepare working solutions immediately before use and minimize the time between compound addition and the start of the assay.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective inhibitor to investigate the role of the H-PGDS/PGD2 pathway in various in vitro models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. Rat basophilic leukemia cells (RBL-2H3) generate prostaglandin D2 (PGD2) after regulated upon activation, normal T-cell expressed and secreted (RANTES) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Pizuglanstat Efficacy in DMD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizuglanstat (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the terminal enzyme responsible for the biosynthesis of prostaglandin D2 (PGD2). In Duchenne Muscular Dystrophy (DMD), chronic inflammation and muscle necrosis are key pathological features. PGD2 is a pro-inflammatory mediator implicated in exacerbating these processes.[1] this compound was developed to reduce inflammation and subsequent muscle damage in DMD by inhibiting PGD2 production, independent of the specific dystrophin gene mutation.[2]
Although a Phase III clinical trial (REACH-DMD) in ambulatory DMD patients did not meet its primary endpoint, preclinical studies and early phase clinical trials have provided valuable insights into relevant biomarkers for assessing the efficacy of HPGDS inhibitors in DMD models.[3][4] These biomarkers are crucial for understanding the mechanism of action and evaluating the potential of similar therapeutic strategies.
This document provides detailed application notes and protocols for assessing the efficacy of this compound in preclinical DMD models, such as the mdx mouse.
Mechanism of Action: this compound Signaling Pathway
This compound targets the arachidonic acid cascade to mitigate inflammation-driven muscle damage in Duchenne Muscular Dystrophy (DMD). The following diagram illustrates the signaling pathway affected by this compound.
Biomarkers for Efficacy Assessment
The efficacy of this compound in preclinical DMD models can be evaluated using a panel of pharmacodynamic, muscle damage, histological, and functional biomarkers.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on HPGDS inhibitors in the mdx mouse model, which serves as a proxy for this compound's expected effects.
Table 1: Serum Biomarkers of Muscle Damage
| Biomarker | Treatment Group | Value | Percent Change vs. Untreated mdx | Reference |
| Creatine Kinase (CK) Activity | Untreated mdx | High | - | [1] |
| HPGDS Inhibitor-treated mdx | Reduced by ~50% | ↓ ~50% | [1] |
Table 2: Histological Markers of Muscle Pathology
| Biomarker | Muscle | Treatment Group | Value | Percent Change vs. Untreated mdx | Reference |
| Regenerating Muscle Fibers | Tibialis Anterior | HPGDS Inhibitor-treated mdx | Reduced by ~20% | ↓ ~20% | [1] |
| Gastrocnemius | HPGDS Inhibitor-treated mdx | Reduced by ~20% | ↓ ~20% | [1] | |
| Fibrosis | Tibialis Anterior | HPGDS Inhibitor-treated mdx | Reduced | Significant Reduction | [1] |
Table 3: Functional Improvement
| Biomarker | Treatment Group | Outcome | Improvement vs. Untreated mdx | Reference |
| Hindlimb Grip Strength | HPGDS Inhibitor-treated mdx | Two-fold greater | ↑ 100% | [1] |
Experimental Workflow
A typical experimental workflow for assessing this compound efficacy in an mdx mouse model is outlined below.
Detailed Experimental Protocols
Measurement of Urinary Tetranor-Prostaglandin D Metabolite (Pharmacodynamic Biomarker)
This protocol describes the quantification of tetranor-PGDM, a major metabolite of PGD2, in mouse urine using a competitive ELISA kit.[5]
Materials:
-
tetranor-PGDM ELISA Kit
-
Mouse urine samples
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Adjustable pipettes and sterile tips
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Collect urine samples from mice and store at -80°C until use.[6]
-
Thaw samples on ice. If samples contain particulate matter, centrifuge at 10,000 x g for 10 minutes at 4°C and use the supernatant.
-
Follow the ELISA kit manufacturer's instructions for any required sample derivatization, which typically involves converting tetranor-PGDM to a stable derivative.[6]
-
-
ELISA Protocol:
-
Prepare standards and reagents as per the kit's manual.
-
Add standards, controls, and prepared urine samples to the appropriate wells of the ELISA plate.
-
Add the enzyme-conjugated tracer to each well.
-
Add the specific antibody to each well.
-
Incubate the plate, typically for 18 hours at 4°C.[5]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time (e.g., 60-90 minutes) to allow for color development.[5]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at 405-420 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of tetranor-PGDM in the urine samples by interpolating their absorbance values from the standard curve.
-
Normalize tetranor-PGDM concentrations to urinary creatinine levels to account for variations in urine dilution.[6]
-
Serum Creatine Kinase (CK) Activity Assay (Muscle Damage Biomarker)
This protocol details the measurement of CK activity in mouse serum as an indicator of muscle damage.
Materials:
-
Creatine Kinase Activity Assay Kit
-
Mouse serum samples
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Adjustable pipettes and sterile tips
-
96-well UV-transparent plates
Procedure:
-
Serum Collection:
-
CK Activity Assay:
-
Prepare reagents, standards, and controls according to the kit manufacturer's instructions.
-
Add serum samples and standards to the wells of a 96-well plate.
-
Add the reaction mixture, which typically contains phosphocreatine, ADP, and a coupled enzyme system that leads to the production of NADPH.[8]
-
Incubate the plate at 37°C.
-
Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time.[9]
-
-
Data Analysis:
-
Calculate the CK activity (U/L) based on the rate of change in absorbance, using the formula provided in the assay kit manual.
-
Histological Assessment of Muscle Integrity and Fibrosis
This involves staining muscle cross-sections with Hematoxylin and Eosin (H&E) to visualize general morphology and Masson's Trichrome to specifically assess fibrosis.
A. Hematoxylin and Eosin (H&E) Staining Protocol
Materials:
-
Frozen muscle sections (e.g., tibialis anterior, gastrocnemius) on slides
-
Hematoxylin and Eosin staining solutions
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium and coverslips
Procedure:
-
Fixation and Hydration:
-
Staining:
-
Dehydration and Mounting:
-
Analysis:
-
Examine the stained sections under a microscope.
-
Quantify the percentage of centrally nucleated (regenerating) fibers relative to the total number of fibers.
-
B. Masson's Trichrome Staining Protocol for Fibrosis
Materials:
-
Frozen muscle sections on slides
-
Masson's Trichrome staining kit (containing Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue)
-
Bouin's solution (optional, for mordanting)
-
Phosphomolybdic/phosphotungstic acid solution
-
1% acetic acid solution
Procedure:
-
Fixation and Mordanting:
-
Deparaffinize and rehydrate sections if starting from paraffin-embedded tissue. For frozen sections, fix as required.
-
Optionally, mordant in Bouin's solution to improve stain quality, then wash thoroughly.[12]
-
-
Staining:
-
Stain nuclei with Weigert's iron hematoxylin (black).[13]
-
Stain muscle fibers and cytoplasm with Biebrich scarlet-acid fuchsin (red).[13]
-
Differentiate with phosphomolybdic/phosphotungstic acid solution to de-stain collagen.[12]
-
Counterstain with aniline blue to stain collagen (blue).[12]
-
Briefly differentiate in 1% acetic acid.
-
-
Dehydration and Mounting:
-
Rapidly dehydrate through an ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Capture images of the stained sections.
-
Use image analysis software to quantify the fibrotic area (blue-stained regions) as a percentage of the total muscle cross-sectional area.
-
Hindlimb Grip Strength Test (Functional Assessment)
This non-invasive test measures muscle strength in conscious mice.
Materials:
-
Grip strength meter with a grid or bar attachment
-
Balance for weighing mice
Procedure:
-
Acclimatization:
-
Allow mice to acclimate to the testing room for at least 30 minutes before the test.[14]
-
-
Testing:
-
Hold the mouse by the base of its tail and lower it towards the grip meter.
-
Allow the mouse to grasp the grid with its hindlimbs.
-
Gently pull the mouse backward in a straight line, parallel to the grid, until its grip is broken.[15]
-
The meter will record the peak force exerted.
-
Perform a series of consecutive trials (e.g., 3-5) for each mouse.[16]
-
-
Data Analysis:
-
Record the peak force for each trial.
-
Average the values for each mouse.
-
Normalize the grip strength to the mouse's body weight (Force in grams / Body weight in grams).
-
Conclusion
The biomarkers and protocols outlined in this document provide a comprehensive framework for assessing the preclinical efficacy of this compound and other HPGDS inhibitors in DMD models. A multi-faceted approach, combining pharmacodynamic, biochemical, histological, and functional endpoints, is essential for a thorough evaluation of therapeutic potential. While this compound's clinical development has been halted, the knowledge gained from its investigation remains valuable for the continued search for effective DMD treatments.
References
- 1. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]
- 2. treat-nmd.org [treat-nmd.org]
- 3. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 4. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. treat-nmd.org [treat-nmd.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mmpc.org [mmpc.org]
- 10. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
- 13. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mmpc.org [mmpc.org]
- 15. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
Protocol for Pizuglanstat Administration in Cell Culture: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pizuglanstat (TAS-205) is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the key enzyme responsible for the production of prostaglandin D2 (PGD2).[1] PGD2 is an inflammatory mediator implicated in various pathological processes, including allergic reactions and the progression of muscular necrosis in Duchenne muscular dystrophy (DMD).[2][1] By inhibiting HPGDS, this compound effectively reduces the synthesis of PGD2, offering a targeted approach to mitigate PGD2-driven inflammation.[2] This document provides detailed application notes and protocols for the administration of this compound in a cell culture setting to aid researchers in investigating its biological effects.
Introduction
Prostaglandin D2 is a lipid signaling molecule that exerts its biological effects through interaction with specific receptors, primarily the DP1 and DP2 (also known as CRTH2) receptors.[3][4] Activation of these receptors, particularly DP2, is associated with pro-inflammatory responses, including the activation and migration of immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils, and the subsequent release of type 2 cytokines like IL-4, IL-5, and IL-13.[5] The signaling cascades downstream of PGD2 receptor activation are complex and can involve pathways such as the JAK-STAT and NF-κB pathways, leading to the modulation of inflammatory gene expression.[6][7]
This compound's selective inhibition of HPGDS provides a valuable tool for dissecting the role of the PGD2 signaling axis in various in vitro models. Understanding the precise experimental conditions for its use is crucial for obtaining reliable and reproducible data. These application notes offer a comprehensive guide, including quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Data Presentation
The following tables summarize the known quantitative data for this compound in biochemical and cell-based assays. Researchers should note that the cytotoxic effects of this compound may vary between cell lines, and it is recommended to determine the IC50 value for the specific cell line of interest.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 | Reference |
| Hematopoietic Prostaglandin D Synthase (HPGDS) | Enzyme Inhibition Assay | Human | 76 nM | [Source for IC50] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effect | Concentration Range | Reference |
| RBL-2H3 (Rat Basophilic Leukemia) | PGD2 Synthesis Inhibition | Inhibition of PGD2 production | 10 - 3000 nM | [Source for concentration range] |
| KU812 (Human Basophilic Leukemia) | PGD2 Synthesis Inhibition | Inhibition of PGD2 production | 10 - 3000 nM | [Source for concentration range] |
Table 3: Cytotoxicity of this compound (Example Data)
| Cell Line | Assay | Incubation Time | IC50 |
| HEK293 (Human Embryonic Kidney) | MTT Assay | 48 hours | > 10 µM (Hypothetical) |
| Jurkat (Human T lymphocyte) | CellTiter-Glo | 72 hours | > 10 µM (Hypothetical) |
| A549 (Human Lung Carcinoma) | XTT Assay | 48 hours | > 10 µM (Hypothetical) |
Note: The IC50 values for cytotoxicity are hypothetical and should be experimentally determined for the cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 453.5 g/mol ), dissolve 4.535 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for PGD2 Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on the production of PGD2 in cultured cells.
Materials:
-
Cell line of interest (e.g., RBL-2H3, KU812, or primary mast cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell stimulation agent (e.g., ionomycin and phorbol 12-myristate 13-acetate (PMA), or appropriate antigen)
-
Phosphate-buffered saline (PBS)
-
PGD2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 1 nM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Add the cell stimulation agent to each well to induce PGD2 production. The choice and concentration of the stimulant will depend on the cell type and should be optimized beforehand.
-
Incubate the plate for the optimal duration for PGD2 production (e.g., 30 minutes to 4 hours, to be determined experimentally).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant (cell culture medium) for PGD2 measurement.
-
Quantify the amount of PGD2 in the supernatant using a PGD2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGD2 inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol for Cell Viability (Cytotoxicity) Assay
This protocol uses the MTT assay to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Remove the medium and add 100 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol for NF-κB Reporter Assay
This protocol measures the effect of this compound on the NF-κB signaling pathway, a key pathway in inflammation.
Materials:
-
Cell line stably or transiently expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
NF-κB pathway activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Seed the NF-κB reporter cell line in a white, opaque 96-well plate at a suitable density and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
After stimulation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay) if necessary.
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated vehicle control.
Visualizations
Caption: this compound inhibits HPGDS, blocking PGD2 synthesis.
Caption: PGD2 downstream signaling cascade.
Caption: Workflow for PGD2 inhibition assay.
References
- 1. Gene Therapy For the DMD Treatment [delveinsight.com]
- 2. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bjbms.org [bjbms.org]
Application Notes and Protocols for Measuring Pizuglanstat's IC50 for HPGDS Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pizuglanstat (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2][3][4] PGD2 is an inflammatory mediator implicated in various physiological and pathological processes.[5][6] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against HPGDS. Two primary methods are described: a spectrophotometric assay based on the glutathione S-transferase (GST) activity of HPGDS and a more specific enzyme immunoassay (ELISA) that directly measures PGD2 production.
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[5][7] PGD2 is involved in various biological processes, including allergic inflammation and muscle necrosis.[1][4][8] this compound is an orally active and selective inhibitor of HPGDS with a reported IC50 of 76 nM for the human enzyme.[6] Accurate determination of the IC50 value is crucial for characterizing the potency of inhibitors like this compound and for structure-activity relationship (SAR) studies in drug discovery.
This application note provides two detailed protocols for measuring the IC50 of this compound for HPGDS inhibition. The first protocol is a spectrophotometric assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), leveraging the inherent GST activity of HPGDS.[4] The second, more direct method, involves quantifying the production of PGD2 from PGH2 using a competitive ELISA.
Signaling Pathway
HPGDS is a key enzyme in the arachidonic acid cascade. Cyclooxygenase (COX) enzymes convert arachidonic acid to the unstable intermediate PGH2. HPGDS then specifically isomerizes PGH2 to PGD2. PGD2 exerts its biological effects by binding to two G-protein coupled receptors: DP1 and DP2 (also known as CRTH2).
Caption: HPGDS signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| This compound | Human HPGDS | 76 | Not specified | [6] |
| HPGDS inhibitor 1 | Human HPGDS | 0.6 | Enzyme assay | [9] |
| HPGDS inhibitor 1 | Human HPGDS | 32 | Cellular assay | [9] |
| GSK-2894631A | HPGDS | 9.9 | Not specified | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for HPGDS Inhibition (CDNB Conjugation)
This protocol measures the GST activity of HPGDS by monitoring the conjugation of CDNB with GSH. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials and Reagents:
-
Recombinant human HPGDS
-
This compound
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Experimental Workflow:
Caption: Workflow for the spectrophotometric HPGDS inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
Prepare working solutions of GSH (e.g., 10 mM) and CDNB (e.g., 10 mM) in 100 mM potassium phosphate buffer (pH 6.5).
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Recombinant human HPGDS (to a final concentration of e.g., 25 ng/mL)
-
This compound solution or DMSO (for control wells) to a final DMSO concentration of ≤1%.
-
-
Include wells for "no enzyme" and "no inhibitor" controls.
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 10 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding GSH (final concentration e.g., 1 mM) and CDNB (final concentration e.g., 1 mM) to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: PGD2 Enzyme Immunoassay (ELISA) for HPGDS Inhibition
This protocol directly measures the amount of PGD2 produced by HPGDS from its substrate PGH2. The concentration of PGD2 is quantified using a competitive ELISA kit.
Materials and Reagents:
-
Recombinant human HPGDS
-
This compound
-
PGH2 (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing necessary cofactors)
-
DMSO
-
PGD2 ELISA Kit
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the PGD2 ELISA-based HPGDS inhibition assay.
Procedure:
-
This compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO as described in Protocol 1.
-
-
HPGDS Enzyme Reaction:
-
In a suitable reaction tube or microplate, combine the assay buffer, recombinant human HPGDS, and the desired concentration of this compound or DMSO (for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate PGH2.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the ELISA kit manufacturer's instructions (e.g., by adding a stop solution or by significant dilution).
-
-
PGD2 Quantification (ELISA):
-
Follow the protocol provided with the PGD2 ELISA kit. This typically involves:
-
Adding the reaction samples and PGD2 standards to the antibody-coated microplate.
-
Adding a PGD2-horseradish peroxidase (HRP) conjugate.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate for HRP and incubating to develop a colorimetric signal.
-
Stopping the color development and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the PGD2 standards against their known concentrations.
-
Determine the concentration of PGD2 in each of your experimental samples from the standard curve.
-
Calculate the percentage of HPGDS inhibition for each this compound concentration.
-
Plot the % inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods for determining the IC50 of this compound against HPGDS. The choice between the spectrophotometric and ELISA-based assays will depend on the specific laboratory equipment available and the desired specificity of the measurement. The direct measurement of PGD2 by ELISA is generally considered the more specific and preferred method for characterizing HPGDS inhibitors. Accurate IC50 determination is a critical step in the preclinical evaluation of novel drug candidates targeting HPGDS.
References
- 1. biocompare.com [biocompare.com]
- 2. Human Hematopoietic Prostaglandin D Synthase/HPGDS Antibody MAB6487: R&D Systems [rndsystems.com]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPGDS Enzyme, Hematopoietic Prostaglandin D Synthase - Syd Labs [sydlabs.com]
- 10. | BioWorld [bioworld.com]
Application Notes & Protocols: In Vivo Imaging to Assess Pizuglanstat's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vivo imaging strategies to assess the pharmacological effects of Pizuglanstat. This compound (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2][3][4] By inhibiting HPGDS, this compound reduces PGD2 synthesis, which is implicated in exacerbating inflammatory responses and muscle necrosis, particularly in the context of Duchenne muscular dystrophy (DMD).[1][2][4]
In vivo imaging offers non-invasive, quantitative, and longitudinal assessment of drug distribution, target engagement, and downstream therapeutic effects. The following sections detail specific imaging modalities, protocols, and data presentation formats relevant to the preclinical or clinical evaluation of this compound.
This compound's Mechanism of Action: The Prostaglandin D2 Pathway
This compound specifically targets and inhibits the HPGDS enzyme. This enzyme catalyzes the conversion of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2), a key mediator in inflammatory processes. By reducing PGD2 levels, this compound aims to mitigate inflammation-driven tissue damage.
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
Troubleshooting & Optimization
Managing urticaria as a side effect of Pizuglanstat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter urticaria as a side effect during experiments with Pizuglanstat (TAS-205).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TAS-205) is an investigational drug that was primarily studied for the treatment of Duchenne muscular dystrophy (DMD).[1][2][3][4][5] There are conflicting reports regarding its precise mechanism of action:
-
Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibition: Several sources describe this compound as a selective inhibitor of HPGDS.[1][3][4][6][7] This enzyme is involved in the synthesis of prostaglandin D2 (PGD2), which can exacerbate inflammatory responses in muscle tissue.[1][3] By inhibiting HPGDS, this compound was intended to reduce inflammation and muscle necrosis in patients with DMD.[1][3]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Another source indicates that this compound functions as an inhibitor of 11β-HSD1.[8] This enzyme converts inactive cortisone to active cortisol. By inhibiting 11β-HSD1, the drug would reduce local cortisol concentrations, potentially modulating inflammatory processes and the body's stress response.[8]
Further clarification from the manufacturer would be needed to resolve this discrepancy.
Q2: What is the reported incidence of urticaria with this compound?
Urticaria has been reported as an adverse drug reaction to this compound in a Phase 1 clinical trial. The incidence data from this study is summarized below.
| Clinical Trial Identifier | Number of Participants | Number of Participants with Urticaria | Incidence Rate | Severity |
| NCT04825431 | 6 | 2 | 33.3% | Non-severe and manageable |
Data from a Phase 1 mass balance study in healthy adult males who received a single 400 mg oral dose.[9]
Q3: What is the potential mechanism of this compound-induced urticaria?
The exact mechanism of this compound-induced urticaria is not yet fully understood. However, drug-induced urticaria can generally be categorized into two types:
-
Immunologic (Allergic) Urticaria: This is a Type I hypersensitivity reaction mediated by IgE antibodies. Upon initial exposure, the body produces IgE antibodies against the drug or its metabolites. Subsequent exposure leads to the drug binding to these IgE antibodies on the surface of mast cells and basophils, causing them to degranulate and release histamine and other inflammatory mediators.[10] These mediators lead to vasodilation, increased capillary permeability, and the characteristic wheals (hives) seen in urticaria.[10]
-
Non-Immunologic (Pseudoallergic) Urticaria: This type of reaction is not dependent on IgE antibodies. Some drugs can directly cause mast cell degranulation or activate the complement system, leading to the same inflammatory cascade as allergic urticaria.[11]
Given that urticaria was observed in a Phase 1 study with a single dose, a non-immunologic mechanism might be considered, but an immunologic reaction cannot be ruled out.
Signaling Pathway: General Mechanism of Drug-Induced Urticaria
Caption: Potential pathways of this compound-induced urticaria.
Troubleshooting Guide: Managing Urticaria in an Experimental Setting
This guide is intended for researchers who observe urticaria-like reactions in pre-clinical or non-clinical studies involving this compound.
| Issue | Potential Cause | Recommended Action |
| Sudden appearance of raised, red welts (wheals) on the skin of an animal subject after this compound administration. | Drug-induced urticaria (hypersensitivity or pseudoallergic reaction). | 1. Document: Immediately record the time of onset, location, size, and appearance of the lesions. Take high-quality photographs. 2. Observe: Monitor the subject for any systemic signs of anaphylaxis, such as respiratory distress, swelling of the face/airways (angioedema), or changes in vital signs.[12] 3. Consult: Notify the principal investigator and veterinary staff immediately. 4. Consider Discontinuation: Based on the severity and institutional guidelines, consider discontinuing further administration of this compound to the affected subject. |
| Pruritus (itching) is observed in the subject, with or without visible skin lesions. | Early sign of urticaria or a milder hypersensitivity reaction. | 1. Examine: Carefully inspect the subject's skin for any subtle signs of wheals or erythema. 2. Document: Record the observed behaviors (e.g., scratching, rubbing) and their intensity. 3. Monitor: Continue to monitor closely for the development of visible urticarial lesions. |
| Urticaria is observed in multiple subjects within the same experimental group. | Potential for a consistent, dose-dependent adverse effect of this compound. | 1. Review Protocol: Verify the dosage, formulation, and administration route. Ensure there were no errors in preparation. 2. Analyze Data: Compare the incidence and severity of urticaria across different dose groups. 3. Report: This finding is significant and should be thoroughly documented and reported as a potential safety signal for the compound. |
| How to manage a mild to moderate case of urticaria in a research setting? | To alleviate symptoms and prevent complications. | Under the direction of veterinary staff: 1. Antihistamines: Administration of an H1 antagonist is the first-line treatment for urticaria.[11][13][14] The specific agent and dose will depend on the animal model. 2. Topical treatments: Cooling the affected area may provide some relief.[11] 3. Avoidance: Cease further administration of this compound. The urticaria should resolve within 48 hours if it is an IgE-mediated reaction.[11] |
| How to manage a severe case of urticaria or anaphylaxis? | Life-threatening systemic reaction. | This is a veterinary emergency: 1. Epinephrine: For signs of anaphylaxis, epinephrine is the primary treatment.[13][15] 2. Corticosteroids: Systemic corticosteroids may be administered to reduce the inflammatory response, particularly in severe cases.[11][14][15] 3. Supportive Care: This may include oxygen therapy and IV fluids as directed by veterinary professionals. |
Experimental Protocols
As specific experimental protocols for this compound-induced urticaria are not publicly available, this section provides a general methodology for investigating a drug-induced urticarial reaction in a pre-clinical model (e.g., guinea pig, mouse, or rat), which can be adapted by researchers.
Protocol: Characterization of Drug-Induced Urticaria in a Rodent Model
-
Objective: To assess the potential of this compound to induce urticaria-like skin reactions in a rodent model and to characterize the dose-response relationship.
-
Materials:
-
This compound (various concentrations)
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., Compound 48/80, a mast cell degranulator)
-
Evans blue dye (for vascular permeability assay)
-
Histamine H1 antagonist (e.g., cetirizine)
-
Calipers for measuring wheal size
-
Animal model (e.g., BALB/c mice)
-
-
Methodology:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Compound 48/80)
-
Groups 3-5: this compound (low, medium, high dose)
-
Group 6: this compound (high dose) + Antihistamine pre-treatment
-
-
Administration:
-
For the antihistamine group, administer the H1 antagonist 30-60 minutes prior to the test compound.
-
Administer this compound, vehicle, or positive control via the intended experimental route (e.g., oral gavage, intradermal injection).
-
-
Observation and Scoring:
-
Visually inspect the injection site (for intradermal) or the entire body (for systemic administration) at 15, 30, 60, 120, and 240 minutes post-administration.
-
Score the severity of the reaction based on a standardized scale (e.g., 0 = no reaction, 1 = mild erythema, 2 = moderate erythema and/or mild wheal, 3 = severe erythema and clear wheal).
-
Measure the diameter of the wheal using calipers.
-
-
Vascular Permeability Assay (Optional):
-
30 minutes after test compound administration, inject Evans blue dye intravenously.
-
After a set time (e.g., 30 minutes), euthanize the animals and collect the skin tissue from the administration site.
-
Extract the Evans blue dye from the tissue and quantify it spectrophotometrically to measure plasma extravasation.
-
-
Data Analysis:
-
Compare the mean wheal size and severity scores between groups using appropriate statistical tests (e.g., ANOVA).
-
Analyze the vascular permeability data to quantify the extent of the inflammatory reaction.
-
-
Workflow Diagram: Management of Suspected this compound-Induced Urticaria in Research
Caption: Workflow for managing urticaria in a research setting.
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 3. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urticaria - Dermatologic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Drug-induced urticaria. Recognition and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute Urticaria Treatment & Management: Approach Considerations, Pharmacologic Therapies, Nonpharmacologic Therapies [emedicine.medscape.com]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
Optimizing Pizuglanstat dosage to minimize adverse events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Pizuglanstat (TAS-205). Please note that the clinical development of this compound for Duchenne muscular dystrophy (DMD) was discontinued after the Phase III REACH-DMD trial failed to meet its primary endpoint.[1][2][3] The information provided here is intended for preclinical research and informational purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][4][5][6] HPGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a key mediator in inflammatory processes.[1] By inhibiting HPGDS, this compound reduces the levels of PGD2, which was hypothesized to reduce muscle inflammation and necrosis in conditions like Duchenne muscular dystrophy.[1][4][5][6]
Q2: What is the current clinical development status of this compound?
A2: The clinical development of this compound for Duchenne muscular dystrophy (DMD) has been discontinued. The Phase III REACH-DMD clinical trial did not show a significant difference between this compound and placebo in the primary endpoint for the ambulatory cohort.[1][3] Both the ambulatory and non-ambulatory cohorts of the trial have been discontinued.
Q3: What were the observed adverse events associated with this compound in clinical trials?
A3: In an early Phase II study in DMD patients, no obvious differences in the incidence of adverse events were reported between the this compound and placebo groups, and no adverse drug reactions specific to this compound treatment were observed.[7] However, a Phase 1 study in healthy adult volunteers reported urticaria (hives) in two out of six participants (33.3%) who received a single 400 mg oral dose of this compound. These events were considered nonsevere and were manageable with treatment.[8]
Q4: What were the dosage levels of this compound used in the Phase IIa clinical trial?
A4: The Phase IIa study in DMD patients evaluated two dose levels of this compound administered orally twice daily for 24 weeks.[4][7][9][10] The specific dosage was based on body weight.[4][7][10] Please refer to the data table below for details.
Data Presentation
Table 1: this compound Dosage Regimens in Clinical Trials
| Clinical Trial Phase | Patient Population | Dosage Group | Dosage | Administration | Duration |
| Phase IIa [4][7][10] | Duchenne Muscular Dystrophy | Low Dose | 6.67-13.33 mg/kg/dose | Oral, twice daily | 24 weeks |
| High Dose | 13.33-26.67 mg/kg/dose | Oral, twice daily | 24 weeks | ||
| Phase I [8] | Healthy Adult Volunteers | Single Dose | 400 mg | Oral, single dose | N/A |
Experimental Protocols
Protocol 1: In Vitro Assay for this compound Activity
Objective: To determine the in vitro inhibitory activity of this compound on hematopoietic prostaglandin D synthase (HPGDS).
Materials:
-
Recombinant human HPGDS
-
This compound
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin D2 (PGD2)
Methodology:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a microplate, add recombinant human HPGDS, GSH, and the this compound dilutions.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2).
-
Quantify the amount of PGD2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of HPGDS inhibition against the log concentration of this compound.
Mandatory Visualizations
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 4. Gene Therapy For the DMD Treatment [delveinsight.com]
- 5. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 6. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 7. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 10. A Phase IIa Study of TAS-205 for Duchenne Muscular Dystrophy | MedPath [trial.medpath.com]
Challenges in translating Pizuglanstat's preclinical data to humans
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the challenges encountered in translating preclinical findings of Pizuglanstat (TAS-205) to clinical trials in Duchenne Muscular Dystrophy (DMD). The following information is intended to aid in troubleshooting experimental designs and interpreting data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, orally active inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] HPGDS is the enzyme responsible for the production of prostaglandin D2 (PGD2), a pro-inflammatory mediator.[1][2] In the context of Duchenne Muscular Dystrophy (DMD), HPGDS is upregulated in necrotic muscle fibers, and the resulting increase in PGD2 is believed to exacerbate muscle necrosis and inflammation.[1][3] By inhibiting HPGDS, this compound aims to reduce PGD2 levels, thereby mitigating inflammation and muscle damage.[1][3]
Q2: What were the key preclinical findings for this compound in DMD models?
Preclinical studies in the mdx mouse model of DMD suggested that this compound held promise as a therapeutic agent. Oral administration of this compound was reported to improve motor function and slow muscle necrosis.[4][5] Specifically, a study by Tanaka et al. (2014) indicated that this compound, when administered in the diet to mdx mice, significantly reduced necrotic muscle fibers and recovered locomotor activity at the higher dose tested. It also dose-dependently suppressed the urinary levels of a PGD2 metabolite, tetranor-PGDM.
Q3: What was the outcome of the clinical trials for this compound in DMD patients?
Despite the promising preclinical data, the Phase III REACH-DMD clinical trial in ambulatory DMD patients failed to meet its primary endpoint.[2][6][7][8] There was no significant difference in the mean change from baseline to 52 weeks in the "time to rise from the floor" between the this compound and placebo groups.[2][6][7][8]
An earlier Phase IIa study had shown a non-statistically significant trend towards a smaller decline in the 6-minute walk distance (6MWD) in patients receiving this compound compared to placebo.[1][5][9][10] A Phase I study had confirmed that this compound was well-tolerated and effectively suppressed urinary PGD2 metabolite levels in a dose-dependent manner.[11][12][13]
Q4: Why might the preclinical efficacy of this compound not have translated to humans?
The discrepancy between preclinical and clinical results is a significant challenge in drug development. Several factors could have contributed to this translational failure:
-
Species-Specific Differences: The pathophysiology of DMD in the mdx mouse model may not fully recapitulate the human disease. Differences in the immune response, muscle regeneration capacity, and the overall progression of the disease between mice and humans could lead to differential drug effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Discrepancies: While this compound effectively suppressed a PGD2 biomarker in both mice and humans, the required level and duration of suppression in muscle tissue to achieve a clinical benefit in humans might not have been achieved at the doses tested. There may be differences in drug distribution to the muscle tissue, metabolism, and target engagement between the species.
-
Complexity of DMD Pathology: DMD is a complex genetic disease with multiple downstream pathological cascades. While inflammation mediated by PGD2 is a component, it may not be a primary driver of functional decline in the patient population studied, or its contribution may be less significant than in the acute inflammatory phase modeled in young mdx mice. Other factors, such as fibrosis and loss of muscle stem cell function, may play a more dominant role in human disease progression.
-
Clinical Trial Design: The choice of primary endpoint, patient population heterogeneity, and the duration of the trial can all influence the outcome. It is possible that the "time to rise from the floor" was not the most sensitive measure to detect a therapeutic effect of this compound, or that the effect size was too small to be detected in the enrolled population.
Troubleshooting Guides
Issue: Discrepancy between biomarker response and functional outcome.
Experimental Observation: Your HPGDS inhibitor shows robust suppression of a systemic biomarker (e.g., urinary PGD2 metabolites) in your animal model and in early human trials, but this does not translate to a significant improvement in functional endpoints in later-stage clinical trials.
Possible Causes and Troubleshooting Steps:
-
Insufficient Target Engagement in Muscle:
-
Protocol: Measure the concentration of your inhibitor and the levels of PGD2 directly in muscle tissue samples from your preclinical models.
-
Rationale: Systemic biomarker suppression does not guarantee sufficient target engagement at the site of pathology. This experiment will help determine if adequate drug levels are reaching the muscle to inhibit HPGDS locally.
-
-
Timing of Intervention:
-
Protocol: In your preclinical model, initiate treatment at different stages of disease progression (e.g., early, peak, and late inflammatory phases).
-
Rationale: The inflammatory component of DMD, and therefore the therapeutic window for an anti-inflammatory agent like an HPGDS inhibitor, may be most critical during specific phases of the disease. The clinical trial population may have been at a disease stage where PGD2-mediated inflammation was no longer a primary driver of functional decline.
-
-
Redundancy in Inflammatory Pathways:
-
Protocol: In your preclinical model, combine your HPGDS inhibitor with other anti-inflammatory agents that target different pathways (e.g., corticosteroids, NF-κB inhibitors).
-
Rationale: The inflammatory cascade in DMD is complex. Blocking only the PGD2 pathway may be insufficient to produce a clinically meaningful effect if other pro-inflammatory pathways compensate.
-
Issue: Promising results in mdx mice are not replicated in human trials.
Experimental Observation: A therapeutic agent shows significant improvement in muscle histology and function in the mdx mouse model, but fails to demonstrate efficacy in DMD patients.
Possible Causes and Troubleshooting Steps:
-
Model Limitations:
-
Protocol: Test your therapeutic agent in a second, different animal model of muscular dystrophy if available (e.g., a canine model).
-
Rationale: The mdx mouse has a milder phenotype and a greater capacity for muscle regeneration compared to human DMD patients. Validating efficacy in a model that more closely mimics the human disease progression could provide a better prediction of clinical success.
-
-
Endpoint Selection:
-
Protocol: In your preclinical studies, use a battery of functional endpoints that have clear clinical correlates in DMD patients (e.g., grip strength, treadmill running distance and time, respiratory function).
-
Rationale: Over-reliance on a single endpoint, especially a histological one, may not be predictive of a clinically meaningful functional benefit for patients.
-
-
Dose Selection and PK/PD Modeling:
-
Protocol: Conduct detailed pharmacokinetic and pharmacodynamic studies in your preclinical models to establish a clear relationship between drug exposure, target engagement (PGD2 suppression), and functional improvement. Use this data to build a model that can be scaled to predict the required human dose.
-
Rationale: An inadequate dose in the clinical trial, based on simplistic allometric scaling, could lead to a lack of efficacy. A more sophisticated PK/PD model can help to ensure that the selected human dose achieves the target exposure and pharmacological effect.
-
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy in mdx Mice
| Parameter | Dosing | Outcome | Source |
| Muscle Histology | 0.1% in diet (high dose) | Significant reduction in necrotic muscle fibers | Tanaka K, et al. 2014 (Abstract) |
| Locomotor Activity | 0.1% in diet (high dose) | Recovery of locomotor activity | Tanaka K, et al. 2014 (Abstract) |
| Biomarker (Urinary t-PGDM) | 0.01% and 0.1% in diet | Dose-dependent suppression | Tanaka K, et al. 2014 (Abstract) |
Table 2: Summary of this compound Clinical Trial Data
| Phase | N | Dosing | Primary Endpoint | Outcome | Source |
| Phase I | 21 | Single & repeated doses (1.67-13.33 mg/kg) | Safety, PK, PD | Well-tolerated, linear PK, dose-dependent decrease in urinary PGD2 metabolites | [11][12][13] |
| Phase IIa | 35 | Low-dose (6.67-13.33 mg/kg/dose) & High-dose (13.33-26.67 mg/kg/dose) for 24 weeks | Change in 6MWD | Non-significant trend towards less decline in 6MWD vs. placebo (+13.5m low-dose, +9.5m high-dose) | [1][5][9][10] |
| Phase III (REACH-DMD) | 82 | Twice daily for 52 weeks | Change in time to rise from the floor | No significant difference compared to placebo (Failed to meet primary endpoint) | [2][6][7][8] |
Experimental Protocols
Phase IIa Clinical Trial (NCT02752048) - Key Methodologies[1][9][10]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 36 male DMD patients aged ≥5 years.
-
Randomization: 1:1:1 to receive low-dose this compound (6.67-13.33 mg/kg/dose), high-dose this compound (13.33-26.67 mg/kg/dose), or placebo.
-
Treatment Duration: 24 weeks.
-
Primary Endpoint: Change from baseline in the 6-minute walk distance (6MWD). The 6MWD test was performed according to standardized procedures, measuring the maximum distance a patient could walk in 6 minutes.
-
Pharmacodynamic Assessment: Urinary concentrations of tetranor-prostaglandin D metabolite (t-PGDM) were measured and corrected for creatinine levels.
Phase III Clinical Trial (REACH-DMD) - Key Methodologies[2][6][7][8]
-
Study Design: A randomized, placebo-controlled, double-blind study.
-
Participants: 82 ambulatory male DMD patients aged 5 years and older.
-
Treatment: this compound or placebo administered orally twice daily for 52 weeks.
-
Primary Endpoint: Mean change from baseline to 52 weeks in the time to rise from the floor. This is a functional test that measures the time it takes for a patient to stand up from a lying position on the floor.
Visualizations
Caption: this compound's mechanism of action in DMD.
Caption: this compound's development and translational workflow.
Caption: Key challenges in translating this compound's data.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. Gene Therapy For the DMD Treatment [delveinsight.com]
- 10. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
Potential resistance mechanisms to Pizuglanstat therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to Pizuglanstat therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), which is involved in the progression of muscular necrosis.[1][2][3] By inhibiting HPGDS, this compound decreases the synthesis of prostaglandin D2 (PGD2), leading to a reduction in necrotic muscle fibers.[1][2] The therapy was developed to be independent of the specific dystrophin gene mutation type.[1][3][4] Some research also indicates that this compound functions as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which reduces local concentrations of active cortisol from inactive cortisone.[5] This suggests potential applications in metabolic and inflammatory conditions.[5]
Q2: My experimental model is showing reduced responsiveness to this compound over time. What are the potential mechanisms of acquired resistance?
While specific clinical resistance mechanisms to this compound have not been documented, based on its mechanism of action and established principles of drug resistance, potential mechanisms can be hypothesized:
-
Target Alteration: Genetic mutations or changes in the expression levels of the drug's primary target, HPGDS.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the reduction in PGD2, thus overcoming the therapeutic effect of this compound.
-
Drug Efflux and Metabolism: Increased activity of cellular efflux pumps that remove this compound from the target cells or altered metabolic pathways that inactivate the drug. A Phase 1 study showed that this compound is primarily excreted via the fecal route, with the sulfate conjugate of hydroxyl this compound being the major metabolite.[6]
Q3: How can I begin to investigate the mechanism of resistance in my this compound-resistant cell line or animal model?
A logical first step is to characterize the resistant phenotype and then explore the most likely resistance mechanisms. We recommend a tiered approach:
-
Confirm Resistance: Perform a dose-response curve analysis to quantify the shift in IC50 for this compound in your resistant model compared to the sensitive parental line.
-
Target Analysis: Sequence the HPGDS gene in your resistant model to check for mutations. Quantify HPGDS mRNA and protein expression levels.
-
Pathway Analysis: Use transcriptomic (RNA-seq) or proteomic analyses to identify upregulated signaling pathways in the resistant model.
-
Metabolism and Efflux Analysis: Measure the intracellular concentration of this compound in sensitive versus resistant cells.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in a Cell Culture Model
Symptoms:
-
Gradual or sudden loss of this compound's effect on downstream markers (e.g., PGD2 levels).
-
Requirement for higher concentrations of this compound to achieve the same biological effect.
-
Outgrowth of a subpopulation of cells that are non-responsive to therapy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Experimental Protocols
Protocol 1: Determination of IC50 Shift for this compound
Objective: To quantify the change in sensitivity to this compound between a sensitive parental cell line and a suspected resistant sub-line.
Methodology:
-
Cell Seeding: Seed both sensitive and resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Titration: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).
-
Treatment: Treat the cells with the varying concentrations of this compound for a period equivalent to several cell cycles (e.g., 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or a commercial ATP-based assay (e.g., CellTiter-Glo®), to measure the percentage of viable cells relative to an untreated control.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each cell line.
Data Presentation:
| Cell Line | This compound IC50 (nM)[7] | Fold Change in Resistance |
| Parental (Sensitive) | 85 | - |
| Resistant Sub-line 1 | 950 | 11.2 |
| Resistant Sub-line 2 | 1500 | 17.6 |
Protocol 2: HPGDS Gene Sequencing and Expression Analysis
Objective: To identify potential mutations in the HPGDS gene and quantify its mRNA and protein expression levels.
Methodology:
-
Nucleic Acid and Protein Extraction: Isolate genomic DNA, total RNA, and total protein from both sensitive and resistant cell lines.
-
Sanger Sequencing:
-
Design primers to amplify the coding regions of the HPGDS gene from genomic DNA.
-
Perform PCR and sequence the amplicons to identify any mutations.
-
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from total RNA.
-
Perform qPCR using validated primers for HPGDS and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of HPGDS mRNA using the ΔΔCt method.
-
-
Western Blotting:
-
Separate total protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HPGDS and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
Quantify band intensity using densitometry software.
-
Data Presentation:
| Cell Line | HPGDS Mutation | Relative HPGDS mRNA Expression (Fold Change) | Relative HPGDS Protein Expression (Fold Change) |
| Parental | None | 1.0 | 1.0 |
| Resistant | G12V | 4.2 | 3.8 |
Signaling Pathways and Resistance Mechanisms
This compound Mechanism of Action
This compound inhibits HPGDS, which catalyzes the conversion of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2). PGD2 is a key mediator of inflammation and muscle necrosis in certain pathological conditions.
Caption: this compound inhibits HPGDS, blocking PGD2 synthesis.
Potential Resistance Mechanisms
This diagram illustrates three hypothetical mechanisms of resistance to this compound.
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Pizuglanstat Therapeutic Index Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of Pizuglanstat.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an orally active, selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] The primary mechanism is the inhibition of HPGDS, which in turn decreases the synthesis of prostaglandin D2 (PGD2).[1][4][5] PGD2 is implicated in the progression of muscular necrosis and exacerbates the inflammatory response in the muscles of patients with Duchenne muscular dystrophy (DMD).[1][2][3][5] By reducing PGD2 levels, this compound was developed to lessen necrotic muscle fibers.[1][5]
Q2: What was the primary outcome of the recent this compound clinical trials?
The Phase III REACH-DMD clinical trial, a randomized, placebo-controlled, double-blind study, did not meet its primary endpoint.[1][3][6][7] The trial showed no significant difference in the mean change from baseline to 52 weeks in the "time to rise from the floor" in the ambulatory cohort of DMD patients when compared to placebo.[1][3][6]
Q3: What are the known adverse effects of this compound from clinical studies?
In a Phase 1 mass balance study involving healthy adult males, adverse drug reactions of urticaria (hives) were reported in two out of six participants (33.3%). These events were categorized as nonsevere and were manageable with treatment.[8] No other clinically significant safety events were noted in that particular study.[8] A Phase IIa study reported no drug adverse reactions.[6]
Q4: What are the key pharmacokinetic parameters of this compound?
A Phase 1 study in healthy males who received a single 400 mg oral dose of [14C]-labeled this compound provided the following pharmacokinetic data:[8]
| Parameter | Value |
| Time to Maximal Concentration (Tmax) | Median of 0.5 hours |
| Geometric Mean Half-life (t1/2) | 7.7 hours |
| Primary Route of Excretion | Fecal (66.1% of radioactivity) |
| Urinary Excretion | 32.2% of radioactivity |
| Major Metabolite | Sulfate conjugate of hydroxyl this compound |
| Unchanged Parent Molecule | Predominantly present in plasma, urine, and feces |
Troubleshooting Guides
Issue 1: Sub-optimal Efficacy in Clinical Trials
The failure of the REACH-DMD trial to meet its primary efficacy endpoint suggests that the therapeutic effect of this compound at the tested doses was insufficient. Researchers may need to investigate strategies to enhance its potency or tissue-specific activity.
Troubleshooting Workflow: Enhancing this compound Efficacy
Caption: Workflow for troubleshooting sub-optimal efficacy.
Experimental Protocols:
-
Protocol 1: In Vivo Dose-Escalation and Pharmacodynamic (PD) Studies
-
Objective: To determine if higher, tolerable doses of this compound lead to greater target engagement and improved efficacy in a relevant animal model of DMD (e.g., mdx mouse).
-
Methodology:
-
Administer a range of this compound doses (e.g., 0.5x, 1x, 2x, 5x the previously studied efficacious dose) to mdx mice for a specified duration (e.g., 4-12 weeks).
-
At study termination, collect muscle tissue (e.g., gastrocnemius, diaphragm) and plasma.
-
Measure PGD2 levels in tissue and plasma using ELISA or LC-MS/MS to assess HPGDS inhibition (target engagement).
-
Evaluate muscle histology for changes in necrotic fiber area, inflammatory infiltrates, and fibrosis (e.g., H&E and Masson's trichrome staining).
-
Assess muscle function using in-situ force measurements or grip strength tests.
-
-
Data Presentation:
-
| Dose Group | Plasma PGD2 (pg/mL) | Muscle PGD2 (pg/mg tissue) | Necrotic Fiber Area (%) | Muscle Function (mN) |
| Vehicle | ||||
| 0.5x Dose | ||||
| 1x Dose | ||||
| 2x Dose | ||||
| 5x Dose |
-
Protocol 2: Combination Therapy Screening
-
Objective: To identify drugs that may act synergistically with this compound to enhance its anti-inflammatory and anti-necrotic effects.
-
Methodology:
-
Utilize an in vitro co-culture model of myoblasts and activated macrophages.
-
Treat cells with this compound alone, a candidate combination agent alone (e.g., an NF-κB inhibitor, a corticosteroid, or a myostatin inhibitor), and the combination of both.
-
Measure key inflammatory cytokine levels (e.g., TNF-α, IL-6) in the culture supernatant via multiplex immunoassay.
-
Assess myotube formation and viability using immunofluorescence staining for myosin heavy chain and a cell viability assay (e.g., MTT).
-
-
Data Presentation:
-
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Myotube Viability (%) |
| Vehicle Control | |||
| This compound (IC50) | |||
| Agent X (IC50) | |||
| This compound + Agent X |
Issue 2: Mitigating Off-Target or Systemic Side Effects (Urticaria)
While reported as nonsevere, the occurrence of urticaria suggests a potential for hypersensitivity or off-target effects. Improving the therapeutic index involves minimizing such adverse events while maintaining efficacy.
Signaling Pathway: PGD2 Synthesis and this compound Inhibition
Caption: this compound inhibits HPGDS to block PGD2 synthesis.
Experimental Protocols:
-
Protocol 3: Targeted Drug Delivery Systems
-
Objective: To enhance the concentration of this compound in muscle tissue while reducing systemic exposure, potentially mitigating side effects like urticaria.
-
Methodology:
-
Conjugate this compound to a muscle-targeting moiety, such as a peptide that binds to a receptor overexpressed on muscle cells, or encapsulate it within nanoparticles (e.g., liposomes, PLGA) decorated with such ligands.
-
Administer the targeted formulation and the unconjugated drug to mdx mice.
-
Perform a biodistribution study by measuring this compound concentrations in various tissues (muscle, skin, liver, kidney, plasma) at different time points using LC-MS/MS.
-
Assess mast cell degranulation in skin biopsies via toluidine blue staining as a surrogate for hypersensitivity reactions.
-
-
Data Presentation:
-
| Formulation | Muscle Conc. (ng/g) | Skin Conc. (ng/g) | Plasma AUC (ng*h/mL) | Mast Cell Degranulation (%) |
| Unconjugated this compound | ||||
| Targeted Formulation |
-
Protocol 4: Off-Target Screening
-
Objective: To identify potential off-target interactions of this compound that could contribute to adverse effects.
-
Methodology:
-
Utilize a commercial off-target screening panel (e.g., a receptorome or kinome panel) to test this compound against a broad range of kinases, GPCRs, ion channels, and transporters.
-
Perform follow-up functional assays for any identified high-affinity off-targets to determine if this compound acts as an agonist, antagonist, or modulator.
-
For example, if this compound is found to bind to a histamine receptor, conduct a functional assay to see if it promotes histamine release from mast cells in vitro.
-
-
Data Presentation:
-
| Target Class | Specific Target | Binding Affinity (Ki) | Functional Activity (IC50/EC50) |
| Kinase | Kinase X | ||
| GPCR | Receptor Y | ||
| Ion Channel | Channel Z |
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 6. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Why did Pizuglanstat not meet its primary endpoint in the REACH-DMD study?
Topic: Analysis of the Pizuglanstat Phase III REACH-DMD Study Outcome Audience: Researchers, scientists, and drug development professionals. Last Updated: November 10, 2025
This document provides a technical overview of the Phase III REACH-DMD trial for this compound and addresses the key question of why the study did not meet its primary endpoint.
Frequently Asked Questions (FAQs)
Q1: Why did this compound not meet its primary endpoint in the REACH-DMD study?
A1: The Phase III REACH-DMD trial, investigating this compound in ambulatory boys with Duchenne muscular dystrophy (DMD), did not meet its primary endpoint because it failed to demonstrate a statistically significant difference in the "mean change from baseline to 52 weeks in the time to rise from the floor" between the this compound-treated group and the placebo group.[1][2][3][4][5][6] Essentially, the drug did not show a measurable benefit over placebo on this specific functional task within the one-year timeframe of the study.[5]
Q2: What is the mechanism of action for this compound?
A2: this compound (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][6] The therapeutic hypothesis was that by inhibiting HPGDS, the drug would reduce the production of prostaglandin D2 (PGD2), which is believed to exacerbate the inflammatory response and muscle necrosis in the muscles of DMD patients.[1][3] This approach was intended to be applicable regardless of the specific dystrophin gene mutation.[3][6]
Q3: Has the quantitative data from the REACH-DMD study been released?
A3: No. As of the latest announcements, Taiho Pharmaceutical has stated that the detailed results from the REACH-DMD study, including specific quantitative data for the primary and secondary endpoints, will be presented at an upcoming academic conference.[1][2][4][6] Both the ambulatory and non-ambulatory cohorts of the trial have been discontinued.
Q4: What was the primary endpoint chosen for the study?
A4: The primary endpoint for the ambulatory cohort was the mean change from baseline to week 52 in the time to rise from the floor (TTRF).[1][6] This is a functional measure intended to assess muscle strength and function in DMD patients.
Troubleshooting and Future Research Directions
While the specific data is not yet public, the outcome of the REACH-DMD study prompts critical analysis for future DMD research. This section explores potential factors that may have contributed to the result and offers considerations for subsequent experimental design.
| Area of Investigation | Potential Issue | Troubleshooting / Future Considerations |
| Mechanism of Action (MoA) | The HPGDS pathway's role in disease progression may be less critical than hypothesized, or its inhibition may not translate to a functional benefit in the chosen patient population. | - Preclinical Models: Re-evaluate the MoA in advanced preclinical models. Does the timing of intervention matter? Is the inflammatory component targeted by this compound a primary driver of functional decline at this stage of DMD? - Biomarker Analysis: When study data is released, analyze biomarkers related to HPGDS inhibition and inflammation to confirm target engagement and downstream effects. |
| Primary Endpoint Selection | The "time to rise from the floor" may not have been sensitive enough to detect subtle changes over a 52-week period in this specific patient population (ambulatory boys aged 5+). | - Composite Endpoints: Consider using composite functional endpoints that combine multiple measures of motor ability (e.g., North Star Ambulatory Assessment, 6-Minute Walk Test) to provide a more comprehensive view of the disease. - Endpoint Stratification: Analyze if the chosen endpoint is appropriate for the specific age and disease stage of the enrolled population. Natural history data is critical in selecting endpoints where a therapeutic effect can be realistically detected above the noise of disease progression. |
| Patient Population | The heterogeneity of disease progression in DMD, even within a defined age group, could have masked a potential treatment effect. | - Subgroup Analysis: Once available, detailed results should be scrutinized for any potential benefit in specific subgroups (e.g., based on age, baseline function, or specific mutations). - Enrichment Strategies: Future trials could use stricter inclusion criteria based on biomarkers or rate of progression to enroll a more homogeneous population, potentially increasing the power to detect a treatment effect. |
| Dosing and Exposure | The dose of this compound used may not have achieved sufficient target engagement in the muscle tissue to elicit a therapeutic effect. | - PK/PD Modeling: Correlate pharmacokinetic data with pharmacodynamic markers of HPGDS inhibition in tissue (if available from preclinical or Phase I/II studies) to ensure adequate dosing was achieved. - Dose-Ranging Studies: Ensure Phase II studies adequately explore the dose-response relationship before proceeding to a large-scale Phase III trial. |
Data Presentation
Table 1: REACH-DMD Study (Ambulatory Cohort) Design
| Parameter | Description |
| Study Title | A Phase 3 Study of TAS-205 in Patients With Duchenne Muscular Dystrophy (REACH-DMD) |
| ClinicalTrials.gov ID | NCT04587908[5] |
| Phase | Phase III |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Multi-Center[1][6] |
| Patient Population | Ambulatory male patients with a confirmed diagnosis of DMD |
| Age Range | 5 years and older[1][5] |
| Number of Patients | 82[1] |
| Locations | 26 sites in Japan[1] |
| Treatment Arms | 1. This compound (TAS-205), administered orally twice daily 2. Placebo, administered orally twice daily[1][6] |
| Treatment Duration | 52 weeks[1][6] |
| Primary Endpoint | Mean change from baseline to 52 weeks in the time to rise from the floor[1][6] |
Table 2: Primary Endpoint Results (Ambulatory Cohort)
| Parameter | This compound Group | Placebo Group | p-value |
| Mean Change from Baseline in Time to Rise from the Floor (seconds) | Data Not Disclosed | Data Not Disclosed | Not Statistically Significant[1][6] |
| Confidence Interval | Data Not Disclosed | Data Not Disclosed | N/A |
Note: Specific quantitative results are pending presentation at an upcoming academic conference.[1][2][6]
Experimental Protocols
Key Methodologies: Ambulatory Cohort
1. Patient Selection (Inclusion Criteria Summary):
-
Confirmed diagnosis of dystrophinopathy via genetic test.
-
Male, aged 5 years or older.
-
Ambulatory (able to walk independently).
-
Screening test requirement: Time to rise from the floor must be ≥ 3 seconds and < 10 seconds.
-
Screening test requirement: Able to complete a 6-minute walking test of 350 meters or more.
-
Stable corticosteroid dosing for at least 3 months prior to enrollment.
2. Primary Endpoint Assessment: Time to Rise from the Floor (TTRF)
-
Objective: To measure the time it takes for a patient to stand up from a supine (lying on the back) position on the floor.
-
Procedure (General): While a specific, detailed protocol for the REACH-DMD study has not been published, standard TTRF tests involve instructing the patient to lie flat on their back and then rise to a standing position as quickly as possible without assistance. The time from the instruction to the moment the patient is fully upright is recorded with a stopwatch. This functional test assesses proximal muscle strength and coordination.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound in DMD.
REACH-DMD Ambulatory Cohort Workflow
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 4. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
- 5. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 6. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
Technical Support Center: Pizuglanstat Studies in the mdx Mouse Model
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the mdx mouse model for preclinical studies of Pizuglanstat (TAS-205) and other hematopoietic prostaglandin D synthase (HPGDS) inhibitors for Duchenne muscular dystrophy (DMD).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We see a significant reduction in muscle inflammation and necrosis in our this compound-treated mdx mice, but we know the recent human clinical trials failed. What are the potential limitations of the mdx model that could explain this discrepancy?
A1: This is a critical question, and the discrepancy between promising preclinical results in mdx mice and the outcome of human clinical trials for this compound highlights several key limitations of the mdx mouse model:
-
Milder Disease Phenotype: The mdx mouse model generally exhibits a milder and more variable disease progression compared to human DMD patients. While they lack dystrophin and show cycles of muscle degeneration and regeneration, they have a near-normal lifespan and less severe muscle wasting. This inherent regenerative capacity in mice might create a therapeutic window for anti-inflammatory drugs like this compound that doesn't exist to the same extent in humans with DMD.
-
Different Inflammatory Profile: The inflammatory response in mdx mice, while present, may not fully recapitulate the chronic and progressive inflammation seen in human DMD. The peak of inflammation in mdx mice occurs early, around 3-4 weeks of age, and then subsides to a lower-grade chronic inflammation.[1][2] The timing of this compound intervention in mdx studies is crucial and may not align with the continuous inflammatory state in human patients.
-
Utrophin Upregulation: Mdx mice naturally upregulate utrophin, a protein that can partially compensate for the lack of dystrophin. This compensation is less pronounced in human DMD patients and contributes to the milder phenotype in mice. This compound's effects might be amplified in the presence of this compensatory mechanism.
-
Cardiac Pathology: The mdx model does not consistently develop the early and severe cardiomyopathy that is a major cause of mortality in human DMD patients.[3] Therefore, the model has significant limitations in assessing the efficacy of a drug on cardiac function, a critical aspect of DMD pathology.
Q2: At what age should we initiate this compound treatment in our mdx mouse cohort for optimal effect?
A2: Based on the pathophysiology of the mdx mouse, initiating treatment before or at the peak of muscle necrosis and inflammation is likely to yield the most significant results. This peak typically occurs between 3 to 4 weeks of age.[1][2] Studies with other HPGDS inhibitors have shown efficacy when administered during this acute phase.[4][5] Delaying treatment may result in diminished effects as the inflammatory response wanes and fibrotic changes become more established.
Q3: We are not observing a significant improvement in grip strength in our this compound-treated mdx mice. What could be the issue?
A3: Several factors could contribute to a lack of significant improvement in grip strength:
-
Timing and Duration of Treatment: As mentioned, the timing of treatment initiation is critical. If the treatment was started after the peak inflammatory phase, the therapeutic window may have been missed. The duration of the study should also be sufficient to observe functional changes.
-
Dosage: Ensure that the dosage of this compound is appropriate and based on pharmacokinetic and pharmacodynamic data in mice. Preclinical studies with TAS-205 in a mouse model of DMD did show that the drug could reduce muscle damage and help recover locomotor activity.[6]
-
Variability in the mdx Model: The mdx mouse model can exhibit significant individual variability in disease progression. A sufficiently large cohort of animals is necessary to achieve statistical power.
-
Method of Measurement: Grip strength measurements can be influenced by operator variability and the specific apparatus used. Ensure consistent and standardized procedures for this functional test.
Q4: Which muscle groups are most appropriate for histological analysis in this compound-treated mdx mice?
A4: For histological analysis, it is advisable to examine muscles that are known to be severely affected in the mdx model. The tibialis anterior (TA) and gastrocnemius muscles are commonly used and have been shown to be responsive to HPGDS inhibitor treatment in preclinical studies, showing reductions in regenerating muscle fibers and fibrosis.[4][7] The diaphragm is another critical muscle to assess, as it is severely affected in mdx mice and its dysfunction contributes to respiratory failure, a key feature of human DMD.
Q5: How can we confirm that this compound is effectively inhibiting its target, HPGDS, in our mdx mouse study?
A5: To confirm target engagement, you should measure the levels of prostaglandin D2 (PGD2), the product of HPGDS activity. This can be done by analyzing urine or plasma samples for PGD2 or its metabolites.[6][8] A significant reduction in PGD2 levels in the this compound-treated group compared to the vehicle-treated group would confirm that the drug is hitting its target.[6][8]
Quantitative Data from Preclinical HPGDS Inhibitor Studies in mdx Mice
The following tables summarize representative quantitative data from preclinical studies of HPGDS inhibitors in the mdx mouse model. Note that these are from studies on similar compounds, as detailed quantitative data on this compound (TAS-205) in mdx mice is limited in the public domain.
Table 1: Effect of HPGDS Inhibitor PK007 on Muscle Function and Pathology in mdx Mice
| Parameter | Vehicle-Treated mdx | PK007-Treated mdx | Strain Control (WT) |
| Hindlimb Grip Strength (N) | ~0.24 | ~0.30 | ~0.35 |
| Regenerating Muscle Fibers (%) | Not specified | ~20% less than vehicle | Not applicable |
| Muscle Creatine Kinase Activity | Not specified | Reduced by ~50% | Not applicable |
Data adapted from a study on the HPGDS inhibitor PK007.[4][7]
Table 2: Effect of HPGDS Inhibitor HQL-79 on mdx Mice
| Parameter | Effect of HQL-79 Treatment |
| Prostaglandin D2 (PGD2) Production | Markedly suppressed |
| Necrotic Muscle Volume | Reduced |
| Muscle Strength | Improved |
Data adapted from a study on the HPGDS inhibitor HQL-79.[9]
Experimental Protocols
General Protocol for a Preclinical Study of this compound in mdx Mice:
-
Animal Model: Use male mdx mice and age-matched wild-type (e.g., C57BL/10ScSn) controls.
-
Treatment Groups:
-
mdx + Vehicle
-
mdx + this compound (at desired dose)
-
Wild-type + Vehicle
-
-
Treatment Administration:
-
Initiate treatment at 3 weeks of age.
-
Administer this compound or vehicle orally, once or twice daily, for a predetermined duration (e.g., 4-8 weeks).
-
-
Functional Assessments:
-
Perform weekly or bi-weekly assessments of muscle function, such as forelimb grip strength and locomotor activity.
-
-
Sample Collection:
-
At the end of the study, collect blood samples for creatine kinase and PGD2 metabolite analysis.
-
Harvest key muscles (e.g., tibialis anterior, gastrocnemius, diaphragm, heart) for histological and biochemical analysis.
-
-
Histological Analysis:
-
Perform Hematoxylin and Eosin (H&E) staining to assess muscle morphology, necrosis, and inflammation.
-
Use Sirius Red staining to quantify fibrosis.
-
Immunostain for markers of regenerating fibers (e.g., embryonic myosin heavy chain).
-
-
Biochemical Analysis:
-
Measure PGD2 levels in tissue homogenates or plasma/urine to confirm target engagement.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting the HPGDS enzyme.
Caption: A general experimental workflow for this compound studies in mdx mice.
References
- 1. Early Inflammation in Muscular Dystrophy Differs between Limb and Respiratory Muscles and Increases with Dystrophic Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of skeletal muscle inflammation in mdx dystrophic mouse is accompanied by increased immunoglobulin and interferon-γ production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Clinical Efficacy of Pizuglanstat in Duchenne Muscular Dystrophy (DMD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pizuglanstat (formerly TAS-205) or similar hematopoietic prostaglandin D synthase (HPGDS) inhibitors for the treatment of Duchenne muscular dystrophy (DMD).
Troubleshooting Guides
This section addresses potential issues that may arise during preclinical and clinical research involving this compound.
Preclinical Research
Q1: I am not observing the expected level of HPGDS inhibition in my in vitro assay.
-
Possible Cause 1: Assay Conditions. Ensure your assay buffer pH and temperature are optimal for this compound activity. The potency of small molecule inhibitors can be sensitive to these parameters.
-
Possible Cause 2: Reagent Quality. Verify the purity and concentration of your this compound stock solution. Degradation of the compound can lead to reduced activity. It is recommended to prepare fresh stock solutions regularly.
-
Possible Cause 3: Inappropriate Assay System. this compound has a reported IC50 of 76 nM for human HPGDS.[1] If you are using a non-human enzyme or a different assay format, the potency may vary. Consider using a well-characterized human HPGDS enzyme for your experiments.
Q2: My in vivo experiments in a DMD mouse model are not showing significant improvement in muscle function despite evidence of target engagement.
-
Possible Cause 1: Pharmacokinetics and Dosing. this compound is orally active.[1] However, the pharmacokinetic profile in your specific mouse model might differ from what has been reported. Consider performing a pharmacokinetic study to ensure adequate drug exposure in the muscle tissue. The dosing regimen (dose and frequency) may need to be optimized.
-
Possible Cause 2: Timing of Intervention. The stage of disease progression in your animal model at the time of treatment initiation is critical. The inflammatory component of DMD, which this compound targets, may be more prominent at certain stages. Consider initiating treatment at an earlier stage of the disease to potentially observe a more robust effect.
-
Possible Cause 3: Choice of Efficacy Readouts. While histological improvements and reduction in inflammatory markers are important, functional readouts are key. Ensure you are using a battery of functional tests that are sensitive to change in your specific DMD model (e.g., grip strength, treadmill running, in situ muscle force measurement).
Clinical Research
Q3: We are observing high variability in our clinical trial efficacy endpoints, making it difficult to assess the true effect of this compound.
-
Possible Cause 1: Patient Heterogeneity. DMD is a disease with significant variability in its rate of progression.[2] Factors such as age, baseline motor function, and specific genetic mutations can influence outcomes.[2] Ensure your patient population is well-stratified and that your statistical analysis plan accounts for these potential confounding factors.
-
Possible Cause 2: Placebo Effect. A significant placebo effect is often observed in DMD clinical trials, particularly in timed function tests.[3] This can be due to increased motivation and effort from participants. Rigorous standardization of endpoint assessment procedures and training of assessors is crucial to minimize this effect.
-
Possible Cause 3: Concomitant Medications. The use of corticosteroids is a standard of care in DMD and can impact disease progression and muscle function.[4] Ensure that the use of concomitant medications is well-documented and balanced between the treatment and placebo arms of your study.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[5][6] HPGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a pro-inflammatory mediator.[7] In DMD, it is believed that HPGDS is involved in the progression of muscle necrosis and exacerbates the inflammatory response in the muscles.[5][8] By inhibiting HPGDS, this compound aims to reduce the levels of PGD2, thereby mitigating inflammation and muscle damage.[8]
Q2: Why did the Phase III REACH-DMD clinical trial of this compound fail to meet its primary endpoint?
The Phase III REACH-DMD trial, conducted in Japan, did not show a significant difference between this compound and placebo in the mean change from baseline to 52 weeks in the time to rise from the floor (TTR), which was the primary endpoint for the ambulatory cohort.[3][5][6][8][9][10] The detailed results and a full analysis of the trial have not yet been publicly released, but will be presented at an upcoming academic conference.[3][5] Several factors could have contributed to this outcome, including the inherent challenges of conducting clinical trials in DMD, such as the variability of the disease and the significant placebo effect.[2][3]
Q3: What were the results of the earlier Phase IIa clinical trial of this compound?
A Phase IIa study of this compound in DMD patients did not show a statistically significant improvement in the primary endpoint, which was the change in the six-minute walk distance (6MWD) at 24 weeks.[9] However, the study did suggest a favorable safety profile for this compound and a trend towards a smaller reduction in 6MWD in the treatment groups compared to placebo.[7][9]
Q4: What are the key considerations for designing clinical trials for anti-inflammatory therapies in DMD?
-
Patient Selection: Enrolling a relatively homogeneous patient population in terms of age and disease progression can help to reduce variability.[2]
-
Appropriate Endpoints: The choice of primary and secondary endpoints is critical. Timed function tests like the 6MWT and TTR are commonly used, but their sensitivity to change and susceptibility to placebo effects need to be carefully considered.[11][12]
-
Biomarkers: The inclusion of biomarkers to assess target engagement and the biological activity of the drug can provide valuable insights, even if the clinical endpoints are not met. For this compound, this could include measuring levels of PGD2 metabolites.
-
Trial Duration: The duration of the trial needs to be sufficient to observe a meaningful change in disease progression, which can be slow.
Data Presentation
Table 1: this compound In Vitro Potency
| Parameter | Value | Reference |
| Target | Human Hematopoietic Prostaglandin D Synthase (HPGDS) | [1] |
| IC50 | 76 nM | [1] |
Table 2: Summary of this compound Clinical Trial Results in DMD
| Trial Phase | Primary Endpoint | Key Findings | Reference |
| Phase IIa | Change in 6-Minute Walk Distance (6MWD) at 24 weeks | No statistically significant difference between this compound and placebo. A trend towards less decline in 6MWD was observed in the treatment groups. | [9] |
| Phase III (REACH-DMD) | Change in Time to Rise from the Floor (TTR) at 52 weeks | Did not meet the primary endpoint; no significant difference between this compound and placebo. | [3][5][8][9][10] |
Experimental Protocols
1. Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against HPGDS.
-
Materials: Recombinant human HPGDS, PGD2 synthase substrate (e.g., PGH2), this compound, assay buffer (e.g., Tris-HCl with cofactors), detection reagents (e.g., ELISA kit for PGD2).
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, add the HPGDS enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction (e.g., by adding a stop solution).
-
Quantify the amount of PGD2 produced using an ELISA or other suitable detection method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
2. 6-Minute Walk Test (6MWT) (General Protocol)
The 6MWT is a standardized assessment of functional exercise capacity.
-
Materials: A flat, enclosed corridor of at least 30 meters, stopwatch, measuring tape, cones to mark the ends of the course.
-
Procedure:
-
The patient is instructed to walk as far as possible in 6 minutes, without running.
-
The patient is allowed to stop and rest if necessary, but the timer continues.
-
Standardized encouragement is given at regular intervals.
-
The total distance walked in 6 minutes is recorded.
-
For DMD patients, it is crucial to follow a standardized protocol to ensure consistency and minimize variability.[11]
-
3. Time to Rise from the Floor (TTR) (General Protocol)
The TTR test measures the time it takes for a patient to stand up from a supine position on the floor.
-
Materials: A mat or comfortable surface on the floor, a stopwatch.
-
Procedure:
-
The patient starts in a supine (lying on their back) position on the floor.
-
On the command "go," the patient is instructed to stand up as quickly as possible.
-
The time from the "go" command until the patient is fully standing with feet together is recorded.
-
The use of hands or any specific rising strategy (e.g., Gower's maneuver) is noted.
-
Mandatory Visualizations
Caption: this compound inhibits HPGDS, blocking PGD2 production.
Caption: A typical workflow for a DMD clinical trial.
Caption: A logic tree for troubleshooting poor clinical efficacy.
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. 6 Minute Walk Test in Duchenne MD Patients with Different Mutations: 12 Month Changes | PLOS One [journals.plos.org]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. ajmc.com [ajmc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 8. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 9. This compound (TAS-205) | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 10. parentprojectmd.org [parentprojectmd.org]
- 11. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Timed Rise from Floor as a Predictor of Disease Progression in Duchenne Muscular Dystrophy: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing the safety profile of Pizuglanstat from clinical trials
This technical support center provides researchers, scientists, and drug development professionals with a concise overview of the safety profile of Pizuglanstat (TAS-205) based on available clinical trial data. The information is presented in a question-and-answer format to directly address potential inquiries during experimental planning and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as TAS-205) is an investigational drug that acts as a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] By inhibiting HPGDS, this compound decreases the production of prostaglandin D2 (PGD2), a molecule implicated in exacerbating the inflammatory response and muscle necrosis in Duchenne muscular dystrophy (DMD).[1] The therapeutic goal was to control the decline in motor function in patients with DMD, irrespective of the specific dystrophin gene mutation.[1][2]
Q2: What is the overall clinical development status of this compound?
This compound has been evaluated in Phase 1, Phase IIa, and Phase III clinical trials for the treatment of Duchenne muscular dystrophy.[4][5][6] However, the Phase III REACH-DMD trial, which enrolled 82 male DMD patients in Japan, did not meet its primary endpoint for efficacy in the ambulatory cohort.[1][3][5][6] Detailed results from this trial are anticipated to be presented at a future academic conference.[1][3][6] The safety data from a non-ambulatory cohort in the Phase III study has not yet been publicly released.[1][7]
Q3: What are the known adverse events associated with this compound from clinical trials?
Based on publicly available data, the reported adverse events associated with this compound are limited. A Phase 1 mass balance study in healthy male volunteers reported urticaria (hives) as a non-severe, manageable adverse drug reaction.[4] A Phase IIa study in DMD patients reported no drug-related adverse reactions.[5] Detailed safety data from the larger Phase III trial have not yet been fully disclosed.[1][7]
Clinical Trial Safety Data
The following tables summarize the key safety findings from published clinical trials of this compound.
Table 1: Safety Profile of this compound in a Phase 1 Mass Balance Study
| Parameter | Finding | Reference |
| Study Identifier | NCT04825431 | [4] |
| Study Population | 6 healthy adult males | [4] |
| Dosage | Single oral dose of 400 mg [14C]this compound | [4] |
| Adverse Drug Reactions | Urticaria reported in 2 of 6 participants (33.3%) | [4] |
| Severity of ADRs | Non-severe and manageable with treatment | [4] |
| Other Safety Events | No other clinically significant safety events were observed | [4] |
Table 2: Overview of Safety Findings in Phase IIa and Phase III Studies
| Study Phase | Number of Patients | Key Safety Observation | Reference |
| Phase IIa | 35 | No drug adverse reactions were observed. | [5] |
| Phase III | 82 (ambulatory) | Detailed safety data not yet publicly available. | [1][3][6] |
Experimental Protocols
Methodology for the Phase 1 Mass Balance Study (NCT04825431)
This study aimed to characterize the absorption, metabolism, and excretion of this compound.[4]
-
Participants: Six healthy male adults with a median age of 26 years.[4]
-
Dosing: A single oral dose of a solution containing 400 mg of this compound and 1 megabecquerel of carbon-14 ([14C]) labeled this compound was administered.[4]
-
Sample Collection: Plasma, urine, and feces were collected over 168 hours to measure radioactivity and identify metabolites.[4]
-
Safety Monitoring: Participants were monitored for adverse events, and clinical safety assessments were conducted.[4]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the HPGDS pathway.
General Workflow for Clinical Trial Safety Assessment
Caption: A generalized workflow for assessing safety in a placebo-controlled clinical trial.
Troubleshooting Guide
Issue: An unexpected adverse event (AE) is observed in an in vitro or in vivo model after administering this compound.
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
Validation & Comparative
A Comparative Analysis of Pizuglanstat and Vamorolone: Two Distinct Mechanistic Approaches for Duchenne Muscular Dystrophy
In the landscape of therapeutic development for Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder characterized by progressive muscle degeneration and inflammation, two drugs, Pizuglanstat and Vamorolone, have emerged with fundamentally different mechanisms of action. This compound targets a key enzyme in the inflammatory prostaglandin pathway, while Vamorolone modulates the activity of the glucocorticoid receptor, offering a novel "dissociative" steroid action. This guide provides a detailed comparison of their mechanisms, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), aiming to reduce inflammation and muscle necrosis by blocking the production of prostaglandin D2 (PGD2). Despite its targeted approach, it failed to meet its primary endpoint in a Phase III clinical trial. In contrast, Vamorolone is a first-in-class dissociative corticosteroid that separates the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation) associated with traditional steroids. Vamorolone has received FDA approval for the treatment of DMD, demonstrating a favorable benefit-risk profile.
Mechanism of Action: A Head-to-Head Comparison
This compound: Targeting the Prostaglandin Pathway
This compound (TAS-205) is an orally active, selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2] HPGDS is the key enzyme responsible for the conversion of prostaglandin H2 (PGH2) to PGD2, a mediator implicated in exacerbating inflammatory responses and muscle necrosis in the muscles of DMD patients.[1]
The proposed therapeutic mechanism is straightforward: by inhibiting HPGDS, this compound decreases the synthesis of PGD2.[1] This reduction in PGD2 is expected to lessen the inflammatory cascade and subsequently reduce the number of necrotic muscle fibers.[1] A key conceptual advantage of this mechanism is its independence from the specific type of dystrophin gene mutation, offering a potentially broad treatment approach for the DMD population.[1] However, the Phase III REACH-DMD trial, which enrolled 82 male DMD patients, did not show a significant difference in the primary endpoint—time to rise from the floor—after 52 weeks of treatment compared to placebo.
Vamorolone: A Dissociative Steroid with a Multi-faceted Action
Vamorolone (AGAMREE®) represents a significant evolution in steroidal therapy. It is a synthetic corticosteroid that acts as a partial agonist at the glucocorticoid receptor (GR) and an antagonist at the mineralocorticoid receptor (MR).[3][4] Its mechanism is described as "dissociative" because it uncouples the two main downstream signaling pathways of the GR.[3]
-
Retained Transrepression (Anti-inflammatory Efficacy): Vamorolone effectively inhibits pro-inflammatory pathways, such as those mediated by NF-κB.[5][6] This is the primary mechanism for the anti-inflammatory and immunosuppressive benefits seen with corticosteroids in DMD.[5] The Vamorolone-GR complex can still effectively repress the activity of other transcription factors like NF-κB, which is crucial for reducing muscle inflammation.
-
Reduced Transactivation (Improved Safety Profile): Traditional corticosteroids, upon binding to the GR, form dimers that bind to Glucocorticoid Response Elements (GREs) in the DNA, activating the transcription of numerous genes. This "transactivation" is responsible for many of the well-known side effects, including metabolic disturbances, growth stunting, and bone fragility.[7] Vamorolone's unique chemical structure, which lacks the 11-β oxygen moiety, results in a conformational change in the GR that reduces its ability to mediate transactivation.[3][5] This dissociation is the molecular basis for its improved safety profile compared to traditional steroids like prednisone.
-
Mineralocorticoid Receptor (MR) Antagonism: Unlike traditional glucocorticoids which can act as MR agonists and contribute to side effects like water retention, Vamorolone acts as a potent antagonist at the MR.[8] This activity is thought to be cardioprotective and beneficial in DMD, where heart function is progressively compromised.[8][9]
-
Membrane Stabilization: Preclinical studies have also suggested that Vamorolone has membrane-stabilizing properties, which could help counteract the membrane instability caused by the absence of dystrophin in DMD muscle cells.[10]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and Vamorolone, highlighting the differences in their molecular interactions and clinical outcomes.
| Feature | This compound | Vamorolone |
| Primary Target | Hematopoietic Prostaglandin D Synthase (HPGDS) | Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR) |
| Molecular Action | Selective enzyme inhibitor | Dissociative GR agonist / MR antagonist |
| IC50 / Potency | IC50 = 76 nM (for human HPGDS)[3] | Inhibits TNFα-induced NF-κB signaling at ≥ 1 nM in C2C12 cells[10] |
| Key Downstream Effect | Decreased synthesis of Prostaglandin D2 (PGD2) | Retained NF-κB inhibition (transrepression); Reduced GRE-mediated gene activation (transactivation) |
| Clinical Status (DMD) | Failed Phase III clinical trial (REACH-DMD) | FDA Approved |
Signaling Pathway Diagrams
The distinct mechanisms of this compound and Vamorolone are visualized in the following signaling pathway diagrams.
Experimental Protocols
The mechanisms of action for this compound and Vamorolone have been elucidated through various in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Protocol 1: HPGDS Enzymatic Inhibition Assay (for this compound)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of HPGDS.
Objective: To determine the IC50 value of this compound for human HPGDS.
Methodology:
-
Reagents and Materials: Recombinant human HPGDS enzyme, PGH2 (substrate), glutathione (GSH, cofactor), reaction buffer (e.g., Tris-HCl), this compound at various concentrations, and an ELISA kit for PGD2 detection.
-
Assay Procedure:
-
A reaction mixture is prepared containing the reaction buffer, GSH, and recombinant HPGDS enzyme.
-
This compound, diluted to a range of concentrations, or vehicle control (e.g., DMSO) is added to the mixture and pre-incubated.
-
The enzymatic reaction is initiated by adding the substrate, PGH2.
-
The reaction is allowed to proceed for a specified time (e.g., 60 seconds) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding a stop solution (e.g., a solution containing FeCl2).
-
-
Quantification: The amount of PGD2 produced in each reaction is quantified using a competitive ELISA. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of HPGDS inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: GR Transactivation/Transrepression Luciferase Reporter Assay (for Vamorolone)
This dual assay differentiates Vamorolone's effect on GR-mediated gene activation (transactivation) versus its ability to suppress other inflammatory transcription factors (transrepression).
Objective: To quantify and compare the transactivation and transrepression activities of Vamorolone.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or other suitable mammalian cells are cultured in appropriate media.
-
For transactivation , cells are transiently transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene driven by a promoter with multiple GREs.
-
For transrepression , cells are transfected with a GR expression plasmid and an NF-κB-responsive luciferase reporter plasmid.
-
-
Compound Treatment:
-
After transfection, cells are treated with Vamorolone, a full agonist (e.g., dexamethasone), or vehicle control over a range of concentrations.
-
For the transrepression assay, cells are co-stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
After a defined incubation period (e.g., 24 hours), cells are lysed.
-
Luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer. A co-transfected Renilla luciferase vector is often used as an internal control for transfection efficiency.
-
-
Data Analysis:
-
For transactivation , luciferase activity is plotted against drug concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (maximal efficacy) relative to the full agonist. Vamorolone is expected to show a lower Emax.
-
For transrepression , the ability of the drug to inhibit TNF-α-induced luciferase activity is measured. Data is plotted to determine the IC50 value for NF-κB inhibition.
-
Protocol 3: Quantitative RT-PCR for NF-κB Target Gene Expression
This assay confirms the anti-inflammatory (transrepression) activity of Vamorolone by measuring its effect on the expression of endogenous NF-κB target genes.
Objective: To measure the inhibition of inflammatory gene expression by Vamorolone in muscle cells.
Methodology:
-
Cell Culture and Treatment: C2C12 myoblasts or RAW 264.7 macrophage cells are cultured.[7] Cells are pre-treated with Vamorolone, prednisolone (as a comparator), or vehicle for a set time (e.g., 1 hour).[7]
-
Inflammatory Stimulation: Cells are then stimulated with an inflammatory agent such as TNF-α or LPS for a period (e.g., 2-24 hours) to induce the expression of NF-κB target genes.[7]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit. The RNA concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): qPCR is performed using the synthesized cDNA, specific primers for NF-κB target genes (e.g., IL-6, IL-1β, Irf1, Mcp1), and a housekeeping gene (e.g., GAPDH) for normalization.[7]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. The fold-change in gene expression following inflammatory stimulation is compared between Vamorolone-treated and vehicle-treated cells to determine the extent of inhibition.
Conclusion
This compound and Vamorolone exemplify two vastly different strategies for treating Duchenne muscular dystrophy. This compound's targeted inhibition of a single enzyme in the prostaglandin pathway represents a highly specific but, as clinical trials have shown, ultimately unsuccessful approach for modifying disease progression. In contrast, Vamorolone's multi-faceted mechanism as a dissociative steroid offers a broader therapeutic action. By retaining the crucial anti-inflammatory transrepression activities of corticosteroids while minimizing the detrimental transactivation-related side effects, and adding the potential benefit of mineralocorticoid receptor antagonism, Vamorolone has established a more favorable clinical profile, leading to its approval as a foundational therapy for DMD. This comparison underscores the complexity of DMD pathology and the importance of modulating multiple disease pathways to achieve clinical benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vamorolone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. actionduchenne.org [actionduchenne.org]
- 6. Vamorolone | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]
- 7. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reveragen.com [reveragen.com]
- 9. orb.binghamton.edu [orb.binghamton.edu]
- 10. immune-system-research.com [immune-system-research.com]
Pizuglanstat and Other HPGDS Inhibitors in Preclinical Duchenne Muscular Dystrophy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Pizuglanstat (TAS-205) and other notable hematopoietic prostaglandin D synthase (HPGDS) inhibitors, including PK007 and HQL-79, in models of Duchenne muscular dystrophy (DMD). The information presented is based on available experimental data to assist researchers in evaluating these compounds for further investigation.
Introduction to HPGDS Inhibition in DMD
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of dystrophin, a critical protein for muscle fiber integrity. This absence leads to chronic muscle damage, inflammation, and progressive muscle wasting. One of the key inflammatory mediators implicated in the pathology of DMD is prostaglandin D2 (PGD2). Hematopoietic prostaglandin D synthase (HPGDS) is the terminal enzyme responsible for the synthesis of PGD2. Increased levels of HPGDS and PGD2 have been observed in the muscles of DMD patients and in preclinical animal models, contributing to muscle necrosis and inflammation.[1][2] Therefore, inhibiting HPGDS to reduce PGD2 production has emerged as a promising therapeutic strategy to ameliorate the pathology of DMD.[3] This guide focuses on a comparative analysis of this compound and other HPGDS inhibitors that have been evaluated in preclinical settings.
Comparative Efficacy of HPGDS Inhibitors in Preclinical Models
The primary preclinical model for DMD is the mdx mouse, which lacks dystrophin and recapitulates key features of the human disease, including muscle necrosis and inflammation. The following tables summarize the available quantitative data for this compound, PK007, and HQL-79 from studies in mdx mice.
Table 1: In Vitro Potency of HPGDS Inhibitors
| Compound | Target | IC50 (nM) | Source |
| This compound (TAS-205) | Human HPGDS | 76 | Not explicitly in search results, general knowledge |
| PK007 | HPGDS | 17.23 ± 12 | [4] |
| HQL-79 | Human HPGDS | ~20,000 (20 µM) | [5] |
Table 2: Preclinical Efficacy of HPGDS Inhibitors in mdx Mouse Model
| Compound | Parameter | Result | Source |
| This compound (TAS-205) | Muscle Necrosis | Reduced muscle damage (qualitative) | [6][7] |
| Locomotor Activity | Recovered locomotor activity (qualitative) | [6][7] | |
| PK007 | Grip Strength | ~50% increase in muscle strength | [5] |
| Muscle Necrosis | Significant reduction in myonecrotic area in various muscles (e.g., TA: 73.87%, GA: 49.75%, EDL: 60.31%) | [4] | |
| Macrophage Infiltration | Decreased macrophage cell area in GA (55.56%) and EDL (47.83%) muscles | [4] | |
| Locomotor Activity | Significant increase in locomotor movement in the dark cycle | [8] | |
| HQL-79 | Muscle Strength | Significantly increased forelimb grip strength | [9] |
| Muscle Necrosis | Significantly decreased necrotic muscle volume | [9][10] | |
| Inflammatory Markers | Significantly lower mRNA levels of CD11b and TGF-β1 | [9][10] |
Note: A direct head-to-head comparative study of these compounds in the same preclinical experiment is not available in the public domain. The data presented are from separate studies and should be interpreted with caution.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: HPGDS signaling pathway in DMD.
Caption: Preclinical experimental workflow in mdx mice.
Experimental Protocols
Animal Model
The mdx mouse on a C57BL/10ScSn background is the most commonly used preclinical model for DMD. These mice have a point mutation in the dystrophin gene, leading to a lack of dystrophin protein and a dystrophic phenotype.
Grip Strength Test
This non-invasive test measures muscle strength in conscious mice.
-
Apparatus: A grip strength meter equipped with a wire grid.
-
Procedure:
-
The mouse is held by the tail and lowered towards the grid.
-
The mouse is allowed to grasp the grid with its forelimbs.
-
The mouse is then gently pulled away from the grid in a horizontal plane until its grip is released.
-
The peak force exerted by the mouse is recorded by the meter.
-
Multiple measurements are taken, and the average of the highest values is used. The results are often normalized to the body weight of the mouse.[11]
-
Histological Analysis of Muscle Necrosis
This method is used to quantify the extent of muscle damage.
-
Tissue Preparation:
-
Skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) are excised and frozen in isopentane cooled by liquid nitrogen.
-
Cross-sections of the muscle (typically 8-10 µm thick) are cut using a cryostat.
-
-
Staining:
-
The sections are stained with Hematoxylin and Eosin (H&E).
-
Necrotic fibers are identified by their pale, swollen appearance and the presence of inflammatory cell infiltrates. Regenerating fibers are characterized by their small diameter and central nuclei.
-
-
Quantification:
-
Images of the stained sections are captured using a microscope.
-
The total cross-sectional area of the muscle and the area occupied by necrotic and regenerating fibers are measured using image analysis software.
-
The percentage of necrotic/regenerating area is calculated relative to the total muscle area.[11]
-
Immunohistochemistry for Inflammatory Markers
This technique is used to identify and quantify inflammatory cells within the muscle tissue.
-
Procedure:
-
Muscle sections are incubated with a primary antibody specific for an inflammatory cell marker (e.g., CD11b for macrophages).
-
A secondary antibody conjugated to a fluorescent dye or an enzyme is then applied.
-
The sections are visualized using a fluorescence microscope or a bright-field microscope.
-
-
Quantification: The number of positively stained cells or the stained area is quantified using image analysis software to assess the extent of inflammation.
Discussion and Conclusion
Preclinical studies in the mdx mouse model have demonstrated the potential of HPGDS inhibitors as a therapeutic approach for DMD. Both PK007 and HQL-79 have shown significant efficacy in reducing muscle necrosis, inflammation, and improving muscle function in this model. While preclinical data for this compound in mdx mice is less detailed in the public domain, it has progressed to clinical trials. Unfortunately, the Phase III clinical trial for this compound did not meet its primary endpoint, highlighting the challenges of translating preclinical findings to clinical success.[12][13]
The data presented in this guide suggest that HPGDS remains a viable target for DMD, and the preclinical efficacy of compounds like PK007 warrants further investigation. Future preclinical studies should ideally include head-to-head comparisons of different HPGDS inhibitors to better delineate their relative potency and efficacy. Furthermore, a deeper understanding of the downstream signaling of PGD2 in the context of dystrophic muscle will be crucial for the development of the next generation of therapies for Duchenne muscular dystrophy.
References
- 1. Hematopoietic Prostaglandin D Synthase Is Increased in Mast Cells and Pericytes in Autopsy Myocardial Specimens from Patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gene Therapy For the DMD Treatment [delveinsight.com]
- 7. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of prostaglandin D synthase suppresses muscular necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
Pizuglanstat vs. Exon-Skipping Therapies: A Comparative Analysis for Duchenne Muscular Dystrophy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and mechanisms of action between Pizuglanstat and approved exon-skipping therapies for the treatment of Duchenne muscular dystrophy (DMD). The information is supported by available clinical trial data and detailed experimental methodologies.
Duchenne muscular dystrophy is a fatal X-linked recessive disorder characterized by progressive muscle degeneration due to mutations in the DMD gene, leading to an absence of functional dystrophin protein. Therapeutic strategies have largely focused on either addressing the downstream inflammatory consequences of dystrophin deficiency or attempting to restore the reading frame of the DMD gene to produce a truncated, yet functional, dystrophin protein. This guide compares two distinct approaches: this compound, a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), and exon-skipping therapies, a class of antisense oligonucleotides.
Mechanism of Action
This compound operates by targeting the inflammatory pathways exacerbated in DMD. It is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in the production of prostaglandin D2 (PGD2).[1][2] PGD2 is implicated in exacerbating the inflammatory response and muscle necrosis in the muscles of DMD patients.[1][2][3] By inhibiting HPGDS, this compound aims to reduce PGD2 synthesis, thereby mitigating inflammation and reducing the number of necrotic muscle fibers.[1][4] This mechanism is independent of the specific type of DMD gene mutation.[1][3]
Exon-skipping therapies, in contrast, are a form of gene therapy that target the primary genetic defect in DMD.[5][6] These therapies utilize antisense oligonucleotides (AOs) that bind to a specific exon in the dystrophin pre-messenger RNA (pre-mRNA).[7] This binding masks the exon from the cellular splicing machinery, causing it to be "skipped" or excluded from the final mature mRNA.[7][8] For patients with specific out-of-frame deletions, skipping an adjacent exon can restore the mRNA reading frame, enabling the production of a shorter but still functional dystrophin protein.[6][9] There are currently four approved exon-skipping therapies in the United States, each targeting a different exon: Eteplirsen (Exondys 51), Golodirsen (Vyondys 53), Viltolarsen (Viltepso), and Casimersen (Amondys 45).[10][11][12][13]
Efficacy Data from Clinical Trials
This compound
The efficacy of this compound was primarily evaluated in the Phase III REACH-DMD trial.[1][5] This randomized, double-blind, placebo-controlled study did not meet its primary endpoint, which was the mean change from baseline to 52 weeks in the time to rise from the floor in the ambulatory cohort.[1][5][11][14] Detailed quantitative results from this trial have not been fully published, but the announcement of the top-line results indicated no significant difference between the this compound and placebo groups.[1][5][14]
| This compound Clinical Trial Efficacy Data | |
| Trial | REACH-DMD (Phase III)[1][5] |
| Primary Endpoint | Mean change from baseline to 52 weeks in time to rise from the floor |
| Result | Not met; no significant difference compared to placebo[1][5][11][14] |
Exon-Skipping Therapies
The efficacy of the four approved exon-skipping therapies has been primarily assessed based on their ability to increase the production of dystrophin protein, which served as a surrogate endpoint for accelerated approval by the U.S. Food and Drug Administration (FDA).[11][12][13] Functional outcomes have also been evaluated in clinical trials and their extension studies.
Dystrophin Production:
| Exon-Skipping Therapy | Trial | Baseline Dystrophin (% of normal) | Post-treatment Dystrophin (% of normal) | Fold Increase | Timepoint |
| Eteplirsen (Exondys 51) | Study 201/202 | Not reported | ~0.93%[15] | 7-fold (protein)[16] | 180 weeks[15] |
| PROMOVI (Phase 3) | Not reported | Not reported | 7-fold (protein), 18.7-fold (exon skipping)[16][17] | 96 weeks[16][17] | |
| Golodirsen (Vyondys 53) | Study 4053-101 (Phase 1/2) | ~0.095%[18][19] | ~1.019%[18][19] | ~16-fold[18][19] | 48 weeks[18][19] |
| Viltolarsen (Viltepso) | Phase 2 | Not reported | 5.7% - 5.9%[20] | Not reported | 24 weeks[20] |
| Casimersen (Amondys 45) | ESSENCE (Phase 3) | ~0.93%[4][21] | ~1.74%[4][21] | Not reported | 48 weeks[4][21] |
Functional Outcomes:
Functional efficacy has been assessed using various measures, including the 6-Minute Walk Test (6MWT) and the North Star Ambulatory Assessment (NSAA).
| Exon-Skipping Therapy | Trial | Functional Outcome Measure | Key Finding |
| Eteplirsen (Exondys 51) | PROMOVI (Phase 3) | 6MWT | Attenuation of decline compared to external controls (-68.9m vs -133.8m over 96 weeks)[17] |
| Golodirsen (Vyondys 53) | Study 4053-101 (Phase 1/2) | 6MWT | Slower decline compared to external controls (-99.0m vs -181.4m at 3 years)[18] |
| Long-term Extension | Loss of Ambulation | Median delay of ~2.4 years compared to external controls[12][22] | |
| Viltolarsen (Viltepso) | Phase 2 Extension | Time to Stand from Supine (TTSTAND) | Stabilization of motor function over the first 2 years and slowing of progression over the following 2 years compared to historical controls[20][23] |
| Casimersen (Amondys 45) | ESSENCE (Phase 3) | Functional data | Confirmatory trial is ongoing[21] |
It is important to note that the confirmatory trial for Viltolarsen (RACER53) did not meet its primary endpoint of a significant difference in time-to-stand from supine velocity compared to placebo at 48 weeks, although a trend of increased velocity was observed in both groups.[24][25]
Experimental Protocols
Dystrophin Quantification by Western Blot
A standardized and validated Western blot method is crucial for the reliable quantification of dystrophin protein in muscle biopsies from DMD clinical trials.
Methodology:
-
Sample Preparation: Muscle biopsy samples are homogenized and solubilized in a lysis buffer containing detergents (e.g., SDS) and reducing agents (e.g., β-mercaptoethanol) to extract total protein.[26] The total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[26]
-
Standard Curve: To enable quantification, a standard curve is prepared. This typically involves spiking known amounts of a reference standard (e.g., lysate from healthy control muscle or recombinant mini-dystrophin) into a dystrophin-deficient (DMD) muscle lysate to ensure an equivalent total protein load across all lanes.[6][9]
-
Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) from each patient sample and the standard curve points are loaded onto a large format polyacrylamide gel (e.g., 3-8% Tris-acetate) for separation by size.[26]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for dystrophin (e.g., rabbit anti-dystrophin).[26] Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection and Quantification: A chemiluminescent substrate is added, which reacts with HRP to produce light. The light signal is captured, and the intensity of the dystrophin band for each sample is measured using densitometry. The dystrophin level in patient samples is then calculated as a percentage of normal by comparing their band intensity to the standard curve.[9]
6-Minute Walk Test (6MWT)
The 6MWT is a standardized functional assessment that measures the distance a patient can walk on a hard, flat surface in six minutes. It is a widely used primary endpoint in ambulatory DMD clinical trials.[27][28][29]
Protocol:
-
Course: A 25- to 30-meter straight, unobstructed corridor is typically used. Cones are placed at each end to mark the turnaround points.
-
Instructions: The patient is instructed to walk as far and as fast as possible for six minutes, back and forth along the course. They are permitted to slow down, stop, and rest if necessary, but the timer continues to run.[27]
-
Encouragement: Standardized phrases of encouragement are given at regular intervals (e.g., every minute).
-
Monitoring: A trained examiner walks slightly behind the patient for safety and to count the number of laps.[27][30]
-
Outcome: The total distance walked in six minutes is recorded in meters.[27]
North Star Ambulatory Assessment (NSAA)
The NSAA is a 17-item functional scale specifically designed for ambulant boys with DMD.[10][31][32] It assesses a range of motor tasks, providing a total score that reflects functional ability.
Protocol:
-
Items: The assessment includes tasks such as standing, walking, jumping, hopping, climbing stairs, and rising from the floor.[31]
-
Scoring: Each of the 17 items is scored on a 3-point scale: 2 (completes the task without compensation), 1 (completes the task with modifications), or 0 (unable to complete the task).[31]
-
Total Score: The total score ranges from 0 to 34, with higher scores indicating better motor function.[31]
-
Administration: The assessment is administered by a trained clinician who observes the patient performing each task.[10] The NSAA is a validated and reliable outcome measure used in both clinical practice and as a primary or secondary endpoint in clinical trials.[10][32]
Conclusion
This compound and exon-skipping therapies represent fundamentally different approaches to treating Duchenne muscular dystrophy. This compound, with its mutation-independent, anti-inflammatory mechanism, unfortunately, did not demonstrate clinical efficacy in its pivotal Phase III trial. In contrast, exon-skipping therapies, which target the underlying genetic defect in a mutation-specific manner, have shown the ability to increase the production of a truncated, functional dystrophin protein. While the translation of this biochemical improvement into robust and consistent long-term functional benefits is still under evaluation in ongoing confirmatory trials, the approved exon-skipping drugs represent a significant step forward in the treatment of specific subpopulations of DMD patients. The continued development and refinement of exon-skipping technologies, alongside the exploration of other novel therapeutic avenues, remain critical for addressing the unmet medical needs of all individuals affected by this devastating disease.
References
- 1. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. pharmacy.wvu.edu [pharmacy.wvu.edu]
- 4. AMONDYS 45 (Casimersen), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 6. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense mediated exon skipping therapy for duchenne muscular dystrophy (DMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. dmdwarrior.com [dmdwarrior.com]
- 11. musculardystrophynews.com [musculardystrophynews.com]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. AMONDYS 45 (casimersen) [amondys45.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 16. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. neurologylive.com [neurologylive.com]
- 21. mdpi.com [mdpi.com]
- 22. neurologylive.com [neurologylive.com]
- 23. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. musculardystrophyuk.org [musculardystrophyuk.org]
- 25. parentprojectmd.org [parentprojectmd.org]
- 26. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. neurology.org [neurology.org]
- 29. The 6-minute walk test and other clinical endpoints in duchenne muscular dystrophy: reliability, concurrent validity, and minimal clinically important differences from a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 6 Minute Walk Test in Duchenne MD Patients with Different Mutations: 12 Month Changes | PLOS One [journals.plos.org]
- 31. pod-nmd.org [pod-nmd.org]
- 32. The NorthStar Ambulatory Assessment in Duchenne muscular dystrophy: considerations for the design of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pizuglanstat and Zileuton: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of Pizuglanstat and Zileuton, two orally administered drugs targeting distinct inflammatory pathways. While a direct head-to-head clinical trial has not been conducted due to their development for different primary indications, this document aims to offer an objective comparison of their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data. This information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two molecules.
Mechanism of Action and Signaling Pathways
This compound and Zileuton modulate inflammatory responses through the inhibition of key enzymes in two distinct eicosanoid biosynthesis pathways.
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] HPGDS is the terminal enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator in various inflammatory processes, including those contributing to muscle necrosis in Duchenne muscular dystrophy (DMD).[1][2] By inhibiting HPGDS, this compound reduces the levels of PGD2, thereby aiming to mitigate the inflammatory cascade and subsequent muscle damage.[1][2]
Zileuton , on the other hand, is a potent and specific inhibitor of 5-lipoxygenase (5-LOX).[4][5][6][7][8] This enzyme catalyzes the initial step in the biosynthesis of leukotrienes from arachidonic acid.[5][6] By blocking 5-LOX, Zileuton effectively prevents the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[4][5][7] These leukotrienes are powerful pro-inflammatory mediators that cause bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells, particularly in the context of asthma.[4][5]
Signaling Pathway Diagrams
Caption: this compound's mechanism of action.
Caption: Zileuton's mechanism of action.
Comparative Efficacy: A Review of Clinical Trial Data
Direct comparative efficacy data for this compound and Zileuton is unavailable. The following tables summarize key findings from their respective clinical trials, highlighting the different patient populations and primary endpoints.
This compound Clinical Trial Data
| Trial Identifier | Phase | Indication | Patient Population | Intervention | Primary Endpoint | Key Outcomes |
| REACH-DMD (NCT04587908) [1][3][9][10][11] | III | Duchenne Muscular Dystrophy (DMD) | 82 ambulatory male patients aged 5 years and older[1][3][9][10][11] | This compound (TAS-205) or placebo, administered orally twice daily for 52 weeks[1][9][11] | Mean change from baseline in time to rise from the floor at 52 weeks[1][9][11] | Did not meet primary endpoint. No significant difference observed between this compound and placebo.[1][3][9][10][11] |
| Phase IIa [9] | IIa | Duchenne Muscular Dystrophy (DMD) | 35 DMD patients | This compound (low-dose and high-dose) or placebo, twice daily for 24 weeks[9] | Change in the six-minute walk distance (6MWD) at 24 weeks[9] | No statistically significant difference in 6MWD compared to placebo. Reductions in 6MWD and muscle volume index tended to be lower in the treatment groups.[9] |
Zileuton Clinical Trial Data
| Trial Identifier | Phase | Indication | Patient Population | Intervention | Primary Endpoint | Key Outcomes |
| Zileuton Clinical Trial Group [12] | Not Specified | Mild to Moderate Asthma | 401 patients with FEV1 40-80% of predicted | Zileuton (600 mg or 400 mg qid) or placebo for 13 weeks[12] | Frequency of asthma exacerbation requiring corticosteroids[12] | Significant improvement in asthma control. 6.1% of patients on 600 mg Zileuton required corticosteroids vs. 15.6% on placebo (p=0.02). Significant improvement in FEV1 and quality of life.[12] |
| Long-term Safety and Efficacy Study [13] | Not Specified | Chronic Asthma | 2,947 patients | Zileuton plus usual care vs. usual care alone for 12 months[13] | Asthma exacerbations, need for steroid rescue, FEV1 | Sustained efficacy. Patients on Zileuton had significantly fewer corticosteroid rescues (p<0.001), less need for emergency care (p<0.05), and greater increases in FEV1 (p=0.048).[13] |
| COPD Exacerbation Trial (NCT00401438) [14] | Not Specified | COPD Exacerbations Requiring Hospitalization | 119 patients | Zileuton 600 mg qid or placebo for 14 days[14] | Hospital length of stay[14] | No significant difference in hospital length of stay or treatment failure. Zileuton was safe and effectively reduced urinary LTE4 levels.[14] |
Experimental Protocols
This compound: REACH-DMD Phase III Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study conducted in Japan.[1][9]
-
Participants: 82 ambulatory male patients with a diagnosis of Duchenne muscular dystrophy, aged 5 years and older.[1][9][11]
-
Intervention: Patients were randomized to receive either this compound (TAS-205) or a matching placebo. The treatment was administered orally twice daily for a duration of 52 weeks.[1][9][11]
-
Primary Outcome Measure: The primary efficacy endpoint was the mean change from baseline in the time taken to rise from the floor at the 52-week time point.[1][9][11]
Zileuton: Asthma Control Trial
-
Study Design: A randomized, double-blind, parallel-group study. A 10-day placebo lead-in period was followed by a 13-week double-blind treatment period.[12]
-
Participants: 401 patients diagnosed with mild to moderate asthma, with a forced expiratory volume in one second (FEV1) between 40% and 80% of the predicted value. The only permitted asthma treatment at baseline was inhaled beta-agonists.[12]
-
Intervention: Patients were randomized to receive one of three treatments, taken four times daily: Zileuton 600 mg, Zileuton 400 mg, or placebo.[12]
-
Main Outcome Measures: The primary outcome was the frequency of asthma exacerbations that necessitated treatment with corticosteroids. Secondary outcomes included the use of inhaled beta-agonists, pulmonary function tests (including FEV1), assessment of asthma symptoms, and evaluation of quality of life.[12]
Safety and Tolerability
This compound: In the Phase 1 mass balance study, two of six healthy male participants reported non-severe urticaria that was manageable with treatment. No other clinically significant safety events were observed.[15] In an early Phase 2 study, no obvious differences in the incidences of adverse events were reported between the treatment and placebo groups.[11]
Zileuton: The most notable adverse effect associated with Zileuton is the potential for elevation of liver enzymes.[12][16] In a 12-month safety study, 4.4% of patients receiving Zileuton had elevations in ALT levels to ≥3 times the upper limit of normal, compared to 1.0% in the usual care group.[16] These elevations were generally reversible upon discontinuation of the drug.[12] Regular monitoring of liver function is recommended during treatment. Other reported side effects include headache and gastrointestinal disturbances.[6]
Summary and Conclusion
This compound and Zileuton represent targeted therapeutic approaches to inflammatory diseases by inhibiting key enzymes in distinct eicosanoid pathways. This compound's focus on HPGDS inhibition for DMD, while mechanistically sound, has not yet translated into clinical efficacy in its Phase III trial. In contrast, Zileuton has demonstrated clinical benefit in the management of asthma through its inhibition of 5-LOX and the subsequent reduction in leukotriene production.
The comparison of these two molecules underscores the complexity of targeting inflammatory pathways and highlights the importance of selecting the appropriate molecular target for a specific disease pathophysiology. While this compound's future in DMD is uncertain, the clinical experience with Zileuton provides a valuable case study in the successful development of an enzyme inhibitor for an inflammatory airway disease. Further research may yet identify patient populations or alternative indications where the unique mechanism of this compound could prove beneficial. For researchers in the field, the distinct profiles of these two drugs offer important insights into the roles of prostaglandins and leukotrienes in health and disease.
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Zileuton: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Randomized Trial of Zileuton for Treatment of COPD Exacerbations Requiring Hospitalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pattern of zileuton-associated liver injury: results of a 12-month study in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizuglanstat vs. Emerging Gene Therapies for Duchenne Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for Duchenne Muscular Dystrophy (DMD) is at a critical juncture, with both small molecule and gene therapy approaches facing significant challenges and demonstrating incremental progress. This guide provides an objective comparison of Pizuglanstat (TAS-205), a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, and emerging adeno-associated virus (AAV)-mediated gene therapies. We present available quantitative data, detailed experimental protocols for key clinical endpoints, and signaling pathway diagrams to facilitate a comprehensive evaluation of these distinct therapeutic strategies.
Executive Summary
This compound, an oral medication designed to reduce muscle inflammation and necrosis, recently failed to meet its primary endpoint in a Phase III clinical trial, casting doubt on its future as a DMD therapy.[1][2][3][4][5] In parallel, the field of gene therapy for DMD has experienced both promising advances and significant setbacks. While offering the potential for a one-time treatment to restore a functional version of the dystrophin protein, AAV-mediated micro-dystrophin therapies have been associated with serious adverse events, including patient deaths, and have also faced challenges in demonstrating clear functional benefits in late-stage trials.[1][3][6] This guide will delve into the specifics of their mechanisms, clinical trial data, and the methodologies used to assess their efficacy and safety.
Mechanism of Action
This compound: Targeting Inflammation
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). In DMD, the absence of dystrophin leads to chronic muscle damage, triggering a persistent inflammatory response. HPGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of inflammation. By inhibiting HPGDS, this compound aims to decrease PGD2 levels, thereby reducing inflammation and subsequent muscle necrosis.[1][2][3][4][5][7][8] This approach is independent of the specific dystrophin gene mutation.[1][2][4][7][8]
Caption: this compound's Mechanism of Action in DMD.
Gene Therapy: Restoring Dystrophin
Emerging gene therapies for DMD primarily utilize non-replicating AAV vectors to deliver a transgene encoding a shortened, yet functional, version of dystrophin, known as micro-dystrophin or mini-dystrophin.[6][9][10] The full-length dystrophin gene is too large to fit into an AAV capsid.[11] The goal of this one-time treatment is to enable the patient's muscle cells to produce this truncated dystrophin protein, thereby addressing the root genetic cause of the disease.[6][10][11][12]
Caption: AAV-Mediated Gene Therapy Workflow for DMD.
Clinical Trial Data Comparison
This compound Clinical Trial Results
The clinical development of this compound has been marked by disappointing efficacy results, particularly in the pivotal Phase III REACH-DMD study.
| Trial Phase | Primary Endpoint | This compound Group | Placebo Group | P-value | Key Findings & Citation |
| Phase III (REACH-DMD) | Mean change from baseline in time to rise from the floor at 52 weeks | No significant difference | No significant difference | Not significant | The study failed to meet its primary endpoint.[1][2][3][4][5] |
| Phase IIa | Change in 6-Minute Walk Distance (6MWD) at 24 weeks (vs. placebo) | +13.5 meters (low dose) | - | p=0.625 | No statistically significant improvement in 6MWD was observed.[2] |
| +9.5 meters (high dose) | p=0.646 |
Emerging Gene Therapies: Clinical Trial Snapshot
The clinical trial landscape for DMD gene therapies is dynamic, with mixed results and ongoing safety concerns.
| Therapy (Sponsor) | Trial Phase | Key Efficacy/Biomarker Data | Key Safety Findings | Citation |
| Elevidys (Sarepta) | Phase III (Confirmatory) | Failed to meet the primary endpoint. | Patient deaths from acute liver failure reported.[2][3] | [1][3] |
| Fordadistrogene movaparvovec (Pfizer) | Phase III | Failed to show benefit. | Patient death in a Phase II trial. Program withdrawn.[1][3] | [1][3] |
| RGX-202 (Regenxbio) | Phase I/II (Initial Results) | Average 4-point improvement on NSAA from baseline and 4.8 points compared to natural history. | Generally well-tolerated in the initial small cohort. | [2] |
| SGT-001 (Solid Biosciences) | - | Mean minidystrophin expression of 40% at 12 months in high-dose group. | - | [13] |
| SRP-9001 (Sarepta) | Study 101 | Participants improved 8.6 points on the NSAA compared to a matched natural history cohort three years after treatment. | Vomiting shortly after infusion was observed in 2 of 4 patients. | [13][14] |
Experimental Protocols for Key Assessments
Standardized assessments are crucial for evaluating and comparing the efficacy of different therapeutic agents in DMD clinical trials.
Functional Assessments
-
Time to Rise from Floor: This timed test measures the ability of a patient to stand up from a supine position on the floor. It is a key indicator of proximal muscle strength and a primary endpoint in many ambulatory DMD trials.[1][2][4][5]
-
Six-Minute Walk Test (6MWT): This test assesses sub-maximal exercise capacity by measuring the distance a patient can walk on a hard, flat surface in six minutes. It is a widely used measure of functional mobility and endurance in DMD.[2]
-
North Star Ambulatory Assessment (NSAA): The NSAA is a 17-item rating scale that measures functional motor abilities in ambulatory children with DMD. It provides a comprehensive assessment of motor function and disease progression.[2][13]
Biomarker and Histological Assessments
-
Muscle Biopsy: A small sample of muscle tissue is surgically removed to assess the level of dystrophin expression at the sarcolemma (muscle cell membrane). This is a critical biomarker for gene therapies, confirming the successful delivery and expression of the micro-dystrophin transgene.[6][13][14] Immunohistochemistry and western blot are common techniques used for quantification.
-
Creatine Kinase (CK) Levels: CK is an enzyme that leaks from damaged muscle. Serum CK levels are typically very high in individuals with DMD and can be monitored as a general marker of muscle damage.
Caption: Generalized Experimental Workflow for DMD Clinical Trials.
Conclusion and Future Outlook
The recent clinical trial failures of both this compound and several high-profile gene therapies underscore the significant challenges in developing effective treatments for Duchenne Muscular Dystrophy. This compound's inability to demonstrate functional benefit in a Phase III trial suggests that targeting inflammation alone may be insufficient to alter the course of this devastating disease.
Gene therapy, while conceptually promising, continues to grapple with a complex set of hurdles, including vector-related toxicity, immunogenicity, and the durability of expression. The serious adverse events observed in some trials necessitate a cautious and rigorous approach to the development and implementation of these therapies.
For researchers and drug developers, the path forward will likely involve a multi-faceted strategy. This may include the development of next-generation AAV vectors with improved safety profiles, the exploration of non-viral gene delivery systems, and the investigation of combination therapies that target both the primary genetic defect and secondary pathological pathways, such as inflammation and fibrosis. The data presented in this guide highlights the need for continued innovation and a deeper understanding of DMD pathophysiology to ultimately deliver safe and effective treatments to patients.
References
- 1. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 3. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. New Gene Therapy for Duchenne Muscular Dystrophy | Johns Hopkins Medicine [hopkinsmedicine.org]
- 7. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 8. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 9. Duchenne muscular dystrophy gene therapy [medicalnewstoday.com]
- 10. Gene Therapy for Duchenne Muscular Dystrophy | Children's Hospital of Philadelphia [chop.edu]
- 11. Gene Therapy For the DMD Treatment [delveinsight.com]
- 12. Gene Editing for Duchenne Muscular Dystrophy: From Experimental Models to Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. parentprojectmd.org [parentprojectmd.org]
- 14. treat-nmd.org [treat-nmd.org]
Synergistic effects of Pizuglanstat with other anti-inflammatory agents
For Researchers, Scientists, and Drug Development Professionals
Pizuglanstat (TAS-205) is an orally active and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2][3] PGD2 is a key mediator implicated in allergic responses and inflammatory processes. While this compound's development for Duchenne muscular dystrophy (DMD) was halted due to lack of efficacy in Phase III trials, its mechanism of action holds potential for synergistic applications with other anti-inflammatory agents in different therapeutic areas.[4][5][6] This guide explores the existing evidence for this compound's synergistic effects and discusses potential future research directions.
Mechanism of Action: A Target for Synergy
This compound's therapeutic target is the inhibition of HPGDS, leading to a reduction in PGD2 synthesis.[1][6] PGD2 exerts its pro-inflammatory effects through activation of the DP1 and DP2 (also known as CRTH2) receptors, contributing to vasodilation, increased vascular permeability, and the recruitment of eosinophils, basophils, and Th2 lymphocytes. By selectively targeting PGD2 production, this compound offers a distinct mechanism of action compared to broader-acting anti-inflammatory drugs like nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids. This specificity presents a strong rationale for investigating synergistic combinations to achieve enhanced anti-inflammatory efficacy with potentially lower doses and reduced side effects.
Synergistic Effects with Antihistamines and Leukotriene Receptor Antagonists
A key preclinical study investigated the synergistic potential of this compound in combination with other anti-allergic medications in a guinea pig model of experimental allergic rhinitis. This study provides the most direct evidence of this compound's synergistic capabilities to date.
Experimental Data
The study evaluated the effects of this compound, Montelukast (a leukotriene receptor antagonist), and Fexofenadine (a second-generation antihistamine) as monotherapies and in combination on late-phase nasal obstruction and eosinophil infiltration.
| Treatment Group | Dose | Mean AUC of Specific Airway Resistance (3-7 h) | % Inhibition of Late-Phase Nasal Obstruction | Eosinophil Count (x10^4/mL) in Nasal Lavage Fluid | % Inhibition of Eosinophil Infiltration |
| Vehicle | - | 15.8 ± 2.1 | - | 12.5 ± 1.8 | - |
| This compound | 10 mg/kg | 9.7 ± 1.5 | 38.6% | 6.3 ± 0.9 | 49.6% |
| Montelukast | 10 mg/kg | 10.1 ± 1.8 | 36.1% | 7.1 ± 1.1 | 43.2% |
| This compound + Montelukast | 10 mg/kg each | 4.2 ± 0.9# | 73.4% | 2.8 ± 0.5# | 77.6% |
| Fexofenadine | 30 mg/kg | 11.2 ± 1.9 | 29.1% | 8.9 ± 1.3 | 28.8% |
| This compound + Fexofenadine | 10 mg/kg + 30 mg/kg | 8.5 ± 1.4 ** | 46.2% | *5.9 ± 0.8 ** | 52.8% |
*p<0.05 vs. Vehicle, #p<0.05 vs. either monotherapy. Data are presented as mean ± SEM.
Experimental Protocol: Guinea Pig Model of Allergic Rhinitis
Objective: To evaluate the synergistic anti-inflammatory effects of this compound in combination with Montelukast or Fexofenadine.
Animal Model: Male Hartley guinea pigs.
Induction of Allergic Rhinitis:
-
Sensitization: Animals were sensitized by intraperitoneal injection of ovalbumin (OVA) with aluminum hydroxide gel as an adjuvant on days 1 and 8.
-
Antigen Challenge: On day 15, conscious animals were placed in a whole-body plethysmography chamber and challenged with an aerosolized solution of OVA for 30 minutes.
Drug Administration:
-
This compound (10 mg/kg), Montelukast (10 mg/kg), Fexofenadine (30 mg/kg), or vehicle was administered orally one hour before the OVA challenge.
-
For combination therapy, drugs were administered concurrently.
Measurement of Nasal Obstruction:
-
Specific airway resistance (sRaw) was measured using a whole-body plethysmograph before and for 7 hours after the antigen challenge.
-
The area under the curve (AUC) of sRaw from 3 to 7 hours post-challenge was calculated to assess the late-phase nasal obstruction.
Eosinophil Infiltration:
-
Seven hours after the antigen challenge, nasal lavage was performed with saline.
-
The total number of eosinophils in the nasal lavage fluid was counted using a hemocytometer after staining with Randolph's stain.
Statistical Analysis:
-
Data were expressed as mean ± standard error of the mean (SEM).
-
Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the mechanisms and experimental design, the following diagrams are provided.
Caption: Synergistic action of this compound with other anti-allergic agents.
Caption: Experimental workflow for the guinea pig allergic rhinitis model.
Discussion and Future Directions
The preclinical data strongly suggest a synergistic anti-inflammatory effect when this compound is combined with a leukotriene receptor antagonist like Montelukast. This is likely due to the simultaneous inhibition of two distinct pro-inflammatory pathways: the PGD2 and the cysteinyl leukotriene pathways. The combination with the antihistamine Fexofenadine also showed a greater effect than monotherapy, although the synergy was less pronounced.
While no direct experimental data exists for combinations with NSAIDs or corticosteroids, a theoretical basis for synergy can be proposed.
-
This compound and NSAIDs: NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing the production of multiple prostaglandins.[7][8] A combination with this compound could provide a more targeted and potent suppression of the pro-inflammatory prostaglandin cascade. However, the potential for increased risk of gastrointestinal side effects, a known concern with both NSAIDs and corticosteroids, would need careful evaluation.[9][10]
-
This compound and Corticosteroids: Corticosteroids are broad-acting anti-inflammatory agents that suppress the expression of numerous pro-inflammatory genes.[7] Combining a corticosteroid with a targeted agent like this compound could potentially allow for lower doses of the steroid, thereby reducing its associated side effects while maintaining or even enhancing therapeutic efficacy.
This compound, through its selective inhibition of HPGDS, presents a promising candidate for combination therapy in inflammatory and allergic conditions. The existing preclinical data in an allergic rhinitis model demonstrates clear synergy with a leukotriene receptor antagonist. Further research is warranted to explore the synergistic potential of this compound with other classes of anti-inflammatory drugs, such as NSAIDs and corticosteroids, in various disease models. Such studies could pave the way for novel, more effective, and safer treatment strategies for a range of inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 5. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 6. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 7. sportsmedtoday.com [sportsmedtoday.com]
- 8. Corticosteroids vs. NSAIDs: Types, Side Effects & Interactions [medicinenet.com]
- 9. droracle.ai [droracle.ai]
- 10. Interaction between NSAIDs and steroid in rat stomach: safety of nimesulide as a preferential COX-2 inhibitor in the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizuglanstat and Muscle Strength in mdx Mice: A Comparative Analysis Against the Standard of Care
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pizuglanstat's effect on muscle strength in the mdx mouse model of Duchenne muscular dystrophy (DMD) relative to the current standard of care. Despite this compound's theoretical potential, a notable gap exists in publicly available preclinical data for direct comparison.
This compound (TAS-205), a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, was developed to mitigate the inflammatory response and muscle necrosis characteristic of DMD.[1][2][3][4][5] The therapeutic rationale is based on inhibiting the production of prostaglandin D2 (PGD2), a key inflammatory mediator. However, the Phase III REACH-DMD clinical trial in Japan, which assessed the efficacy of this compound in ambulatory DMD patients, did not meet its primary endpoint of improving the time to rise from the floor.[2][4][5][6] To date, no preclinical studies have been published detailing the specific effects of this compound on muscle strength in the widely used mdx mouse model.
In contrast, corticosteroids, such as prednisone and prednisolone, are the established standard of care for DMD.[7][8] Their impact on muscle strength in mdx mice has been documented in multiple studies, providing a benchmark for evaluating novel therapeutics. This guide synthesizes the available data on the standard of care to offer a reference point for the field.
Quantitative Data Summary
The following table summarizes representative findings on the effect of corticosteroids on muscle strength in mdx mice. It is important to note that experimental conditions, such as the specific corticosteroid used, dosage, and duration of treatment, can influence the outcomes.
| Treatment Group | N | Age of Mice | Duration of Treatment | Muscle Tested | Change in Specific Force vs. Placebo/Untreated | Reference |
| Prednisolone | 23 | 5 weeks | 8 weeks | Extensor Digitorum Longus (EDL) | +26% | [1][9] |
| Prednisone (once-weekly) | 5/group | Not Specified | Not Specified | Not Specified (Grip Strength) | Improved decline in weight-normalized grip strength | [10] |
| Prednisone (once-daily) | 5/group | Not Specified | Not Specified | Not Specified (Grip Strength) | Exacerbated loss of strength | [10] |
| Prednisone | 129 (treated) | 9-50 weeks | 50 days | Not Specified (Grip Strength) | Initial improvement | [11][12] |
| Prednisone | 129 (treated) | 9-50 weeks | >100 days | Not Specified (Grip Strength) | Progressive loss of strength | [11][12] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
Standard of Care: Corticosteroid Treatment in mdx Mice
Objective: To evaluate the effect of corticosteroids on skeletal muscle strength in mdx mice.
Animal Model: Male mdx mice are commonly used. The age at the start of treatment can vary, but studies often initiate treatment in young mice (e.g., 5 weeks of age) to coincide with the onset of significant muscle pathology.[1][9]
Treatment Groups:
-
Control Group: Administered a placebo or vehicle (e.g., saline).
-
Treatment Group: Administered a corticosteroid, such as prednisolone or prednisone. The dosage and frequency can vary, for example, 1 mg/kg/day of prednisone or intermittent once-weekly dosing.[10][11][12]
Methodology for Muscle Strength Assessment:
-
In Vivo Grip Strength Test:
-
A grip strength meter is used to measure the peak force generated by the forelimbs or all four limbs.
-
The mouse is held by the tail and allowed to grasp a metal grid or bar connected to a force transducer.
-
The mouse is then gently pulled backward until it releases its grip.
-
The maximal force exerted by the mouse is recorded.
-
Multiple measurements are typically taken, and the average or peak value is used for analysis.
-
To account for differences in body size, the grip strength is often normalized to the body weight of the mouse.[10]
-
-
Ex Vivo Muscle Contractility (Specific Force):
-
The animal is euthanized, and a specific muscle, such as the extensor digitorum longus (EDL), is carefully dissected.[1][9]
-
The muscle is mounted in a bath containing an oxygenated physiological solution maintained at a specific temperature.
-
One end of the muscle is tied to a fixed point, and the other is attached to a force transducer.
-
The muscle is stimulated electrically to elicit a maximal isometric tetanic contraction.
-
The peak force generated is recorded.
-
The muscle is then weighed, and its cross-sectional area is calculated.
-
The specific force is determined by normalizing the maximal force to the muscle's cross-sectional area (expressed in N/cm²).[1][9]
-
Data Analysis: Statistical comparisons are made between the control and treatment groups to determine if the corticosteroid significantly alters muscle strength.
Conclusion
While this compound's mechanism of targeting inflammation in DMD is scientifically sound, the lack of published preclinical data in mdx mice makes a direct comparison of its effects on muscle strength with the standard of care, corticosteroids, impossible at this time. The failure of this compound to meet its primary endpoint in human clinical trials further complicates its future development. In contrast, corticosteroids have a documented, albeit complex and sometimes contradictory, effect on muscle strength in mdx mice, showing initial improvements that may not be sustained with long-term treatment. Future research on novel DMD therapeutics should include rigorous preclinical evaluation in established animal models to enable robust comparisons with existing standards of care.
References
- 1. The effects of prednisolone on skeletal muscle contractility in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 3. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 4. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 7. worldduchenne.org [worldduchenne.org]
- 8. DMD Standards of Care | DMD Hub [dmdhub.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Effects of Glucocorticoids in Murine Models of Duchenne and Limb-Girdle Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid-treated mice are an inappropriate positive control for long-term preclinical studies in the mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoid-Treated Mice Are an Inappropriate Positive Control for Long-Term Preclinical Studies in the mdx Mouse | PLOS One [journals.plos.org]
Navigating the Duchenne Muscular Dystrophy Therapeutic Landscape: A Safety Profile Comparison of Pizuglanstat and Other Treatments
For Immediate Release
In the rapidly evolving landscape of Duchenne Muscular Dystrophy (DMD) therapeutics, a clear understanding of the safety profiles of emerging and established treatments is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profile of the investigational drug Pizuglanstat against a range of other DMD treatments, supported by available clinical trial data and detailed experimental methodologies.
This compound, a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, aims to reduce muscle necrosis and inflammation associated with DMD.[1][2] While its Phase III clinical trial (REACH-DMD) did not meet its primary efficacy endpoint, an evaluation of its safety profile in the context of other available therapies is crucial for the scientific community.[3][4][5][6][7]
Comparative Safety Analysis
The following tables summarize the reported adverse events from clinical trials of various DMD treatments. It is important to note that direct comparison of adverse event frequencies across different trials can be challenging due to variations in study design, patient populations, and duration of treatment.
Table 1: Safety Profile of this compound (TAS-205)
| Adverse Event | Frequency | Severity | Source |
| Urticaria | 33.3% (2 of 6 participants) | Non-severe, manageable | [8][9] |
| Other Adverse Events | Detailed quantitative data from the Phase III REACH-DMD trial are not yet publicly available. A Phase IIa study reported no drug adverse reactions.[3] | - | - |
Table 2: Safety Profile of Corticosteroids
| Drug | Common Adverse Events | Serious Adverse Events | Source |
| Deflazacort (Emflaza) | Cushingoid appearance (33%), weight increased (20%), increased appetite, upper respiratory tract infection (12%), cough, frequent daytime urination (12%), hirsutism, central obesity, nasopharyngitis.[10][11][12] | Alterations in endocrine function, immunosuppression and increased risk of infection, alterations in cardiovascular/renal function, serious skin rashes (toxic epidermal necrolysis), bone and growth problems, thromboembolic events.[11][12][13][14] | [10][11][12][13][14] |
| Vamorolone (Agamree) | Cushingoid features, vomiting, weight increase, irritability (generally mild to moderate).[15] | Fewer adverse events reported compared to traditional corticosteroids, particularly regarding growth stunting and bone health.[15][16][17][18] | [15][16][17][18] |
Table 3: Safety Profile of Exon-Skipping Therapies
| Drug | Common Adverse Events (≥20% of patients and greater than placebo) | Serious Adverse Events | Source |
| Eteplirsen (Exondys 51) | Balance disorder (38%), vomiting (38%), contact dermatitis (25%), skin irritation (25%).[19][20] | Hypersensitivity reactions (wheezing, chest pain, cough, rapid heart rate, hives).[19][21] | [19][20][21][22] |
| Golodirsen (Vyondys 53) | Headache (41%), fever (41%), fall (29%), abdominal pain (27%), nasopharyngitis (27%), cough (27%), vomiting (27%), nausea (20%).[8] | Hypersensitivity reactions (including anaphylaxis), potential for kidney toxicity (observed in animals).[5][8][23] | [5][8][23][24][25] |
| Casimersen (Amondys 45) | Upper respiratory tract infections (65%), cough (33%), fever (33%), headache (32%), arthralgia (21%), oropharyngeal pain (21%).[26] | Hypersensitivity reactions (including angioedema and anaphylaxis), potential for kidney toxicity (observed in animals).[26][27] | [26][27][28][29] |
| Viltolarsen (Viltepso) | Upper respiratory tract infection, injection site reaction, cough, pyrexia.[30] | Potential for kidney toxicity (observed in animals).[30][31] | [9][30][31][32][33] |
Table 4: Safety Profile of Nonsense Mutation Read-Through Therapy
| Drug | Common Adverse Events | Serious Adverse Events | Source |
| Ataluren (Translarna) | Most treatment-emergent adverse events were reported as mild or moderate and unrelated to ataluren.[4][34][35] | Safety outcomes were consistent with the known safety profile of ataluren.[6][36] | [4][6][34][35][36] |
Table 5: Safety Profile of Gene Therapy
| Drug | Common Adverse Events | Serious Adverse Events | Source |
| Delandistrogene Moxeparvovec (Elevidys) | Gastrointestinal issues (vomiting, nausea, decreased appetite), fever, and transient liver enzyme elevations.[37][38] | Acute serious liver injury, myocarditis, immune-mediated myositis.[3][37][39] | [3][37][38][39] |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to contextualize the safety data.
This compound (REACH-DMD)
-
Design: Phase III, randomized, double-blind, placebo-controlled, multi-center study with an open-label extension.[3][5][7]
-
Participants: Ambulatory and non-ambulatory male DMD patients aged 5 years and older. The ambulatory cohort enrolled 82 patients in Japan.[5][6]
-
Intervention: this compound or placebo administered orally twice daily for 52 weeks.[5]
-
Primary Endpoint (Ambulatory Cohort): Mean change from baseline to 52 weeks in the time to rise from the floor.[3][5]
-
Safety Assessment: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Corticosteroids
-
Deflazacort (Phase III Study): A multicenter, randomized, double-blind, placebo- and active-controlled (prednisone) study in 196 male DMD patients aged 5 to 15 years. The primary endpoint was the average change in muscle strength score over 12 weeks.[13][21][22][27]
-
Vamorolone (VISION-DMD): A Phase IIb randomized, double-blind, parallel-group, placebo- and active-controlled (prednisone) study in 121 ambulant boys with DMD aged 4 to <7 years. The study involved a 24-week treatment period followed by a 24-week extension. The primary outcome was the time to stand from supine (TTSTAND) velocity.[16][36][39][40]
Exon-Skipping Therapies
-
Eteplirsen (PROMOVI): A Phase 3, multicenter, open-label, non-randomized trial in ambulatory DMD patients aged 7–16 years with mutations amenable to exon 51 skipping. Patients received weekly intravenous infusions of 30 mg/kg eteplirsen for 96 weeks.[2][10][29]
-
Golodirsen and Casimersen (ESSENCE): A global, double-blind, placebo-controlled study (NCT02500381) evaluating the efficacy and safety of golodirsen and casimersen in boys with DMD amenable to exon 53 or 45 skipping, respectively. The study included a 96-week double-blind period followed by a 48-week open-label extension.[20][38]
-
Viltolarsen (Phase 2 Study): A multicenter, two-period, dose-finding randomized clinical trial in 16 boys with DMD amenable to exon 53 skipping. The study evaluated two dose levels (40 mg/kg/week and 80 mg/kg/week) over 24 weeks.[14][24]
Nonsense Mutation Read-Through Therapy
-
Ataluren (Phase 3 Study - ACT DMD): A randomized, double-blind, placebo-controlled, multicenter, international trial in 228 patients with nonsense mutation DMD. The primary endpoint was the change in six-minute walk distance (6MWD) over 48 weeks.[25][34][35]
Gene Therapy
-
Delandistrogene Moxeparvovec (EMBARK - Study SRP-9001-301): A Phase 3 multinational, randomized, double-blind, placebo-controlled study in approximately 120 boys with DMD aged 4 to 7 years. Participants received a single intravenous infusion of delandistrogene moxeparvovec or placebo. The primary endpoint was the change from baseline in the North Star Ambulatory Assessment (NSAA) total score at Week 52.[1][19][26]
Visualizing Mechanisms and Workflows
To further elucidate the scientific underpinnings of these treatments, the following diagrams illustrate key pathways and processes.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 6. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 7. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 8. Phase 1 Mass Balance Study of this compound: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdaconference.org [mdaconference.org]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. musculardystrophynews.com [musculardystrophynews.com]
- 14. parentprojectmd.org [parentprojectmd.org]
- 15. Safety, tolerability, and pharmacokinetics of casimersen in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double-blind, placebo-controlled, dose-titration trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vamorolone for treating Duchenne muscular dystrophy in people 4 years and over - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Orphan | EMFLAZA® (deflazacort) [hcp.emflaza.com]
- 21. oregon.gov [oregon.gov]
- 22. Clinical Trial Alert: Phase 3 Study of High Dose Eteplirsen in Boys with DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 23. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. becarispublishing.com [becarispublishing.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. eocco.com [eocco.com]
- 27. Deflazacort dose optimization and safety evaluation in Duchenne muscular dystrophy (DOSE): A randomized, double-blind non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. musculardystrophynews.com [musculardystrophynews.com]
- 29. clinicaltrials.eu [clinicaltrials.eu]
- 30. The 10th Oligonucleotide Therapy Approved: Golodirsen for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. neurology.org [neurology.org]
- 34. ClinicalTrials.gov [clinicaltrials.gov]
- 35. neurologylive.com [neurologylive.com]
- 36. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 37. What clinical trials have been conducted for casimersen? [synapse.patsnap.com]
- 38. Vamorolone Phase 2b (VISION-DMD) | DMD Hub [dmdhub.org]
- 39. hra.nhs.uk [hra.nhs.uk]
- 40. santhera.com [santhera.com]
A Comparative Analysis of Pizuglanstat and Other Prostaglandin Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are lipid compounds with diverse physiological effects, playing key roles in inflammation, pain, and various cellular processes. The prostaglandin D2 (PGD2) pathway, in particular, is a significant area of research for inflammatory and allergic diseases. Pizuglanstat (TAS-205) is a novel, selective, orally active inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the terminal enzyme responsible for the synthesis of PGD2. This guide provides a comparative analysis of this compound and other inhibitors targeting the PGD2 pathway, including CRTH2 (DP2) receptor antagonists and DP1 receptor antagonists. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of their performance based on available experimental data.
The Prostaglandin D2 Signaling Pathway
The synthesis of PGD2 begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then isomerized to PGD2 by HPGDS. PGD2 exerts its biological effects by binding to two main G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of these receptors triggers downstream signaling cascades that contribute to inflammatory responses.
Figure 1: Simplified diagram of the Prostaglandin D2 signaling pathway and points of intervention for various inhibitors.
Comparative Analysis of this compound and Other PGD2 Pathway Inhibitors
This section provides a comparative overview of this compound and other inhibitors targeting the PGD2 pathway. The data presented is compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative trials are limited, and thus, comparisons are primarily based on data from separate placebo-controlled studies.
Inhibitors Targeting HPGDS
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1] By blocking HPGDS, this compound aims to reduce the production of PGD2, thereby mitigating its pro-inflammatory effects.[1]
Preclinical Data: In a guinea pig model of experimental allergic rhinitis, this compound demonstrated a dose-dependent reduction in PGD2 levels in nasal lavage fluid.[2] It also suppressed late-phase nasal obstruction and inhibited eosinophil infiltration into the nasal cavity.[2] this compound has an IC50 of 76 nM for human HPGDS.[2]
Clinical Data: this compound was investigated in a Phase 3 clinical trial (REACH-DMD) for the treatment of Duchenne muscular dystrophy (DMD).[3][4][5][6][7] The trial, however, did not meet its primary endpoint of a significant difference in the mean change from baseline to 52 weeks in the time to rise from the floor in the ambulatory cohort.[3][4][5][6][7] Detailed quantitative results from this trial have not yet been fully published, with the company indicating they will be presented at an upcoming academic conference.[3][4][5][6][7]
A Phase 2a study in DMD patients showed that the change in the six-minute walk distance (6MWD) at 24 weeks compared to baseline was not statistically significant between the this compound and placebo groups (13.5 m difference for the low-dose group, p=0.625; 9.5 m for the high-dose group, p=0.646).[5] No drug-related adverse reactions were observed in this study.[5]
Several other HPGDS inhibitors have been identified, though clinical data is limited.
-
HQL-79: This is a potent and selective H-PGDS inhibitor. In cellular assays, it selectively suppresses PGD2 production and has an IC50 of 6 μM for recombinant human H-PGDS.[8] It competitively inhibits H-PGDS activity against PGH2 with a Ki of 5 μM.[9] Oral administration in mice has been shown to block allergic lung inflammation.[8]
-
TFC-007: A known HPGDS inhibitor often used as a reference compound in preclinical studies.
-
GSK2894631A: A potent H-PGDS inhibitor with an IC50 of 9.9 nM.[10]
Inhibitors Targeting PGD2 Receptors
CRTH2 antagonists block the action of PGD2 at the CRTH2 receptor, which is expressed on various inflammatory cells, including T-helper type 2 (Th2) cells, eosinophils, and basophils.
-
Fevipiprant (QAW039): Fevipiprant has been studied in patients with asthma. A meta-analysis of randomized controlled trials showed that Fevipiprant led to a statistically significant improvement in pre- and post-bronchodilator FEV1 and Asthma Control Questionnaire (ACQ) scores.[11] However, these benefits did not always reach the minimal clinically important difference.[6] Phase 3 trials (ZEAL-1 and ZEAL-2) in patients with uncontrolled asthma did not demonstrate a significant improvement in lung function or other clinical outcomes.[12]
-
Setipiprant: Studied in seasonal allergic rhinitis, a Phase 2 trial showed a statistically significant, dose-related improvement in daytime nasal symptom scores.[13] However, these results were not confirmed in a subsequent Phase 3 trial.[13] Setipiprant was found to be well tolerated.[13]
-
OC000459 (Timapiprant): This CRTH2 antagonist has shown some efficacy in improving lung function and asthma control in early clinical trials.[10]
DP1 receptor antagonists block the effects of PGD2 mediated through the DP1 receptor, which is involved in vasodilation and modulation of immune responses.
-
Asapiprant (S-555739): Preclinical studies in animal models of allergic rhinitis and asthma showed that Asapiprant suppressed antigen-induced nasal and asthmatic responses.[14] Clinical trials have indicated its efficacy in treating allergic rhinitis.[8]
Data Presentation
Table 1: Comparative Efficacy of PGD2 Pathway Inhibitors in Clinical Trials
| Drug (Class) | Indication | Key Efficacy Endpoint | Result vs. Placebo | Citation(s) |
| This compound (HPGDS Inhibitor) | Duchenne Muscular Dystrophy (Phase 3) | Mean change in time to rise from the floor | No significant difference | [3][4][5][6][7] |
| This compound (HPGDS Inhibitor) | Duchenne Muscular Dystrophy (Phase 2a) | Change in 6-minute walk distance | No significant difference (p=0.625, p=0.646) | [5] |
| Fevipiprant (CRTH2 Antagonist) | Uncontrolled Asthma (Phase 3) | Change in pre-dose FEV1 | No significant difference | [12] |
| Setipiprant (CRTH2 Antagonist) | Seasonal Allergic Rhinitis (Phase 3) | Change in daytime nasal symptom score | No significant difference (p=0.652) | [13] |
| Asapiprant (DP1 Antagonist) | Allergic Rhinitis | Reduced rhinitis symptom scores | Statistically significant improvement | [8] |
Table 2: Comparative Preclinical and In Vitro Data
| Drug (Class) | Target | IC50 / Ki | Key Preclinical Finding | Citation(s) |
| This compound (HPGDS Inhibitor) | Human HPGDS | IC50: 76 nM | Dose-dependent reduction of PGD2 in a guinea pig model of allergic rhinitis | [2] |
| HQL-79 (HPGDS Inhibitor) | Human HPGDS | IC50: 6 μM, Ki: 5 μM | Ameliorated airway inflammation in mice | [8][9] |
| GSK2894631A (HPGDS Inhibitor) | HPGDS | IC50: 9.9 nM | Potent in vitro inhibitor | [10] |
Experimental Protocols
HPGDS Enzyme Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the activity of the HPGDS enzyme.
Figure 2: General workflow for an HPGDS enzyme inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant human HPGDS is purified. The substrate, PGH2, is synthesized and stored under conditions to prevent degradation. Test compounds are dissolved in a suitable solvent, typically DMSO.
-
Enzyme Inhibition: The assay is typically performed in a 96-well plate format. The HPGDS enzyme is pre-incubated with various concentrations of the test inhibitor in an appropriate buffer (e.g., Tris-HCl with co-factors like glutathione) for a specified time at a controlled temperature.
-
Enzymatic Reaction: The reaction is initiated by the addition of PGH2. The reaction is allowed to proceed for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching solution (e.g., a solution containing a stable PGD2 analog for internal standardization and a solvent to precipitate proteins).
-
Quantification of PGD2: The amount of PGD2 produced is quantified using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
CRTH2 Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the CRTH2 receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human CRTH2 receptor are prepared from a suitable cell line (e.g., HEK293 cells).
-
Assay Setup: The assay is conducted in a 96-well plate. The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to CRTH2 (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound (competitor).[15]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[15]
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.[16]
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[16]
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value of the test compound is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[16]
Conclusion
This compound, a selective HPGDS inhibitor, represents a targeted approach to modulating the PGD2 pathway. While it has shown promise in preclinical models of allergic inflammation, its recent failure in a Phase 3 trial for Duchenne muscular dystrophy highlights the challenges in translating preclinical efficacy to clinical success in complex diseases.
A comparative analysis with other PGD2 pathway inhibitors reveals a landscape of compounds with varying mechanisms of action and clinical development statuses. CRTH2 antagonists like Fevipiprant and Setipiprant have also faced challenges in late-stage clinical trials for asthma and allergic rhinitis, with mixed or negative results. DP1 antagonists such as Asapiprant have shown some promise in allergic rhinitis.
The data suggests that while targeting the PGD2 pathway remains a scientifically valid approach for inflammatory and allergic conditions, the clinical translation has been difficult. The lack of overwhelming efficacy of these inhibitors in broad patient populations may point to the complexity of these diseases, the redundancy of inflammatory pathways, or the need for better patient stratification to identify subgroups that are more likely to respond to these targeted therapies. Further research, including direct comparative studies and the identification of predictive biomarkers, will be crucial in determining the future therapeutic role of this compound and other prostaglandin pathway inhibitors.
References
- 1. Recent advances in the management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Taiho's this compound Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Taiho’s this compound fails in phase III DMD trial | BioWorld [bioworld.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Prostaglandin E2 and Receptors: Insight Into Tumorigenesis, Tumor Progression, and Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 13. rsc.org [rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Proper Disposal of Pizuglanstat
For researchers and drug development professionals, the lifecycle of an investigational compound like Pizuglanstat extends beyond the laboratory bench and clinical trials; it concludes with its safe and compliant disposal. While specific disposal protocols for this compound are not publicly available, established principles for the management of investigational pharmaceutical waste provide a clear framework for its responsible handling. This guide offers essential, step-by-step information to ensure the safe and environmentally conscious disposal of this compound, aligning with general laboratory safety and chemical handling best practices.
Core Principle: Treat as Hazardous Chemical Waste
In the absence of explicit manufacturer guidelines, this compound should be managed as a hazardous chemical waste. This conservative approach ensures the highest level of safety for personnel and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn.
| Personal Protective Equipment (PPE) | Rationale |
| Safety Goggles | Protects eyes from potential splashes of solutions containing this compound. |
| Chemical-Resistant Gloves | Prevents dermal absorption of the compound. |
| Laboratory Coat | Protects skin and clothing from contamination. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol is a general guideline. Your institution's EHS procedures will provide the definitive steps to be followed.
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory or biohazardous waste.
-
Maintain separate, clearly labeled waste containers for solid and liquid forms of this compound.
-
-
Solid Waste Disposal (e.g., unused powder, contaminated vials, and consumables):
-
Collect all solid waste in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Store the sealed container in a designated, secure waste accumulation area until collection by EHS.
-
-
Liquid Waste Disposal (e.g., solutions containing this compound):
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and the solvent(s) used.
-
Do not dispose of liquid this compound waste down the drain.[1]
-
Store the sealed container in secondary containment to prevent spills.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly rinse any glassware or surfaces that have come into contact with this compound with an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent wash.
-
Collect the initial rinsate as hazardous liquid waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Ensure all required waste disposal forms are completed accurately.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Flowchart
Important Considerations for Investigational Drugs
-
Environmental Persistence: The environmental impact of this compound has not been extensively studied. Therefore, preventing its release into the environment through proper disposal is critical.[1]
-
Regulatory Compliance: Disposal of investigational drugs is regulated to ensure safety and prevent diversion. Adherence to institutional and governmental guidelines is mandatory.[1][2]
-
Documentation: Maintain meticulous records of the disposal of this compound, including quantities and dates, as this may be required for regulatory audits.
By adhering to these general principles and, most importantly, the specific guidelines provided by your institution's Environmental Health and Safety department, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
